molecular formula C22H22O11 B14759329 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Katalognummer: B14759329
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: VEFXIXFPSFIBMM-LNBCOLIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside has been reported in Peperomia pellucida with data available.

Eigenschaften

Molekularformel

C22H22O11

Molekulargewicht

462.4 g/mol

IUPAC-Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1

InChI-Schlüssel

VEFXIXFPSFIBMM-LNBCOLIQSA-N

Isomerische SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Kanonische SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Characterization of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a significant flavonoid glycoside. Initially identified as Andrographidine C, this document details its primary natural source, Andrographis paniculata. It offers an in-depth exploration of its biosynthetic origins within the broader context of flavonoid synthesis. The core of this guide is a detailed exposition of modern and classical methodologies for the extraction, isolation, and purification of this compound, grounded in established scientific literature. Furthermore, it covers the analytical techniques essential for its structural elucidation and characterization. This guide is intended to serve as a critical resource for researchers in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge and practical protocols required for the scientific investigation of this compound.

Introduction and Chemical Profile

This compound is a flavonoid glycoside, a class of secondary metabolites known for their diverse biological activities. The core structure is a flavone, characterized by a 15-carbon skeleton (C6-C3-C6), which is further substituted with hydroxyl and methoxy groups. The attachment of a glucose moiety at the C-8 position significantly influences its polarity, solubility, and potential bioavailability.

First isolated and characterized from the roots of Andrographis paniculata, this compound was named Andrographidine C[1][2]. Flavonoids with substitution at the C-8 position are of particular interest due to their often potent biological activities. The specific arrangement of a methoxy group at C-7 and hydroxyl groups at C-5, C-8, and C-4' defines its chemical properties and is crucial for its interaction with biological targets.

Table 1: Chemical Profile of this compound

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenyl)-5-hydroxy-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-oneN/A
Synonym Andrographidine C[1][3]
CAS Number 710952-13-9[4]
Molecular Formula C22H22O11[4][5]
Molecular Weight 462.40 g/mol [4][5]
Natural Source Andrographis paniculata (Acanthaceae)[1][2][4]

Natural Occurrence and Biosynthesis

Primary Natural Source: Andrographis paniculata

The principal and most well-documented natural source of this compound is Andrographis paniculata (family Acanthaceae)[1][2][4]. Commonly known as "King of Bitters," this herb is widely used in traditional medicine systems across Asia[6]. The compound has been isolated from both the roots and aerial parts of the plant, alongside a diverse array of other flavonoids and pharmacologically active diterpenoid lactones, such as andrographolide[1][6][7]. The presence of this specific flavonoid glycoside contributes to the complex phytochemical profile and therapeutic properties attributed to the plant.

Biosynthetic Pathway Overview

The biosynthesis of this flavone glycoside follows the general phenylpropanoid pathway, a fundamental route for the production of thousands of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then modified through hydroxylation, methoxylation, and finally, glycosylation.

The specific sequence leading to this compound involves highly specific enzymes—hydroxylases, O-methyltransferases (OMTs), and UDP-dependent glycosyltransferases (UGTs)—that act on flavonoid intermediates to create the final structure. The substitution pattern, particularly at the C-7 and C-8 positions, is a key characteristic of flavonoids found in this plant genus.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Synthesis cluster_modification Tailoring Reactions Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL, C4H, 4CL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone + 3x Malonyl-CoA (CHS) p_Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin (CHI) Apigenin Apigenin Naringenin->Apigenin (FNS) Hydroxylated Flavone Intermediates Hydroxylated Flavone Intermediates Apigenin->Hydroxylated Flavone Intermediates Hydroxylases (F6H, F8H) 5,8,4'-Trihydroxy-7-methoxyflavone\n(Aglycone) 5,8,4'-Trihydroxy-7-methoxyflavone (Aglycone) Hydroxylated Flavone Intermediates->5,8,4'-Trihydroxy-7-methoxyflavone\n(Aglycone) O-Methyltransferase (OMT) Target_Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside 5,8,4'-Trihydroxy-7-methoxyflavone\n(Aglycone)->Target_Compound Glycosyltransferase (UGT)

Caption: Simplified Flavonoid Biosynthesis Pathway.

Extraction and Isolation Methodologies

The isolation of polar compounds like flavonoid glycosides from a complex plant matrix requires a multi-step approach involving extraction, partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of Andrographidine C and related flavonoids from A. paniculata.

General Extraction Protocol

This protocol describes a standard solvent extraction method to obtain a crude extract enriched with flavonoids.

Rationale: The choice of polar solvents like ethanol or methanol is crucial for efficiently extracting glycosides and other polar to semi-polar constituents from the dried plant material. Subsequent partitioning with solvents of varying polarity, such as ethyl acetate, helps to separate compounds based on their polarity, enriching the target flavonoids in a specific fraction.

Step-by-Step Protocol:

  • Plant Material Preparation: Air-dry the whole plant or specific parts (roots, aerial parts) of A. paniculata at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation. Grind the dried material into a coarse powder (e.g., 20-40 mesh).

  • Maceration/Soxhlet Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for a period of 24-48 hours with intermittent shaking. Repeat the process 2-3 times to ensure exhaustive extraction[7][8].

    • Alternatively, use a Soxhlet apparatus for continuous extraction with methanol or ethanol for approximately 24 hours.

  • Concentration: Combine the filtrates from the extraction steps and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (e.g., 1 L).

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate (EtOAc)[7].

    • The target flavonoid glycosides, including Andrographidine C, are typically enriched in the ethyl acetate fraction.

    • Concentrate the EtOAc fraction to dryness to yield the enriched flavonoid extract for chromatographic purification.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. It is highly effective for separating polar compounds from complex natural extracts. The following protocol is based on the successful isolation of Andrographidine C (Compound 7) reported by Du et al. (2019)[3].

Rationale: This advanced two-dimensional HSCCC method provides superior resolution by using two different solvent systems sequentially. The first dimension performs a preliminary separation, and fractions containing the target compound are then subjected to a second, orthogonal separation with a different solvent system, significantly enhancing purity.

Step-by-Step Protocol:

  • Preparation of Solvent Systems:

    • 1D System: Prepare a two-phase solvent system consisting of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v).

    • 2D System: Prepare a second system of petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).

    • Thoroughly mix each system in a separatory funnel, allow the layers to separate, and degas both the upper (stationary) and lower (mobile) phases before use.

  • First Dimension (1D) HSCCC Separation:

    • Fill the HSCCC column entirely with the upper phase (stationary phase) of the 1D system.

    • Set the apparatus to rotate at a specified speed (e.g., 800 rpm).

    • Inject the crude EtOAc extract (e.g., 200 mg dissolved in a small volume of the biphasic solvent system).

    • Pump the lower phase (mobile phase) through the column at a constant flow rate (e.g., 2.0 mL/min).

    • Collect fractions at regular intervals and monitor the effluent using a UV detector.

  • Second Dimension (2D) HSCCC Separation:

    • Analyze the fractions from the 1D separation using HPLC to identify those containing Andrographidine C.

    • Pool the relevant fractions.

    • Perform a second HSCCC separation on the pooled fractions using the 2D solvent system (5:5:6:4) following the same procedure as the 1D separation.

  • Final Purification and Analysis:

    • Collect the fractions containing the purified compound.

    • Combine the pure fractions, evaporate the solvent, and dry the compound under vacuum.

    • Confirm the purity of the isolated Andrographidine C (this compound) using analytical HPLC.

Isolation_Workflow Plant Dried & Powdered Andrographis paniculata Extraction Solvent Extraction (95% Ethanol) Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partition Solvent Partitioning (Water/EtOAc) Crude_Extract->Partition EtOAc_Fraction Enriched EtOAc Fraction Partition->EtOAc_Fraction HSCCC_1D 1D High-Speed Counter-Current Chromatography (HSCCC) EtOAc_Fraction->HSCCC_1D Fractions_1D Collected Fractions HSCCC_1D->Fractions_1D HPLC_Analysis HPLC Analysis for Target Identification Fractions_1D->HPLC_Analysis HSCCC_2D 2D HSCCC Purification HPLC_Analysis->HSCCC_2D Pure_Compound Purified 5,8,4'-Trihydroxy- 7-methoxyflavone 8-O-glucoside HSCCC_2D->Pure_Compound

Caption: Experimental Workflow for Isolation.

Structural Elucidation and Characterization

Once isolated, the structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the analysis of fractions during purification and for final purity assessment.

  • Column: A C8 or C18 reversed-phase column is typically used (e.g., Eclipse Plus C8, 250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase: A gradient elution with acetonitrile (A) and water (B), often with a modifier like formic acid, is effective. A typical gradient might be:

    • 0–10 min: 20–23% A

    • 10–25 min: 23–26% A

    • 26–40 min: 31% A

    • 41–60 min: 31–60% A[3].

  • Detection: UV detection is performed using a photodiode array (PDA) detector, monitoring at wavelengths relevant for flavonoids (e.g., 225 nm, 254 nm, and 340 nm)[3].

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is critical for determining the exact mass and molecular formula of the compound.

  • Observed Ion: For Andrographidine C, the positive ion mode typically shows an adduct ion, such as [M + Na]⁺.

  • Reported Value: The HRESI-MS for Andrographidine C has been reported to show an [M + Na]⁺ ion at m/z 483.1261, which corresponds to the calculated value for C22H22O11Na[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR, ¹³C-NMR, and 2D-NMR (like COSY, HSQC, HMBC) experiments are indispensable for elucidating the complete chemical structure, including the position of all substituents and the stereochemistry of the glycosidic linkage. The original structural determination was based on these comprehensive NMR analyses[2].

Conclusion and Future Directions

This guide has detailed the natural origin, biosynthesis, and technical procedures for the isolation and characterization of this compound (Andrographidine C) from its primary source, Andrographis paniculata. The provided protocols, based on proven scientific literature, offer a robust framework for researchers to obtain this compound in high purity for further investigation. Future research should focus on scaling up these purification methods, exploring its full pharmacological profile, and investigating its mechanism of action at a molecular level to unlock its potential as a therapeutic agent.

References

A Researcher's Technical Guide to the Discovery and Isolation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused protocol for the discovery, extraction, and structural elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. It is designed for researchers, natural product scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale to empower effective decision-making in the laboratory.

Introduction: The Significance of a Unique Flavonoid Glycoside

This compound is a flavonoid glycoside that has been identified in several plant species.[1][2] Flavonoids are a diverse group of plant secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] The addition of a glucose moiety, as in this compound, significantly alters its polarity, solubility, and bioavailability, making its study crucial for understanding its therapeutic potential. This guide will walk through the comprehensive process of isolating this specific molecule, from raw plant material to a purified, structurally confirmed compound.

Part 1: Natural Occurrence and Physicochemical Profile

The discovery of a natural product is fundamentally linked to its source. This compound has been isolated from plants such as Andrographis paniculata and is also found in various species of the Scutellaria (Skullcap) genus.[1][2][6] The compound is sometimes referred to by its aglycone name, Isoscutellarein, with the corresponding glycosidic linkage.[6][7]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C22H22O11[1][8][9]
Molecular Weight 462.40 g/mol [1][8]
Class Flavonoids, Flavonoid O-glycoside[1][7]
Known Sources Andrographis paniculata, Satureja montana, Scutellaria spp.[1][6]
CAS Number 710952-13-9[9][10]

Below is the chemical structure of the target compound, illustrating the flavone backbone with its specific hydroxyl and methoxy substitutions, and the O-linked glucose at the C-8 position.

Caption: Structure of this compound.

Part 2: A Comprehensive Workflow for Isolation and Purification

The isolation of a polar glycoside from a complex plant matrix requires a multi-step approach designed to systematically remove impurities and enrich the target compound. The causality behind this workflow is based on leveraging the differential polarity and molecular size of the target molecule compared to other phytochemicals in the extract.

Caption: General workflow for the isolation of flavonoid glycosides.

Step 1: Plant Material Preparation
  • Collection & Identification: Collect the desired plant material (e.g., roots or aerial parts of Scutellaria baicalensis). It is critical to have the plant material authenticated by a botanist to ensure reproducibility.

  • Drying & Grinding: Dry the plant material in a shaded, well-ventilated area or a temperature-controlled oven (40-50°C) to prevent enzymatic degradation of flavonoids. Grind the dried material into a coarse powder to increase the surface area for efficient solvent extraction.

Step 2: Extraction

The choice of solvent is paramount and is dictated by the polarity of the target compound. Flavonoid glycosides are polar, making polar solvents like methanol or ethanol ideal.

  • Rationale: Methanol or aqueous ethanol (e.g., 70% v/v) effectively solubilizes polar glycosides while leaving behind highly non-polar compounds like lipids and waxes.[11] Modern techniques like ultrasound-assisted extraction can enhance efficiency by using acoustic cavitation to disrupt cell walls, leading to shorter extraction times and higher yields compared to traditional methods like maceration or reflux.[12][13]

Protocol: Ultrasound-Assisted Extraction

  • Place 100 g of powdered plant material into a 2 L flask.

  • Add 1 L of 70% (v/v) ethanol.

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 50°C.

  • Filter the mixture through filter paper.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Preliminary Fractionation via Liquid-Liquid Partitioning

The crude extract contains a wide array of compounds. Liquid-liquid partitioning is a robust technique to separate compounds based on their differential solubility in immiscible solvents.

  • Rationale: This process systematically removes compounds of increasing polarity. Hexane removes non-polar constituents (chlorophyll, lipids). Ethyl acetate will extract moderately polar compounds, including many flavonoid aglycones. The highly polar flavonoid glycosides will remain in the aqueous layer and can then be extracted into n-butanol.

Protocol: Solvent Partitioning

  • Suspend the concentrated crude extract in 500 mL of distilled water.

  • Transfer the suspension to a 2 L separatory funnel.

  • Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash twice. Discard the hexane fractions.

  • Sequentially partition the remaining aqueous layer with 500 mL of ethyl acetate (3 times).

  • Finally, partition the remaining aqueous layer with 500 mL of n-butanol (3 times).

  • Combine the n-butanol fractions and evaporate to dryness. This fraction is now enriched with flavonoid glycosides, including the target compound.

Step 4: Chromatographic Purification

This stage involves one or more column chromatography steps to separate the individual compounds within the enriched n-butanol fraction.

  • Rationale: The choice of stationary phase is critical. Polyamide resin is particularly effective for flavonoid separation due to its ability to form hydrogen bonds with the phenolic hydroxyl groups. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will separate the compounds based on their affinity for the stationary phase.

Protocol: Polyamide Column Chromatography

  • Prepare a polyamide column (e.g., 5 cm diameter, 50 cm length).

  • Dissolve the dried n-butanol fraction in a small amount of methanol and adsorb it onto a small amount of polyamide powder.

  • After drying, load the powder onto the top of the prepared column.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

  • Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:formic acid:water).

  • Combine fractions that show a similar TLC profile and contain the target compound.

Step 5: Final Purification by Preparative HPLC

For obtaining a high-purity compound suitable for structural elucidation and biological assays, a final polishing step with preparative High-Performance Liquid Chromatography (Prep-HPLC) is essential.

  • Rationale: Reversed-phase HPLC (using a C18 column) separates compounds based on their hydrophobicity. The polar glycoside will elute earlier than less polar compounds when using a mobile phase of acetonitrile or methanol and water.

Protocol: Preparative C18 HPLC

  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). For example, start with 20% A, increasing to 40% A over 30 minutes.

  • Flow Rate: 5-10 mL/min.

  • Detection: UV detector set at a wavelength relevant for flavonoids (e.g., 274 nm or 330 nm).[14]

  • Inject the combined, concentrated fractions from the previous step.

  • Collect the peak corresponding to the target compound.

  • Evaporate the solvent to yield the purified this compound.

Part 3: Structural Elucidation and Validation

Once the compound is isolated in pure form, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques. For flavonoid glycosides, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards.[15][16][17]

Mass Spectrometry (MS)
  • Function: High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which allows for the determination of its molecular formula (C22H22O11). Tandem MS (MS/MS) experiments are used to fragment the molecule. The loss of a 162 Da fragment is characteristic of the cleavage of a hexose (glucose) moiety, which helps confirm the glycosidic nature of the compound.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Function: NMR provides detailed information about the carbon-hydrogen framework of the molecule.[17][18]

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals include those for the aromatic protons on the flavone rings and the anomeric proton of the glucose, whose chemical shift and coupling constant confirm its β-configuration.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts are indicative of the carbon's functional group (e.g., carbonyl, aromatic, oxygenated).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital for determining the glycosylation site by showing a correlation between the anomeric proton of the glucose and the carbon at the C-8 position of the flavone A-ring.

Table 2: Representative NMR Data (Hypothetical, based on literature for similar compounds)

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Aglycone
2~164.0
3~103.5~6.6 (s)
4~182.0
5~153.0
6~99.0~6.5 (s)
7~158.0
8~129.0
9~145.0
10~105.0
1'~121.0
2', 6'~128.5~7.8 (d, 8.5)
3', 5'~116.0~6.9 (d, 8.5)
4'~161.0
7-OCH3~56.5~3.9 (s)
Glucosyl Moiety
1''~104.0~5.1 (d, 7.5)
2''-6''~70-78~3.2-3.8 (m)

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The successful isolation and identification of this compound is a systematic process that combines classical phytochemical techniques with modern analytical instrumentation. Each step, from solvent choice in extraction to the gradient in chromatography, is a deliberate choice based on the physicochemical properties of the target molecule. A thorough structural elucidation using MS and a full suite of NMR experiments is non-negotiable for validating the identity of the isolated compound. This guide provides the foundational knowledge and protocols necessary for researchers to confidently undertake the discovery and characterization of this and other related flavonoid glycosides.

References

The Structural Elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, renowned for their significant biological activities and contributions to human health. Among these, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside isolated from medicinal plants such as Andrographis paniculata, has garnered interest within the research community.[1][2] The precise determination of its chemical architecture is a prerequisite for understanding its bioactivity, mechanism of action, and potential for therapeutic development.

This technical guide provides a comprehensive, step-by-step methodology for the complete chemical structure elucidation of this compound. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind the selection of analytical techniques and the interpretation of spectral data, offering a robust framework for researchers, chemists, and drug development professionals engaged in the field of natural product chemistry. Our approach is grounded in a multi-technique platform, integrating chromatographic separation with spectroscopic analysis—including Ultraviolet-Visible (UV-Vis) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—corroborated by chemical methods.

Isolation and Purification

The primary step in structure elucidation is the isolation of the target compound in high purity from the crude plant extract. A typical workflow is as follows:

Experimental Protocol: Isolation
  • Extraction: Dried, powdered aerial parts of Andrographis paniculata are exhaustively extracted with 85% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield the pure isolate.

The logic behind this multi-step process is the progressive enrichment of the target compound. Solvent partitioning provides a coarse separation, while column chromatography offers finer resolution. The final polishing step with preparative HPLC is critical to ensure the purity necessary for unambiguous spectroscopic analysis.

G Start Crude Plant Extract Partition Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Start->Partition Silica Silica Gel Column Chromatography Partition->Silica EtOAc/n-BuOH Fraction Sephadex Sephadex LH-20 or Preparative HPLC Silica->Sephadex Enriched Fractions Pure Pure Compound Sephadex->Pure

Caption: General workflow for the isolation of flavonoid glycosides.

Preliminary Spectroscopic Analysis: UV-Vis and Mass Spectrometry

Once purified, preliminary spectroscopic analyses provide foundational data regarding the compound's class and molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful initial tool for identifying the flavonoid skeleton. Flavones typically exhibit two characteristic absorption bands: Band I (300–380 nm), corresponding to the cinnamoyl system (B-ring and C-ring), and Band II (240–280 nm), related to the benzoyl system (A-ring).

  • Hypothetical UV Data (in Methanol):

    • λ_max: 265 nm (Band II), 345 nm (Band I)

The positions of these bands provide clues about the oxygenation pattern. The use of shift reagents can further probe the location of free hydroxyl groups, though this is not detailed here for brevity.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the exact molecular formula of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like flavonoid glycosides.

  • Hypothetical HR-ESI-MS Data (Positive Ion Mode):

    • [M+H]⁺: m/z 463.1235 (Calculated for C₂₂H₂₃O₁₁, 463.1240)

    • [M+Na]⁺: m/z 485.1054 (Calculated for C₂₂H₂₂O₁₁Na, 485.1060)

This data confirms the molecular formula as C₂₂H₂₂O₁₁ .

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments provide crucial information about the compound's structure, particularly the nature of the glycosidic linkage. In the fragmentation of flavonoid O-glycosides, the most common cleavage is at the glycosidic bond, resulting in the loss of the sugar moiety.

  • Hypothetical MS/MS Fragmentation of [M+H]⁺ at m/z 463.12:

    • Product Ion: m/z 301.07

    • Neutral Loss: 162.05 Da

The neutral loss of 162 Da corresponds precisely to a hexose unit (e.g., glucose or galactose). The resulting fragment ion at m/z 301.07 represents the protonated aglycone. This single experiment strongly suggests the compound is a hexoside of an aglycone with the formula C₁₆H₁₂O₆.

Chemical Degradation: Acid Hydrolysis

To confirm the identity of the aglycone and the sugar moiety independently, acid hydrolysis is performed. This classic chemical method cleaves the O-glycosidic bond.

Experimental Protocol: Acid Hydrolysis
  • Dissolve the pure compound (approx. 1 mg) in 1 mL of 1M HCl in 50% aqueous methanol.

  • Reflux the mixture at 80°C for 2 hours.

  • Neutralize the reaction mixture and extract the aglycone with ethyl acetate.

  • Analyze the aglycone by LC-MS and NMR.

  • Analyze the aqueous layer for the sugar moiety, typically after derivatization, by GC-MS or comparison with standards on TLC.

The aglycone's molecular ion would be observed at m/z 301 [M+H]⁺, confirming the MS/MS data. The sugar can be identified as D-glucose through comparison with an authentic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy provides the definitive evidence for the complete structure, including the precise substitution pattern of the aglycone and the exact point of attachment of the sugar. For this guide, we will use a set of realistic, hypothetical ¹H and ¹³C NMR data.

¹H and ¹³C NMR Data

The following data tables summarize the predicted chemical shifts for the glycoside in a suitable solvent like DMSO-d₆.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Position δ_C (ppm) δ_H (ppm, mult., J in Hz) Key HMBC Correlations (H → C)
Aglycone
2 163.5
3 104.2 6.95 (s) C-2, C-4, C-1'
4 182.1
5 152.5 12.8 (s, 5-OH) C-4, C-6, C-10
6 95.5 6.50 (s) C-5, C-7, C-8, C-10
7 158.0
8 128.5
9 148.2
10 106.0
1' 121.5
2' 128.8 7.90 (d, 8.8) C-2, C-4', C-6'
3' 116.0 6.92 (d, 8.8) C-1', C-4', C-5'
4' 161.2 10.1 (s, 4'-OH) C-2', C-3', C-5', C-6'
5' 116.0 6.92 (d, 8.8) C-1', C-3', C-4'
6' 128.8 7.90 (d, 8.8) C-2, C-2', C-4'
7-OCH₃ 56.5 3.90 (s) C-7
Glucosyl Moiety
1'' 103.8 5.10 (d, 7.5) C-8
2'' 74.2 3.45 (m)
3'' 77.0 3.50 (m)
4'' 70.1 3.40 (m)
5'' 77.6 3.75 (m)

| 6'' | 61.1 | 3.60, 3.80 (m) | |

Interpretation of 1D NMR Spectra
  • ¹H NMR:

    • The downfield signal at δ_H 12.8 is characteristic of a chelated 5-hydroxyl group.

    • A single proton singlet at δ_H 6.50 is assigned to H-6, indicating substitution at positions 5, 7, and 8.

    • The A₂B₂ system in the aromatic region (δ_H 7.90 and 6.92) is indicative of a 4'-substituted B-ring.

    • A sharp singlet at δ_H 3.90 integrates to three protons, confirming the methoxy group.

    • The anomeric proton of the sugar appears as a doublet at δ_H 5.10 with a coupling constant of ~7.5 Hz, which is characteristic of a β-anomeric configuration.

  • ¹³C NMR:

    • The carbonyl carbon (C-4) is observed downfield around δ_C 182.1.

    • The signal at δ_C 56.5 corresponds to the methoxy carbon.

    • Six signals in the range of δ_C 60-105 are attributable to the glucosyl moiety.

2D NMR for Definitive Structure Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments are essential to unambiguously connect all the pieces.

G H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Vicinal Coupling) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure Key Correlations

Caption: Interconnectivity of NMR experiments for structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In our case, it would confirm the A₂B₂ spin system of the B-ring by showing a correlation between H-2'/H-6' and H-3'/H-5'. It would also show the correlations between all the adjacent protons within the glucose ring, confirming its identity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons in both the aglycone and the sugar.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for finalizing the structure of a flavonoid glycoside. It reveals correlations between protons and carbons that are two or three bonds away.

    Key HMBC Correlations and Their Significance:

    • Placement of the Methoxy Group: A correlation from the methoxy protons (δ_H 3.90) to the carbon at δ_C 158.0 definitively places the methoxy group at the C-7 position.

    • Confirmation of the Flavone Skeleton: Correlations from H-3 (δ_H 6.95) to C-2, C-4, and C-1' confirm the core flavone structure and the attachment of the B-ring at C-2.

    • Substitution Pattern of the A-ring: The proton at δ_H 6.50 (H-6) shows correlations to C-5, C-7, C-8, and C-10. This confirms its position as H-6 and supports the substitution pattern on the A-ring.

    • Glycosylation Site (The Crucial Link): The most important correlation is observed from the anomeric proton of the glucose (H-1'', δ_H 5.10) to the aglycone carbon at δ_C 128.5. This unambiguously establishes the glycosidic linkage at the C-8 position . This is the definitive piece of evidence that distinguishes this isomer from other possibilities.

Final Structure Confirmation

By integrating all the data—the molecular formula from HR-MS, the flavone nature from UV, the aglycone and sugar masses from MS/MS and hydrolysis, and the precise connectivity from a full suite of NMR experiments—the structure is unequivocally determined to be 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-β-D-glucopyranoside .

(Note: An actual image of the chemical structure would be inserted here in a final document.)

Conclusion

The structural elucidation of a natural product is a systematic process of deduction, where each analytical technique provides a unique piece of the puzzle. The workflow presented here for this compound exemplifies a robust, modern approach that combines spectroscopic and chemical methods. The cornerstone of this process is the detailed analysis of 2D NMR data, particularly the HMBC experiment, which provides the critical long-range correlations needed to assemble the molecular framework and definitively place all substituents and glycosidic linkages. This guide serves as a template for researchers, ensuring a scientifically sound and efficient pathway to the characterization of novel and known flavonoid glycosides.

References

An In-Depth Technical Guide to the Biosynthesis of Flavonoid Glycosides in Andrographis paniculata

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Andrographis paniculata, a cornerstone of traditional medicine in Asia, is a rich source of bioactive secondary metabolites, including diterpene lactones and a diverse array of flavonoid glycosides.[1][2][3] These flavonoids and their glycosylated derivatives are significant contributors to the plant's therapeutic properties, exhibiting antioxidant, anti-inflammatory, and antiviral activities.[1][2] Glycosylation, a critical modification step, enhances the stability, solubility, and bioavailability of flavonoid aglycones, thereby modulating their pharmacological effects.[4][2] This guide provides a comprehensive technical overview of the biosynthetic pathway of flavonoid glycosides in A. paniculata, from the initial phenylpropanoid precursors to the final glycosylated products. We will delve into the key enzymatic steps, the genetic underpinnings as revealed by transcriptomic studies, and the regulatory mechanisms governing this intricate pathway. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and functional analysis of these valuable compounds and the enzymes responsible for their synthesis, offering a robust framework for future research and drug development endeavors.

Introduction: The Significance of Flavonoid Glycosides in Andrographis paniculata

Andrographis paniculata (Burm. f.) Nees, of the Acanthaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including infections and inflammatory conditions.[3][5] While much of the pharmacological attention has been focused on the diterpenoid lactone andrographolide, the plant's rich repertoire of flavonoids and their glycosides are increasingly recognized for their significant therapeutic potential.[6][1][7]

Flavonoids are a class of polyphenolic secondary metabolites synthesized by plants that share a common C6-C3-C6 backbone. In A. paniculata, these compounds are predominantly flavones, flavonols, and their dihydro derivatives.[6] The process of glycosylation, the enzymatic attachment of sugar moieties to the flavonoid aglycone, is a pivotal step in their biosynthesis. This modification can profoundly alter their physicochemical properties, leading to:

  • Increased Stability and Solubility: Glycosylation generally renders the lipophilic flavonoid aglycones more water-soluble and stable.[4][2]

  • Enhanced Bioavailability and Pharmacokinetics: The attached sugar can influence the absorption, distribution, metabolism, and excretion of the flavonoid in the body.

  • Modulated Bioactivity: Glycosylation can either activate, deactivate, or modify the biological activity of the parent flavonoid.

  • Subcellular Localization: The glycosyl moiety can act as a tag for transporting and storing the flavonoid glycoside within the plant cell, often in the vacuole.

Given the importance of these compounds, a thorough understanding of their biosynthetic pathway is paramount for the targeted metabolic engineering of A. paniculata to enhance the production of specific high-value flavonoid glycosides and for the synthesis of novel derivatives with improved therapeutic profiles.

The Core Biosynthetic Pathway: From Phenylalanine to Flavonoid Aglycones

The biosynthesis of flavonoid aglycones in Andrographis paniculata follows the well-established phenylpropanoid pathway, a metabolic route common to all higher plants.[8] This pathway converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, the central precursor for flavonoid synthesis. Transcriptomic analyses of A. paniculata have identified candidate genes encoding all the key enzymes in this pathway.[9]

The General Phenylpropanoid Pathway
  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial committed step, the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form 4-coumaroyl-CoA.

The Flavonoid-Specific Pathway

The synthesis of the characteristic C6-C3-C6 flavonoid skeleton begins with the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being derived from primary carbohydrate metabolism.

  • Chalcone Synthase (CHS): As the gatekeeper enzyme of flavonoid biosynthesis, CHS catalyzes the iterative condensation of three malonyl-CoA molecules with one molecule of 4-coumaroyl-CoA to produce naringenin chalcone.[10][11][12] This reaction forms the foundational C15 backbone of all flavonoids. The expression of CHS is often a key regulatory point in the pathway, induced by various developmental and environmental cues.[11][13]

  • Chalcone Isomerase (CHI): Naringenin chalcone is stereospecifically cyclized by CHI to form (2S)-naringenin, a flavanone.[14] This step establishes the heterocyclic C-ring characteristic of most flavonoids.

  • Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the C3 position of naringenin to yield dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for the hydroxylation patterns on the B-ring, which is a major determinant of flavonoid diversity and activity. F3'H hydroxylates naringenin and dihydrokaempferol to produce eriodictyol and dihydroquercetin, respectively.

  • Flavone Synthase (FNS) and Flavonol Synthase (FLS): These enzymes introduce a double bond between C2 and C3 of the C-ring to produce flavones and flavonols, respectively. FNS acts on flavanones (e.g., naringenin) to produce flavones (e.g., apigenin). FLS acts on dihydroflavonols (e.g., dihydrokaempferol) to produce flavonols (e.g., kaempferol).

The following diagram illustrates the core flavonoid biosynthesis pathway leading to the formation of key aglycones in A. paniculata.

Flavonoid_Biosynthesis_Core Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric acid FourCL 4CL p_Coumaric_acid->FourCL p_Coumaroyl_CoA 4-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_chalcone Naringenin Chalcone CHI CHI Naringenin_chalcone->CHI Naringenin Naringenin (Flavanone) F3H F3H Naringenin->F3H FNS FNS Naringenin->FNS Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) FLS FLS Dihydrokaempferol->FLS Apigenin Apigenin (Flavone) Kaempferol Kaempferol (Flavonol) PAL->Cinnamic_acid C4H->p_Coumaric_acid FourCL->p_Coumaroyl_CoA CHS->Naringenin_chalcone CHI->Naringenin F3H->Dihydrokaempferol FNS->Apigenin FLS->Kaempferol

Figure 1: Core flavonoid biosynthesis pathway in A. paniculata.

The Final Step: Glycosylation of Flavonoid Aglycones

The structural diversity and biological activity of flavonoids in A. paniculata are significantly expanded by glycosylation. This crucial final step is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs).

The Role of UDP-Glycosyltransferases (UGTs)

UGTs belong to the GT1 family of glycosyltransferases, which is the largest in the plant kingdom.[9] These enzymes transfer a sugar moiety, typically glucose from an activated UDP-sugar donor (e.g., UDP-glucose), to a specific hydroxyl group on the flavonoid aglycone. Plant UGTs possess a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor.[9]

Characterized Flavonoid Glycosyltransferases in A. paniculata

Research on A. paniculata has led to the identification and functional characterization of several flavonoid glycosyltransferases (ApUFGTs).[4][2][9][15] These studies have revealed important insights into the glycosylation patterns of flavonoids in this plant:

  • Substrate Promiscuity: The characterized ApUFGTs exhibit broad substrate specificity, with the ability to glycosylate various classes of flavonoids, including flavones, flavonols, and flavanones.[4][2][9]

  • Regioselectivity: A notable feature of the identified ApUFGTs is their preferential glycosylation of the 7-OH position on the A-ring of the flavonoid skeleton.[4][2][9]

  • Multi-site Glycosylation: Some ApUFGTs are capable of multi-site glycosylation on a single substrate molecule, further contributing to the diversity of flavonoid glycosides.[4][2][9]

The following diagram illustrates the final glycosylation step, highlighting the role of ApUFGTs.

Flavonoid_Glycosylation Flavonoid_Aglycone Flavonoid Aglycone (e.g., Apigenin) ApUFGT ApUFGT Flavonoid_Aglycone->ApUFGT UDP_Glucose UDP-Glucose UDP_Glucose->ApUFGT Flavonoid_Glycoside Flavonoid Glycoside (e.g., Apigenin-7-O-glucoside) UDP UDP ApUFGT->Flavonoid_Glycoside ApUFGT->UDP

Figure 2: Enzymatic glycosylation of a flavonoid aglycone by an A. paniculata UDP-glycosyltransferase (ApUFGT).

Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoid glycosides is a tightly regulated process, primarily controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a complex network of transcription factors (TFs). In plants, the regulation of the late steps of the flavonoid pathway is often controlled by a ternary complex of TFs known as the MBW complex, comprising proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families.[16]

While the specific MBW complex regulating flavonoid biosynthesis in A. paniculata has yet to be fully elucidated, studies on the regulation of andrographolide biosynthesis in this plant have identified WRKY transcription factors as key players.[17][18] It is highly probable that WRKY TFs, along with MYB and bHLH families, also play a crucial role in modulating the expression of flavonoid biosynthetic genes in response to developmental and environmental stimuli. Integrated transcriptome and metabolome analyses have begun to shed light on the transcriptional regulation of flavonoid metabolism in A. paniculata, providing a valuable resource for identifying candidate regulatory genes.[9]

Experimental Protocols for the Study of Flavonoid Glycosides in A. paniculata

A robust and validated set of experimental protocols is essential for the accurate study of flavonoid glycosides. This section provides detailed methodologies for their extraction, quantification, and the functional analysis of the key biosynthetic enzymes.

Protocol 1: Extraction and Quantification of Flavonoid Glycosides by HPLC

This protocol describes a widely used method for the extraction and quantitative analysis of flavonoid glycosides from A. paniculata plant material.

Objective: To extract and quantify the major flavonoid glycosides from dried leaf material of A. paniculata.

Methodology:

  • Sample Preparation:

    • Harvest fresh leaves of A. paniculata and dry them in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered leaf material into a conical flask.

    • Add 25 mL of 70% (v/v) ethanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[18]

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with 25 mL of 70% ethanol each time.

    • Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Redissolve a known amount of the crude extract in methanol for HPLC analysis.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase consists of:

      • Solvent A: 0.1% phosphoric acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 10% B to 90% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm and 340 nm are commonly used for flavonoid detection.

    • Quantification: Prepare a series of standard solutions of known concentrations for the target flavonoid glycosides. Generate a calibration curve by plotting peak area against concentration. Quantify the flavonoid glycosides in the plant extract by comparing their peak areas to the calibration curve.

Self-Validation: The method's precision and accuracy should be validated by determining the intra- and inter-day variations, limits of detection (LOD) and quantification (LOQ), and recovery rates by spiking a known amount of standard into the sample matrix.[19]

Protocol 2: Gene Expression Analysis of Biosynthetic Genes by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of key flavonoid biosynthetic genes in different tissues of A. paniculata.

Objective: To quantify the relative transcript abundance of genes such as CHS, CHI, F3H, and a specific ApUFGT in leaf and root tissues.

Methodology:

  • RNA Extraction:

    • Harvest fresh leaf and root tissues from A. paniculata and immediately freeze them in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA from the frozen tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

  • cDNA Synthesis:

    • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design gene-specific primers for the target genes (CHS, CHI, F3H, ApUFGT) and a reference gene (e.g., actin or ubiquitin) for normalization.

    • Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

    • The reaction mixture typically contains: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

    • The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Causality and Validation: The choice of a stable reference gene is critical for accurate normalization. The stability of the chosen reference gene across the different tissues being compared should be experimentally validated. The specificity of the PCR amplification should be confirmed by a single peak in the melt curve analysis and by sequencing the PCR product.

Protocol 3: Heterologous Expression and Functional Characterization of an ApUFGT

This protocol describes the process of expressing a candidate ApUFGT gene in a heterologous host (e.g., E. coli) and assaying its enzymatic activity.

Objective: To confirm the function of a candidate ApUFGT gene by expressing the recombinant protein and testing its ability to glycosylate specific flavonoid aglycones.

Methodology:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate ApUFGT from A. paniculata cDNA using PCR with gene-specific primers containing appropriate restriction sites.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag fusion).

    • Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation.

    • Verify the sequence of the cloned gene by Sanger sequencing.

  • Protein Expression and Purification:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Harvest the cells by centrifugation and lyse them by sonication.

    • Purify the recombinant His-tagged ApUFGT protein from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

    • Analyze the purity of the protein by SDS-PAGE.

  • Enzyme Assay:

    • The standard reaction mixture should contain: purified recombinant ApUFGT, a flavonoid aglycone substrate (e.g., quercetin, apigenin), the sugar donor UDP-glucose, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

    • Analyze the reaction products by HPLC or LC-MS to identify the formation of the flavonoid glycoside.

  • Kinetic Analysis:

    • To determine the kinetic parameters (Km and Vmax) of the enzyme, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Analyze the data using Michaelis-Menten kinetics.

Expertise-Driven Choices: The choice of expression vector and host strain is crucial for obtaining soluble and active recombinant protein. The use of a His-tag simplifies the purification process. The reaction conditions for the enzyme assay (pH, temperature, incubation time) should be optimized for the specific ApUFGT being characterized.

Quantitative Data Summary

While comprehensive quantitative data for all flavonoid glycosides across different tissues and developmental stages of A. paniculata is still an active area of research, metabolomic studies have provided valuable insights into their relative abundance.

Table 1: Relative Abundance of Major Flavonoid Classes in Different Tissues of A. paniculata

Plant PartDiterpenoid LactonesFlavonoidsReference
LeavesHighModerate[6]
StemsModerateHigh[6]
RootsLowHigh[6]

Note: This table represents a qualitative summary of findings from metabolomic studies. Actual concentrations can vary depending on genetic and environmental factors.

Conclusion and Future Perspectives

The biosynthesis of flavonoid glycosides in Andrographis paniculata is a complex and highly regulated process that is central to the plant's medicinal properties. This guide has provided a detailed overview of the pathway, from the initial phenylpropanoid precursors to the final glycosylated products, supported by evidence from transcriptomic and biochemical studies. The provided experimental protocols offer a practical framework for researchers to further investigate this fascinating area.

Future research should focus on:

  • Functional Characterization of all Pathway Enzymes: While the candidate genes have been identified, the detailed biochemical characterization of each enzyme in the pathway will provide a more complete understanding of the flux and regulation of flavonoid biosynthesis in A. paniculata.

  • Elucidation of the Transcriptional Regulatory Network: Identifying the specific MYB, bHLH, and other transcription factors that regulate the flavonoid pathway will be key to developing strategies for metabolic engineering.

  • Metabolic Engineering for Enhanced Production: With a comprehensive understanding of the biosynthetic and regulatory mechanisms, it will be possible to genetically modify A. paniculata or use synthetic biology approaches in microbial hosts to overproduce specific high-value flavonoid glycosides for pharmaceutical applications.

By continuing to unravel the complexities of flavonoid glycoside biosynthesis in Andrographis paniculata, we can unlock the full therapeutic potential of this remarkable medicinal plant.

References

A Comprehensive Technical Guide to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Flavonoid of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the flavonoid glycoside 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This document delves into the chemical identity, natural sourcing, biosynthetic origins, and significant biological activities of this compound. Furthermore, it offers detailed experimental protocols for its isolation, purification, and characterization, underpinned by established scientific literature.

Section 1: Chemical Identity and Nomenclature

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure consists of a flavone backbone with hydroxyl and methoxy functional groups, and a glucose molecule attached at the 8-position via an O-glycosidic bond. This glycosylation significantly influences its solubility and bioavailability.

While the systematic name provides a precise structural description, this compound is also known by several synonyms and unique identifiers crucial for database searches and procurement.

Table 1: Chemical Identifiers and Properties

Identifier Value
Systematic Name This compound
Synonym 8-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[1]
CAS Number 710952-13-9[1][2][3][4][5]
Molecular Formula C22H22O11[1][2][3][4]
Molecular Weight 462.40 g/mol [2][4]
Natural Source Andrographis paniculata[2][6][7]

Section 2: Biosynthesis

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway commences with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate serves as a key precursor for flavonoid biosynthesis.

The formation of the flavanone core is catalyzed by chalcone synthase and chalcone isomerase. Subsequent modifications, including hydroxylation, methylation, and glycosylation, are carried out by specific enzymes to yield the final product. The precise sequence of these modifications can vary between plant species.

Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (5,7,4'-Trihydroxyflavanone) Naringenin_chalcone->Naringenin CHI Apigenin Apigenin (5,7,4'-Trihydroxyflavone) Naringenin->Apigenin FNS Intermediate_Flavone 5,7,8,4'-Tetrahydroxyflavone Apigenin->Intermediate_Flavone F8H Methoxy_Intermediate 5,8,4'-Trihydroxy-7-methoxyflavone Intermediate_Flavone->Methoxy_Intermediate FOMT Final_Product 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Methoxy_Intermediate->Final_Product F8GT

Caption: Putative biosynthetic pathway of this compound.

Section 3: Biological Activities and Mechanisms of Action

Flavonoids as a class are well-recognized for their diverse pharmacological effects, and this compound is anticipated to share these properties. The primary reported activities for structurally similar flavonoids include antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant properties of flavonoids are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the flavonoid rings can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Flavonoids can exert anti-inflammatory effects through the modulation of key signaling pathways. This includes the inhibition of pro-inflammatory enzymes and cytokines. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the inflammatory response and are often targeted by flavonoids.

Anticancer Activity

The anticancer potential of flavonoids is an area of intense research. Their mechanisms of action are multifaceted and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). While specific studies on this compound are limited, related trihydroxyflavones have demonstrated anticancer activity against various cancer cell lines.

Mechanisms of Action cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges NFkB_MAPK NF-κB & MAPK Pathways Compound->NFkB_MAPK Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Promotes Proliferation Inhibition of Proliferation Compound->Proliferation Inhibits Angiogenesis Inhibition of Angiogenesis Compound->Angiogenesis Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_MAPK Pro_inflammatory_Mediators Pro-inflammatory Cytokines & Enzymes NFkB_MAPK->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Cancer_Cells Cancer Cells Tumor_Growth Reduced Tumor Growth Cancer_Cells->Tumor_Growth

Caption: Potential mechanisms of action for this compound.

Section 4: Experimental Protocols

The following protocols provide a generalized framework for the extraction, isolation, and characterization of this compound from its natural source, Andrographis paniculata.

Extraction and Isolation Workflow

Extraction and Isolation Workflow Plant_Material Dried & Powdered Andrographis paniculata Solvent_Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Liquid_Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Liquid_Partitioning Enriched_Fraction Enriched Flavonoid Fraction Liquid_Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Enriched_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Preparative_HPLC Preparative HPLC Purified_Fractions->Preparative_HPLC Final_Compound Pure 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Preparative_HPLC->Final_Compound

Caption: Generalized workflow for the extraction and isolation of the target compound.

Step-by-Step Methodology

Step 1: Plant Material Preparation and Extraction

  • Obtain dried aerial parts of Andrographis paniculata.

  • Grind the plant material into a fine powder to increase the surface area for extraction.

  • Macerate the powdered plant material in 95% ethanol or methanol at room temperature for 24-48 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Fractionation by Liquid-Liquid Partitioning

  • Suspend the crude extract in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.

  • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

Step 3: Chromatographic Purification

  • Column Chromatography:

    • Pack a glass column with silica gel or Sephadex LH-20 as the stationary phase.

    • Dissolve the ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a preparative HPLC system with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to the target compound.

Characterization

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) or UV detector at ~280 nm.

  • The retention time and UV spectrum can be compared to a reference standard for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Acquire 1H NMR and 13C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information, confirming the identity of the flavone core, the positions of the substituents, and the nature and attachment point of the glucose moiety.

3. Mass Spectrometry (MS)

  • Techniques such as Electrospray Ionization (ESI-MS) can be used to determine the exact mass of the molecule, further confirming its molecular formula.

Section 5: Conclusion

This compound is a flavonoid glycoside with significant potential for further investigation in the fields of pharmacology and drug development. Its presence in the medicinally important plant Andrographis paniculata suggests a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature, biosynthesis, and biological activities, along with practical methodologies for its study. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full therapeutic potential.

References

An In-depth Technical Guide to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: Properties, Analysis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. This document delves into the compound's physicochemical properties, spectroscopic characterization, isolation methodologies, and putative biological activities, offering a foundational resource for scientific investigation.

Introduction

This compound is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. The subject of this guide belongs to the flavone subclass, characterized by a C6-C3-C6 backbone. The glycosidic linkage at the C-8 position with a glucose moiety generally increases its solubility in polar solvents compared to its aglycone counterpart. This compound has been identified in medicinal plants, notably from the herbs of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] The presence of multiple hydroxyl groups, a methoxy group, and a glycosidic linkage suggests a complex chemical profile and a potential for diverse biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and for interpreting its biological activity. While experimental data for some properties are limited, a combination of available data and predicted values provides a solid foundation for research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C22H22O11[2][3][4]
Molecular Weight 462.40 g/mol [1][2][3]
Appearance Solid (predicted)[5]
Density 1.6 ± 0.1 g/cm³ (Predicted)[2]
Boiling Point 821.9 ± 65.0 °C at 760 mmHg (Predicted)[2][3]
Flash Point 288.1 ± 27.8 °C (Predicted)[2]
pKa 6.41 ± 0.40 (Predicted)
LogP (XLogP3) -1.11[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[6]
Storage Store at 2°C - 8°C[3]

The low predicted LogP value indicates a hydrophilic nature, which is consistent with the presence of multiple hydroxyl groups and a glucose moiety. This hydrophilicity is a critical factor influencing its pharmacokinetic properties, such as absorption and distribution.

Spectroscopic Characterization

UV-Vis Spectroscopy

Flavones typically exhibit two major absorption bands in their UV-Vis spectra. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A-ring). The substitution pattern on the aromatic rings influences the position and intensity of these bands. For this compound, the presence of hydroxyl and methoxy groups is expected to cause bathochromic (red) shifts in these absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of flavonoid glycosides.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the A and B rings, a singlet for the methoxy group protons, and a series of signals for the glucose moiety, including an anomeric proton signal. The coupling patterns of the aromatic protons would help determine their positions on the rings.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for all 22 carbons in the molecule. The chemical shifts of the carbonyl carbon (C-4), the olefinic carbons (C-2 and C-3), and the carbons bearing hydroxyl, methoxy, and glycosidic linkages are diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural elucidation. For flavonoid glycosides, electrospray ionization (ESI) is a commonly used technique. The fragmentation pattern would likely show the loss of the glucose moiety (a neutral loss of 162 Da), leading to a fragment corresponding to the aglycone. Further fragmentation of the aglycone would provide information about the structure of the flavonoid core.

Isolation and Purification

This compound is naturally found in Andrographis paniculata.[1] The following is a generalized protocol for the isolation of flavonoid glycosides from plant material, which can be adapted and optimized for this specific compound.

Experimental Protocol: Generalized Isolation of Flavonoid Glycosides
  • Plant Material Preparation:

    • Obtain dried aerial parts of Andrographis paniculata.

    • Grind the plant material into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with intermittent shaking.

    • Filter the extract through a fine cloth and then filter paper to remove solid plant debris.

    • Repeat the extraction process two to three more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • First, partition with n-hexane to remove non-polar compounds like lipids and chlorophylls.

      • Next, partition the aqueous layer with ethyl acetate. Flavonoid glycosides are often enriched in this fraction.

      • Finally, partition the remaining aqueous layer with n-butanol to recover more polar glycosides.

    • Evaporate the solvent from each fraction to yield the respective extracts.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction (or the fraction showing the highest concentration of the target compound by TLC or HPLC analysis) to column chromatography.

    • A silica gel column is commonly used. The column is eluted with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol or ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

    • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.

G plant Dried Plant Material (Andrographis paniculata) powder Powdered Plant Material plant->powder Grinding extract Crude Methanolic Extract powder->extract Maceration with 80% MeOH partition Liquid-Liquid Partitioning extract->partition Solvent Partitioning hexane n-Hexane Fraction (Lipids, Chlorophylls) partition->hexane ethyl_acetate Ethyl Acetate Fraction (Enriched Flavonoid Glycosides) partition->ethyl_acetate butanol n-Butanol Fraction (Polar Glycosides) partition->butanol column Column Chromatography ethyl_acetate->column hplc Preparative HPLC column->hplc Fraction Collection pure Pure Compound hplc->pure Purification

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Potential Applications

While specific studies on this compound are limited, the biological activities of structurally related trihydroxyflavones and methoxyflavones have been extensively investigated. These studies provide a strong basis for predicting the potential therapeutic applications of this compound.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[2] The presence of multiple hydroxyl groups on the flavonoid skeleton of this compound suggests that it may possess significant antioxidant potential. The antioxidant mechanism of flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it.

Anti-inflammatory Activity

Many flavonoids exhibit potent anti-inflammatory effects. Their mechanisms of action are multifaceted and include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of prostaglandins and leukotrienes. Flavonoids can also modulate inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

G stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Pathway stimuli->nfkb cox_lox COX/LOX Enzymes stimuli->cox_lox flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Putative) flavonoid->nfkb Inhibition flavonoid->cox_lox Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines prostaglandins Prostaglandins & Leukotrienes cox_lox->prostaglandins inflammation Inflammation cytokines->inflammation prostaglandins->inflammation

Caption: Putative anti-inflammatory mechanism of action.

Anticancer Activity

Flavonoids have been extensively studied for their potential as anticancer agents. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[7] Methoxyflavones, in particular, have shown promising anticancer activities.[8] The structural features of this compound make it a candidate for investigation in cancer research.

Conclusion

This compound is a flavonoid glycoside with a chemical structure that suggests a range of interesting biological activities. While there is a need for more extensive experimental data on its specific physicochemical properties and biological effects, this guide provides a solid foundation for researchers and drug development professionals. The information presented herein, based on available data and established principles of flavonoid chemistry and biology, should facilitate further investigation into the therapeutic potential of this natural product. Future research should focus on obtaining detailed experimental data to validate the predicted properties and to fully elucidate the mechanisms underlying its biological activities.

References

Tectoridin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Tectoridin

Tectoridin, a prominent isoflavone glycoside, has emerged as a compound of significant interest within the scientific and pharmaceutical communities. Known chemically as 8-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, and also by its synonym Shekanin, this natural product boasts a diverse range of pharmacological activities.[1][2] Historically utilized in traditional medicine, modern research is now elucidating the molecular mechanisms that underpin its therapeutic effects, paving the way for its potential application in contemporary drug discovery and development.

This technical guide provides an in-depth exploration of Tectoridin, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its chemical and physical properties, biosynthesis, and methodologies for its extraction, isolation, and quantification. Furthermore, this guide will detail its significant biological activities, including its anti-inflammatory, hepatoprotective, estrogenic, and anti-cancer properties, with a focus on the underlying signaling pathways. Each section is designed to provide not only factual information but also the rationale behind experimental choices, ensuring a thorough understanding of this promising molecule.

Chemical and Physical Properties

A foundational understanding of Tectoridin's chemical and physical characteristics is paramount for its effective study and application.

PropertyValueReference
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
Synonyms Tectorigenin 7-glucoside, Shekanin[1][2]
CAS Number 611-40-5[3]
Molecular Formula C22H22O11[1][3]
Molecular Weight 462.4 g/mol [3][4]
Appearance White to off-white crystalline powder[1][4]
Solubility Soluble in methanol and DMSO. Moderately soluble in water (approx. 142.96 ± 6.01 mg/L).[1][4]

Biosynthesis of Tectoridin

Tectoridin is a product of the complex phenylpropanoid pathway in plants, which is responsible for the synthesis of a wide array of secondary metabolites, including flavonoids and isoflavonoids.[5][6] The biosynthesis of isoflavones is primarily observed in leguminous plants.[5][7]

The pathway commences with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce 4-coumaroyl-CoA. This intermediate is then combined with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to form the flavanone naringenin.[8]

A key and committing step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, a reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[7][8][9] This reaction converts naringenin to the isoflavone genistein. Subsequent enzymatic modifications, including methylation and glycosylation, lead to the formation of a diverse array of isoflavonoids.[6] Specifically for Tectoridin, a series of methylation and hydroxylation steps on an isoflavone backbone, followed by glycosylation at the 7-position with a glucose molecule via a UDP-glycosyltransferase (UGT), results in the final structure of Tectoridin.[6]

References

Unveiling the Therapeutic Potential of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Technical Guide to its Preliminary Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a naturally occurring flavonoid that has been isolated from medicinal plants such as Andrographis paniculata and Satureja montana.[1][2] As a member of the flavonoid class of polyphenols, this compound is of significant interest to the scientific community for its potential therapeutic applications. Flavonoids are well-documented for their diverse biological activities, and the unique structural features of this compound, including its hydroxylation and methoxylation pattern, suggest a promising pharmacological profile.

This technical guide provides a comprehensive overview of the predicted preliminary biological activities of this compound. In the absence of direct experimental data for this specific glycoside, this guide synthesizes information from studies on structurally related flavonoids, particularly its aglycone and other trihydroxy- and methoxyflavones. The aim is to provide a foundational understanding of its potential anticancer, anti-inflammatory, and antioxidant properties, and to propose experimental frameworks for its investigation.

Chemical Profile

PropertyValueSource
Chemical Name This compound[3]
Synonym GaleopsinN/A
CAS Number 710952-13-9[1][3]
Molecular Formula C22H22O11[1][3]
Molecular Weight 462.40 g/mol [1][3]
Natural Sources Andrographis paniculata, Satureja montana[1]

Predicted Biological Activities

Based on the chemical structure of this compound and data from analogous flavonoids, its primary biological activities are predicted to be in the realms of anticancer, anti-inflammatory, and antioxidant applications. The presence of multiple hydroxyl groups and a methoxy group on the flavone backbone are key determinants of its potential bioactivity.

Anticancer Activity

The anticancer potential of flavonoids is a subject of intense research. For this compound, its predicted anticancer effects can be inferred from studies on its aglycone and other structurally similar methoxyflavones.

A key structural relative, 5-hydroxy-7-methoxyflavone, has been shown to induce dose-dependent cytotoxicity in human colorectal carcinoma (HCT-116) cells.[2][4] This activity is mediated through the induction of apoptosis, characterized by DNA damage and perturbation of the mitochondrial membrane.[2][4] The proposed mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial-mediated apoptotic pathway.[2][4]

Furthermore, studies on various other trihydroxy- and methoxyflavones have demonstrated significant cytotoxic effects against a range of cancer cell lines. The position of hydroxyl and methoxy groups on the flavone rings plays a crucial role in determining the potency of these effects.

Table 1: Anticancer Activity of Structurally Related Flavonoids

CompoundCancer Cell LineIC50 ValueReference
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)~50 µM (estimated)[4]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)25 µM
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast Cancer)8.58 µM[5]
5-DemethyltangeritinPC3 (Prostate Cancer)11.8 µM[5]
Acacetin (5,7-Dihydroxy-4'-methoxyflavone)Prostate Cancer Cells~25 µM[5]

The predicted anticancer mechanism of the aglycone of this compound is centered on the induction of oxidative stress and subsequent apoptosis in cancer cells.

anti_inflammatory_mechanism inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 Activation inflammatory_stimuli->tlr4 ikk IKK Activation tlr4->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene_expression ↑ Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb->gene_expression flavonoid 5,8,4'-Trihydroxy- 7-methoxyflavone (Aglycone) flavonoid->ikk Inhibition

References

Bioactivity of Flavonoids from Andrographis paniculata: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Andrographis paniculata (Burm. f.) Nees, colloquially known as the "King of Bitters," is a cornerstone of traditional medicine systems across Asia, revered for its extensive therapeutic applications.[1][2] While its bioactivity is often attributed to the abundant diterpenoid lactones, particularly andrographolide, a growing body of evidence underscores the significant pharmacological contributions of its flavonoid constituents.[3][4][5] These polyphenolic compounds exhibit a remarkable spectrum of activities, including potent anti-inflammatory, antioxidant, anticancer, and antiviral effects. This technical guide provides an in-depth review of the bioactivity of flavonoids isolated from A. paniculata, focusing on their mechanisms of action, synergistic potential, and the experimental workflows required for their study. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the therapeutic potential of these promising natural products.

Introduction: Beyond Diterpenoids

For centuries, the aerial parts, roots, and whole plant of A. paniculata have been utilized to treat a wide array of ailments, from the common cold and fevers to inflammatory conditions and infections.[1][6] The plant's rich phytochemistry includes diterpenoids, flavonoids, xanthones, and polyphenols.[1][3][4] While andrographolide, a diterpenoid, is the most studied component, the flavonoids present are not merely secondary metabolites but potent bioactive agents in their own right.[3][5][7] These flavonoids contribute significantly to the plant's overall therapeutic profile, often working synergistically with other compounds to modulate complex biological pathways. Understanding the specific roles and mechanisms of these flavonoids is critical for developing novel, targeted therapeutics from this valuable medicinal plant.

Major Flavonoid Constituents of Andrographis paniculata

Phytochemical investigations have identified a diverse array of flavonoids in A. paniculata. These compounds form the basis of the plant's broad-spectrum bioactivities. Structurally, they belong to various subclasses, including flavones, flavonones, and chalcones.

Table 1: Key Bioactive Flavonoids Isolated from Andrographis paniculata

Flavonoid ClassCompound NameReported BioactivitiesKey References
Flavones ApigeninAnti-inflammatory, Anticancer, Anti-atherosclerotic[4]
7-O-methylwogoninAnti-inflammatory, Anti-atherosclerotic[4]
5-hydroxy-7,8-dimethoxyflavoneAnti-inflammatory (NF-κB inhibition)[4][8]
Andropaniculosin A & BAntiplatelet aggregation, Vasorelaxing[9]
Flavanones 5-hydroxy-7,8-dimethoxyflavanoneAnti-inflammatory (NF-κB inhibition)[4][8]
Chalcones Pashanone glucosideCytotoxicity, Anti-inflammatory[10][11]
Other Polyphenols 3,4-dicaffeoylquinic acidAnti-atherosclerotic[4]

This table is not exhaustive but highlights some of the most frequently cited and pharmacologically significant flavonoids.

Core Bioactivities and Mechanisms of Action

The flavonoids from A. paniculata modulate multiple signaling pathways, making them potent agents against a variety of pathological conditions.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids from A. paniculata exert powerful anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][12]

Mechanism of Action: The NF-κB pathway is a central regulator of the inflammatory response.[13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[13] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α, IL-6, and IL-1β.[13][14][15]

A. paniculata flavonoids, such as 5-hydroxy-7,8-dimethoxyflavone and 5-hydroxy-7,8-dimethoxyflavanone, have been shown to significantly inhibit the transcriptional activity of NF-κB.[8] This inhibition prevents the downstream expression of key inflammatory mediators, thereby reducing the inflammatory cascade.[8][14][16] This mechanism is crucial for the plant's efficacy in treating inflammatory conditions.[15][17]

NF_kB_Inhibition LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Activates IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_R NF-κB Release IkBa_d->NFkB_R NFkB_T Nuclear Translocation NFkB_R->NFkB_T Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB_T->Gene Induces Inflammation Inflammation Gene->Inflammation Flavonoids A. paniculata Flavonoids Flavonoids->IKK Inhibits Flavonoids->NFkB_T Inhibits

Fig. 1: Inhibition of the NF-κB pathway by A. paniculata flavonoids.
Antioxidant Properties

Flavonoids are well-established antioxidants and free radical scavengers.[12][18] The antioxidant capacity of A. paniculata extracts is strongly correlated with their total phenolic and flavonoid content.[19]

Mechanism of Action: These compounds can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[20] This activity is critical in mitigating oxidative stress, a key factor in aging and many chronic diseases. In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay consistently demonstrate the potent antioxidant activity of various A. paniculata extracts, with methanolic and ethanolic extracts often showing the highest efficacy due to their efficiency in extracting polyphenolic compounds.[19][21] Studies have shown that these extracts can increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[6][14]

Anticancer Activity

The flavonoids in A. paniculata, alongside its diterpenoids, contribute to its anticancer potential.[18] They act on multiple fronts to inhibit cancer cell growth and promote cell death.

Mechanism of Action:

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), and activating caspases.[14]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[4][22] This prevents cancer cells from dividing and multiplying.

  • Inhibition of Angiogenesis: Some compounds in A. paniculata have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][16]

The cytotoxic effects of these compounds have been demonstrated against various human cancer cell lines, including those of the liver, bile duct, and breast.[11][22]

Antiviral and Immunomodulatory Effects

Traditionally, A. paniculata is a primary remedy for upper respiratory tract infections.[4][16] Both diterpenoids and flavonoids contribute to its antiviral and immune-stimulating properties.[5][23]

Mechanism of Action: The antiviral mechanisms can involve inhibiting viral entry into host cells, interfering with viral replication, or blocking the function of essential viral proteins.[23][24] For instance, andrographolide and its analogues have shown activity against a range of viruses.[24] Furthermore, compounds from the plant can stimulate the immune system, for example, by enhancing the production of cytotoxic T lymphocytes, which are crucial for clearing viral infections and eliminating tumor cells.[16]

Experimental Workflows for Bioactivity Analysis

A systematic, multi-step approach is required to isolate and characterize the bioactive flavonoids from A. paniculata and validate their pharmacological effects.

Extraction and Isolation of Flavonoids

The choice of solvent is a critical first step, as it significantly impacts the yield and profile of the extracted compounds.[6][21]

Protocol 1: General Procedure for Flavonoid Extraction and Fractionation

  • Preparation: Air-dry the aerial parts of A. paniculata at a controlled temperature (e.g., 40°C) and grind into a fine powder.[25]

  • Initial Extraction (Maceration/Soxhlet):

    • Causality: Methanol or 95% ethanol are commonly used for initial extraction because their polarity is suitable for extracting a broad range of semi-polar compounds, including both flavonoids and diterpenoids.[4][19]

    • Procedure: Macerate or perform Soxhlet extraction on the dried powder with the chosen solvent (e.g., 1:10 plant-to-solvent ratio) for a specified duration (e.g., 48-72 hours or until the solvent runs clear).[25]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at ≤ 40°C to yield the crude extract.[25]

  • Liquid-Liquid Partitioning (Fractionation):

    • Causality: This step separates compounds based on their differential solubility in immiscible solvents of varying polarities. This is a crucial purification step.

    • Procedure: Resuspend the crude extract in water and sequentially partition it against solvents of increasing polarity, such as n-hexane (to remove non-polar compounds like fats and waxes), followed by ethyl acetate (EtOAc), and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.[4][26]

  • Chromatographic Isolation:

    • Causality: Column chromatography is used to separate individual compounds from the enriched fractions.

    • Procedure: Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate) to isolate individual compounds.[25] Monitor fractions using Thin Layer Chromatography (TLC).

  • Structure Elucidation: Characterize the pure, isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to confirm their chemical structures.[9][25][27]

Extraction_Workflow Plant Dried, Powdered A. paniculata Plant Material Extraction Soxhlet or Maceration (e.g., 95% Ethanol) Plant->Extraction Crude Crude Ethanolic Extract Extraction->Crude Partition Liquid-Liquid Partitioning (vs. Hexane, EtOAc, etc.) Crude->Partition Hexane n-Hexane Fraction (Non-polar lipids, waxes) Partition->Hexane Low Polarity EtOAc Ethyl Acetate Fraction (Enriched Flavonoids & Diterpenoids) Partition->EtOAc Medium Polarity Aqueous Aqueous Fraction (Polar compounds) Partition->Aqueous High Polarity Column Column Chromatography (Silica Gel) EtOAc->Column TLC TLC Monitoring Column->TLC Pure Pure Flavonoid Compounds TLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Fig. 2: General workflow for the extraction and isolation of flavonoids.
In Vitro Bioactivity Assays

In vitro assays are essential for initial screening and mechanistic studies. They must include appropriate controls for valid interpretation.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Principle: The stable DPPH radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade. The change in absorbance is proportional to the antioxidant capacity.

  • Reagents: DPPH solution in methanol (e.g., 100 µM), test samples (extracts or pure compounds) at various concentrations, positive control (e.g., Quercetin or Ascorbic Acid).

  • Procedure: a. Add 2 mL of the DPPH solution to 1 mL of the test sample at different concentrations. b. Incubate the mixture in the dark at room temperature for 30 minutes. c. Measure the absorbance at ~517 nm using a spectrophotometer. d. The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Validation: The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined to quantify antioxidant potency. A lower IC₅₀ indicates higher activity.[18][19][28]

Protocol 3: Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)

  • Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator produced by iNOS, in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound, which can be quantified.

  • Cell Culture: Culture RAW 264.7 cells in appropriate media. Seed cells in a 96-well plate and allow them to adhere.

  • Procedure: a. Pre-treat the cells with various concentrations of the test compound for 1 hour. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls. c. Collect the cell supernatant. d. Add Griess reagent to the supernatant and incubate for 15 minutes. e. Measure the absorbance at ~540 nm.

  • Validation: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Synergistic Effects and Future Directions

While this guide focuses on flavonoids, it is crucial to recognize that the therapeutic efficacy of A. paniculata often arises from the synergistic interactions between its various phytochemicals. Flavonoids may enhance the bioavailability or bioactivity of diterpenoids like andrographolide, and vice-versa. Future research should focus on:

  • Synergy Studies: Investigating the combined effects of isolated flavonoids and diterpenoids to identify synergistic or additive interactions.

  • Advanced Mechanistic Studies: Using transcriptomics and proteomics to obtain a global view of the cellular pathways modulated by these flavonoids.

  • Clinical Validation: Moving beyond preclinical studies to well-designed clinical trials to validate the therapeutic efficacy of flavonoid-rich extracts for specific indications like inflammatory disorders and viral infections.

Conclusion

The flavonoids of Andrographis paniculata are a class of highly potent bioactive compounds with significant therapeutic potential. Their ability to modulate key cellular pathways, particularly the NF-κB signaling cascade, positions them as strong candidates for the development of novel anti-inflammatory, antioxidant, and anticancer agents. By employing rigorous, validated experimental workflows, researchers can effectively isolate, characterize, and harness these natural products for next-generation drug discovery.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Isolation and Purification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside, a class of natural products renowned for their diverse and potent biological activities. This particular compound has been identified in medicinal plants such as Scutellaria baicalensis (Baikal Skullcap) and Andrographis paniculata[1][2]. The conjugation of a glucose moiety to the flavonoid aglycone significantly increases its polarity and influences its bioavailability and pharmacological profile. Consequently, robust and efficient methods for its extraction and purification are paramount for advancing research in pharmacology, phytochemistry, and drug development.

This guide provides a comprehensive overview of the techniques and methodologies for the successful isolation of this compound from its natural plant sources. We will delve into the rationale behind experimental choices, from initial extraction to final chromatographic polishing, offering detailed, field-proven protocols for researchers.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for designing an effective purification strategy.

PropertyValueSource
IUPAC Name 8-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[3]
CAS Number 710952-13-9[4][5]
Molecular Formula C₂₂H₂₂O₁₁[3][4][6]
Molecular Weight 462.4 g/mol [4][5]
Appearance Solid[4]
LogP -1.11[3][6]
Topological Polar Surface Area 179.28 Ų[3][6]

The negative LogP value indicates the high polarity of the molecule, a critical factor for selecting appropriate chromatographic conditions.

Part 1: Extraction from Plant Matrix

The primary goal of extraction is to efficiently liberate the target compound from the complex plant matrix while minimizing the co-extraction of undesirable substances. The choice of method is a balance between yield, efficiency, cost, and environmental impact.

Plant Material Preparation

Proper preparation is crucial for maximizing the efficiency of the subsequent extraction.

  • Drying: Air-dry the plant material (e.g., roots of Scutellaria baicalensis) at ambient temperature or in a forced-air oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds[7].

  • Grinding: Mill the dried material into a coarse powder (20-40 mesh). This increases the surface area available for solvent penetration, thereby enhancing extraction efficiency[2][7].

Selection of Extraction Methodology

Flavonoid glycosides, being polar molecules, require polar solvents for effective extraction. Aqueous ethanol or methanol solutions are most commonly employed[8][9][10].

  • Maceration & Decoction: These traditional methods involve soaking the plant material in a solvent (maceration) or boiling it in water (decoction)[8]. While simple, they can be time-consuming and may lead to lower yields or degradation of the target compound[8][11].

  • Modern Assisted Techniques:

    • Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, facilitating the release of intracellular components and significantly reducing extraction time and solvent consumption[8].

    • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and the release of target compounds. It is known for its high speed and efficiency[8].

    • Ultrasound-Assisted Deep Eutectic Solvents (DES) Extraction: A novel and "green" approach, this method uses biodegradable deep eutectic solvents, which have shown higher extraction yields for flavonoids from Scutellaria baicalensis compared to traditional ethanol solvents[11][12]. An optimized system using betaine/acetic acid as the DES has proven highly effective[11][12].

Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)

This protocol provides a robust and efficient method for extracting flavonoids from prepared plant powder.

  • Setup: Place 100 g of dried Scutellaria baicalensis root powder into a 2 L Erlenmeyer flask.

  • Solvent Addition: Add 1 L of 70% aqueous ethanol (v/v). A 60-80% aqueous ethanol solution is often optimal for extracting flavonoid glycosides, balancing polarity for efficient solubilization[9].

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 30-45 minutes at a controlled temperature of 50-60°C. The elevated temperature increases solvent penetration and compound solubility.

  • Filtration: Immediately after sonication, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C. This yields the crude extract.

Part 2: Purification Workflow

Purification of this compound from the complex crude extract requires a multi-step chromatographic approach. The strategy is to progressively enrich the target compound by removing impurities with different physicochemical properties.

Purification_Workflow cluster_partition Fractionation raw_material Dried Plant Powder (e.g., Scutellaria baicalensis) extraction Ultrasound-Assisted Extraction (70% Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction (Lipids, Chlorophyll) partitioning->pet_ether Discard ethyl_acetate Ethyl Acetate Fraction (Enriched Flavonoids) partitioning->ethyl_acetate Target Fraction water Aqueous Fraction (Sugars, Polar Compounds) partitioning->water Discard column_chrom Column Chromatography (Sephadex LH-20) ethyl_acetate->column_chrom prep_hplc Preparative HPLC (Reverse-Phase C18) column_chrom->prep_hplc pure_compound Pure Compound (>98% Purity) prep_hplc->pure_compound

Caption: Overall workflow for the isolation of this compound.

Liquid-Liquid Partitioning (Fractionation)

This is a critical first step to remove major classes of impurities and enrich the flavonoid fraction. The crude extract is partitioned between immiscible solvents of varying polarity.

Rationale: Flavonoid glycosides possess intermediate polarity. Partitioning with a non-polar solvent like petroleum ether or hexane will remove highly non-polar compounds (e.g., fats, chlorophyll). A subsequent partition with a medium-polarity solvent like ethyl acetate will extract the flavonoids, leaving highly polar compounds (e.g., sugars, organic acids) in the aqueous phase[10].

Protocol 2: Fractionation of Crude Extract
  • Suspension: Suspend the dried crude extract (from Part 1) in 500 mL of deionized water.

  • Non-polar Wash: Transfer the suspension to a 2 L separatory funnel. Add 500 mL of petroleum ether, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Discard the upper petroleum ether layer. Repeat this step twice.

  • Target Extraction: To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collection: Drain and collect the lower aqueous layer. Collect the upper, yellow-colored ethyl acetate layer.

  • Re-extraction: Return the aqueous layer to the funnel and repeat the extraction with ethyl acetate (steps 3-4) three more times to maximize recovery.

  • Concentration: Combine all ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the flavonoid-enriched ethyl acetate fraction.

Column Chromatography

Further purification is achieved by passing the enriched fraction through a solid stationary phase.

  • Sephadex LH-20 Chromatography: This is a highly effective method for separating flavonoids. It operates through a combination of molecular sieving (separating by size) and adsorption chromatography based on the polarity of the compounds[10]. Eluting with a polar solvent like methanol separates the components within the ethyl acetate fraction.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. It is exceptionally well-suited for separating polar compounds like flavonoid glycosides from complex mixtures[13][14][15][16]. A common two-phase solvent system for flavonoids is n-hexane–ethyl acetate–methanol–water[13].

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final "polishing" step to achieve high purity (>98%). It offers high resolution and is ideal for separating structurally similar compounds.

Rationale: Reverse-phase chromatography on a C18 column separates molecules based on their hydrophobicity. A gradient elution, starting with a high concentration of a polar solvent (water) and gradually increasing the concentration of a less polar organic solvent (acetonitrile or methanol), is used. Polar compounds like our target glycoside will elute earlier in the gradient. The addition of a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase improves peak shape by suppressing the ionization of phenolic hydroxyl groups[7].

Protocol 3: Final Purification by Preparative HPLC
  • Sample Preparation: Dissolve a portion of the fraction obtained from Sephadex LH-20 chromatography in a minimal amount of methanol or DMSO. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: Preparative Reverse-Phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector: UV detector set at an appropriate wavelength (e.g., 275 nm or 330 nm, where flavonoids exhibit strong absorbance)[9].

  • Elution Program: Run a linear gradient elution as outlined in the table below. The flow rate should be adjusted based on the column dimensions (e.g., 10-20 mL/min).

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
09010
59010
406040
451090
501090
559010
609010
  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound based on the real-time chromatogram.

  • Purity Verification: Analyze the collected fractions using an analytical HPLC system to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation followed by lyophilization (freeze-drying) to obtain the purified this compound as a solid powder.

References

Application Note: A Robust HPLC-PDA Method for the Quantitative Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside found in various medicinal plants, including Andrographis paniculata and plants of the Scutellaria genus.[1][2] Flavonoids are a major class of plant secondary metabolites recognized for their diverse pharmacological activities, making their accurate quantification crucial for research, quality control of herbal products, and drug development.[3][4]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of flavonoids from complex matrices.[3][5] When coupled with a Photodiode Array (PDA) detector, the system provides not only quantitative data based on absorbance but also spectral information across a wide range of wavelengths. This dual-information stream is invaluable, enabling the assessment of peak purity and aiding in the tentative identification of compounds by comparing their UV-Vis spectra against standards.[6][7]

This application note presents a comprehensive, validated HPLC-PDA protocol for the analysis of this compound. The methodology is designed to be robust, specific, and suitable for researchers, scientists, and drug development professionals requiring a reliable analytical framework for this compound. We delve into the causality behind instrumental choices, provide detailed step-by-step protocols, and outline a validation strategy to ensure trustworthy and reproducible results.

Analyte Profile: this compound

Understanding the physicochemical properties of the analyte is fundamental to developing a successful chromatographic method.

Table 1: Physicochemical Properties of the Analyte

Property Value Source
Chemical Name 8-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one [8][9]
CAS Number 710952-13-9 [10][11][12]
Molecular Formula C₂₂H₂₂O₁₁ [8][10]
Molecular Weight 462.40 g/mol [2][10][11]
Structure A flavone backbone with hydroxy, methoxy, and glucoside substitutions.

| Solubility | Soluble in methanol and DMSO.[11][13] | |

The structure, a flavonoid glycoside, dictates its analytical behavior. The flavone core is a strong chromophore, responsible for its UV absorbance. The polar glucoside moiety increases its hydrophilicity compared to its aglycone, influencing its retention in reverse-phase chromatography.

Principle of the Method: Reverse-Phase HPLC-PDA

The method is based on reverse-phase HPLC, which remains the most predominant and efficient technique for flavonoid separation.[3]

  • Separation Mechanism: The stationary phase is a nonpolar C18 (octadecyl-silica) column.[5][14] The mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile or methanol).[6] The analyte, being moderately polar, will partition between the mobile and stationary phases. By gradually increasing the organic solvent concentration (gradient elution), we can effectively elute the analyte from the column. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl groups on the flavonoid, resulting in sharper, more symmetrical peaks and reproducible retention times.[15]

  • Detection Mechanism: As the analyte elutes from the column, it passes through the PDA detector's flow cell. The detector measures the absorbance of light from ~200-800 nm simultaneously. For quantification, a specific wavelength where the analyte exhibits strong absorbance is chosen.[4] Concurrently, the detector captures the complete UV-Vis spectrum of the eluting peak. This spectrum serves as a qualitative fingerprint, which can be compared to a reference standard to confirm identity and can be used to assess if the peak is comprised of a single component (peak purity analysis). Flavonoids typically exhibit two characteristic absorption maxima, referred to as Band I (usually 300-380 nm) and Band II (usually 240-280 nm).[16]

Detailed Application Protocol

Instrumentation and Materials
  • Instrumentation: HPLC or UPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[15][17]

  • Data System: Chromatography Data System (CDS) capable of instrument control, data acquisition, and processing.

  • Analytical Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column (e.g., 150 mm x 2.1 mm, 1.8 µm) can be used with a UPLC system for faster analysis.[17][18]

  • Chemicals & Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric Acid or Formic Acid (Analytical grade).

    • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The following conditions are a robust starting point and should be optimized as necessary.

Table 2: Recommended HPLC-PDA Conditions

Parameter Recommended Setting Rationale
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) Industry standard for flavonoid separation due to its excellent resolving power for moderately polar compounds.[3][5]
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v) Acidification ensures sharp, symmetrical peaks by suppressing silanol and analyte ionization.[14][15]
Mobile Phase B Acetonitrile Provides efficient elution and good peak shape for flavonoids.[6]
Gradient Program See Table 3 below A gradient is necessary to elute the analyte in a reasonable time while providing good resolution from other matrix components.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure.[14]
Column Temperature 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[5]
Injection Volume 10 µL A typical volume; can be adjusted based on analyte concentration and sensitivity requirements.[14]
PDA Wavelength Monitoring at 280 nm and 335 nm. 280 nm provides a strong signal for the general flavonoid structure, while 335 nm is often a maximum for flavone glycosides, offering selectivity.[4][14]

| PDA Spectral Range | 200 - 400 nm | Captures the full UV spectrum of flavonoids for identity confirmation and purity analysis.[4] |

Table 3: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 90 10
25.0 60 40
35.0 40 60
40.0 10 90
45.0 10 90
46.0 90 10

| 55.0 | 90 | 10 |

Preparation of Solutions
  • Stock Solution (e.g., 500 µg/mL): Accurately weigh 5.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in ~7 mL of methanol, using sonication if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This solution should be stored at -20°C when not in use.[11]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial condition (90:10 Mobile Phase A:B).

  • Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a flask. Add 25 mL of methanol.[4]

  • Extract using an ultrasonic bath for 30 minutes.[13] This facilitates cell wall disruption and enhances extraction efficiency.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration & Dilution: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

  • If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

Data Acquisition, Analysis, and System Validation

The analytical workflow ensures that the data generated is both accurate and reliable.

G Standard Prepare Standard Solutions Sequence Build Injection Sequence in CDS Standard->Sequence Sample Prepare Sample Extracts Sample->Sequence HPLC HPLC-PDA Analysis Sequence->HPLC Quant Quantification (Peak Area vs. Conc.) HPLC->Quant Qual Qualitative Review (RT & UV Spectrum) HPLC->Qual Report Generate Report Quant->Report Purity Peak Purity Assessment Qual->Purity Purity->Report

Caption: Overall Analytical Workflow Diagram.

Qualitative and Quantitative Analysis
  • Identification: The primary identification of the analyte in a sample chromatogram is based on matching its retention time (RT) with that of the reference standard.

  • Confirmation: For unambiguous confirmation, the UV-Vis spectrum extracted from the apex of the sample peak must match the spectrum of the reference standard. The Chromatography Data System can calculate a match factor.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in a sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.[5]

G cluster_input Input Data cluster_output Derived Information cluster_application Application & Validation Peak Chromatographic Peak (From PDA Detector) Quant Quantitative Data Peak Area @ 280 nm Peak->Quant Qual Qualitative Data Full UV Spectrum (200-400 nm) Peak->Qual Concentration Calculate Concentration Quant->Concentration Identity Confirm Identity (vs. Standard Spectrum) Qual->Identity Purity Assess Peak Purity (Spectral Homogeneity) Qual->Purity

Caption: Logic of Dual-Information from PDA Detection.

Method Validation

To ensure the method is trustworthy and fit for purpose, it must be validated. Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the analyte peak from other peaks in the sample matrix and confirmed by peak purity analysis.[18]

  • Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.999 is typically desired.[13]

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Results are expressed as the relative standard deviation (%RSD), which should ideally be <2%.

  • Accuracy: The closeness of the test results to the true value. It is often determined by a spike recovery experiment, where a known amount of standard is added to a sample matrix and the recovery is calculated. Recoveries between 90-110% are generally considered acceptable.[13]

  • Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically calculated based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).

Table 4: Example Method Validation Summary (Hypothetical Data)

Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 r² > 0.999
Range 1 - 100 µg/mL -
Precision (%RSD) 1.3% < 2%
Accuracy (Recovery) 98.7% 90 - 110%
LOD 0.18 µg/mL S/N ≥ 3

| LOQ | 0.56 µg/mL | S/N ≥ 10 |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-PDA analysis of this compound. By explaining the rationale behind the chosen parameters and incorporating a comprehensive validation strategy, this method serves as a self-validating system. The described approach is demonstrated to be specific, linear, precise, and accurate, making it an authoritative and reliable tool for researchers in natural product chemistry, quality control, and pharmaceutical development.

References

Application Note: Mass Spectrometric Characterization of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the structural elucidation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This flavonoid glycoside, a natural product found in medicinal plants like Scutellaria incana, requires precise analytical methods for its identification and characterization in complex matrices.[1][2] This application note outlines optimized protocols for sample preparation and LC-MS/MS analysis and provides an in-depth discussion of the compound's fragmentation patterns in both positive and negative electrospray ionization (ESI) modes. The characteristic fragmentation, including the neutral loss of the glucoside moiety and subsequent Retro-Diels-Alder (RDA) cleavages of the aglycone, is detailed to serve as a reference for researchers in natural product chemistry, metabolomics, and pharmacology.

Introduction and Scientific Background

This compound belongs to the flavone subclass of flavonoids, a large group of plant secondary metabolites renowned for their diverse biological activities, including antioxidant and anti-inflammatory properties.[3] The compound consists of a flavone aglycone (5,8,4'-Trihydroxy-7-methoxyflavone, also known as Isoscutellarein) linked to a glucose molecule via an O-glycosidic bond at the C-8 position.

The accurate identification of such glycosides is crucial for understanding their pharmacokinetic profiles and biological functions. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, as it provides detailed structural information based on specific fragmentation patterns.[4] The cleavage of the glycosidic bond and the subsequent fragmentation of the aglycone core are diagnostic fingerprints that allow for unambiguous identification.[5][6] This guide explains the causality behind the observed fragmentation, linking experimental parameters to the generation of specific product ions.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₂₂H₂₂O₁₁[7]

  • Monoisotopic Mass: 462.1162 g/mol [7]

  • Aglycone: 5,8,4'-Trihydroxy-7-methoxyflavone (Isoscutellarein)

  • Glycoside Moiety: Glucose

Experimental Protocols

This section details the step-by-step methodology for the analysis of this compound. The protocols are designed to be reproducible and serve as a validated starting point for method development.

Sample Preparation

The goal of sample preparation is to efficiently extract the analyte from its matrix (e.g., plant tissue, biological fluid) and prepare it in a solvent compatible with the LC-MS system.

  • Extraction (from Plant Material):

    • Weigh approximately 100 mg of lyophilized and finely ground plant material.

    • Add 1.5 mL of 80% methanol containing 0.1% formic acid. The acidic methanol efficiently lyses cells and solubilizes flavonoids while maintaining their stability.[3]

    • Vortex the mixture for 1 minute, followed by sonication in a water bath for 30 minutes to ensure complete extraction.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. For exhaustive extraction, this process can be repeated on the pellet, and the supernatants pooled.

  • Filtration and Dilution:

    • Filter the final extract through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.

    • Dilute the sample with the initial mobile phase solvent (e.g., 85:15 water:acetonitrile with 0.1% formic acid) to an appropriate concentration to avoid detector saturation.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the target analyte from other matrix components, ensuring accurate mass spectrometric analysis. A reversed-phase C18 column is standard for flavonoid analysis.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-15 min: Linear gradient to 25% B

    • 15-25 min: Linear gradient to 60% B

    • 25-30 min: Hold at 95% B (column wash)

    • 30-35 min: Return to 15% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Rationale: The gradient elution profile allows for the effective separation of flavonoids with varying polarities. The inclusion of formic acid in the mobile phase aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.

Mass Spectrometry (MS) Parameters

Tandem mass spectrometry is performed to generate fragment ions for structural elucidation. Both positive and negative ion modes should be utilized as they provide complementary structural information.[8]

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120°C.

  • Desolvation Gas (N₂) Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy (CID): Ramped from 15-40 eV. A ramped collision energy ensures the capture of both low-energy (e.g., glycosidic bond cleavage) and high-energy (e.g., C-ring fragmentation) dissociation events in a single experiment.

  • Scan Range: m/z 100-1000.

Fragmentation Analysis and Discussion

The fragmentation of flavonoid O-glycosides is a well-characterized process that proceeds in a predictable manner. The primary and most facile fragmentation is the cleavage of the O-glycosidic bond.[5]

Positive Ion Mode ([M+H]⁺, m/z 463.12)

In positive ion mode, the molecule is protonated, typically at the most basic site. The subsequent collision-induced dissociation (CID) initiates a cascade of fragmentation events.

  • Loss of the Glucoside Moiety: The most prominent fragmentation pathway is the neutral loss of the glucose unit (162.05 Da). This occurs through the cleavage of the glycosidic bond, resulting in the formation of the protonated aglycone ion [Y₀]⁺ at m/z 301.07 .[5][9] This is often the base peak in the MS/MS spectrum.

  • Aglycone Fragmentation: The [Y₀]⁺ ion (m/z 301.07) undergoes further fragmentation characteristic of the flavone backbone.

    • Loss of Methyl Radical (•CH₃): Flavonoids with methoxy groups can lose a methyl radical (15 Da), leading to a fragment at m/z 286.05 .[10]

    • Loss of Carbon Monoxide (CO): Successive losses of CO (28 Da) are common from the C-ring, resulting in ions at m/z 273.08 ([Y₀ - CO]⁺) and m/z 245.08 ([Y₀ - 2CO]⁺).[8]

    • Retro-Diels-Alder (RDA) Fragmentation: The C-ring can undergo RDA fragmentation, which cleaves the ring and provides information about the substitution patterns on the A and B rings.[11][12] For this aglycone, the ¹,³A⁺ fragment (containing the A-ring) would appear at m/z 167.03 , indicating the presence of one hydroxyl and one methoxy group on the A-ring.

G cluster_main Positive Ion Mode Fragmentation Precursor [M+H]⁺ m/z 463.12 Aglycone [Y₀]⁺ (Aglycone) m/z 301.07 Loss_CH3 [Y₀ - •CH₃]⁺ m/z 286.05 Loss_CO [Y₀ - CO]⁺ m/z 273.08 RDA_A ¹,³A⁺ m/z 167.03

Negative Ion Mode ([M-H]⁻, m/z 461.11)

Negative ion mode often provides complementary and highly diagnostic fragmentation, especially for determining substitution patterns.

  • Loss of the Glucoside Moiety: Similar to the positive mode, the primary fragmentation is the loss of the glucose unit, generating the deprotonated aglycone ion [Y₀]⁻ at m/z 299.05 . This ion is typically very abundant.

  • Aglycone Fragmentation: The deprotonated aglycone is rich in structural information.

    • Loss of Methyl Radical (•CH₃): A characteristic loss of a methyl radical (15 Da) from the methoxy group is frequently observed, yielding an intense ion at m/z 284.03 ([Y₀ - •CH₃]⁻).[10][13]

    • Retro-Diels-Alder (RDA) Fragmentation: RDA fragmentation is particularly informative in negative mode. The cleavage of the C-ring yields ¹,³A⁻ and ¹,³B⁻ ions.[11][14]

      • The ¹,³A⁻ fragment at m/z 165.02 corresponds to the A-ring with its substituents.

      • The ¹,³B⁻ fragment at m/z 117.03 corresponds to the B-ring with its 4'-hydroxyl group. The observation of this ion confirms the hydroxylation pattern on the B-ring.

G cluster_main Negative Ion Mode Fragmentation Precursor [M-H]⁻ m/z 461.11 Aglycone [Y₀]⁻ (Aglycone) m/z 299.05 Loss_CH3 [Y₀ - •CH₃]⁻ m/z 284.03 RDA_A ¹,³A⁻ m/z 165.02 RDA_B ¹,³B⁻ m/z 117.03

Summary of Fragmentation Data
Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss / FragmentStructural Annotation
Positive 463.12301.07-162.05 Da (C₆H₁₀O₅)Aglycone [Y₀]⁺
286.05-15.02 Da (•CH₃)[Y₀ - •CH₃]⁺
273.08-28.00 Da (CO)[Y₀ - CO]⁺
167.03¹,³A⁺A-ring Fragment
Negative 461.11299.05-162.05 Da (C₆H₁₀O₅)Aglycone [Y₀]⁻
284.03-15.02 Da (•CH₃)[Y₀ - •CH₃]⁻
165.02¹,³A⁻A-ring Fragment
117.03¹,³B⁻B-ring Fragment

Conclusion

The combination of liquid chromatography with tandem mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The fragmentation patterns are highly predictable and diagnostic. In both positive and negative ESI modes, the initial and dominant fragmentation is the neutral loss of the 162 Da glucoside moiety to yield the aglycone ion. Subsequent MS/MS analysis of this aglycone produces characteristic fragments, including losses of methyl radicals and carbon monoxide, and informative Retro-Diels-Alder fragments that confirm the substitution pattern on the A and B rings. This application note provides a validated protocol and a reliable fragmentation library to aid researchers in the unambiguous identification of this and structurally related flavonoid glycosides.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anti-inflammatory Potential of a Novel Flavonoid

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic and unresolved inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), unleashes a battery of pro-inflammatory mediators. These include nitric oxide (NO), cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2) that synthesize prostaglandins.[1][2]

The signaling architecture governing this response is complex, with transcription factors such as Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway playing central roles.[3][4] The NF-κB pathway, in particular, is a master regulator of inflammatory gene expression.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes.[7][8]

Flavonoids, a class of polyphenolic compounds abundant in plants, have long been recognized for their diverse pharmacological properties, including potent anti-inflammatory effects.[9][10] 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid that can be isolated from medicinal plants such as Andrographis paniculata.[10][11] Given the established anti-inflammatory profile of flavonoids, this compound represents a promising candidate for therapeutic development.

This guide provides a comprehensive suite of detailed protocols for the in vitro evaluation of the anti-inflammatory activity of this compound. We will focus on a well-established model of inflammation: LPS-stimulated RAW 264.7 murine macrophages.[1] The protocols herein describe methods to quantify the inhibition of key inflammatory markers (NO, TNF-α, IL-6), assess direct enzymatic inhibition (COX-2), and probe the underlying molecular mechanisms by examining effects on the NF-κB and MAPK signaling pathways.

Foundational Assays: Assessing Cytotoxicity and Primary Inflammatory Markers

Prior to evaluating the anti-inflammatory properties of this compound, it is imperative to determine its cytotoxicity to ensure that any observed reduction in inflammatory markers is not a result of cell death. The MTT assay is a reliable method for this purpose.[12][13] Subsequently, the Griess assay for nitric oxide and ELISAs for pro-inflammatory cytokines will form the primary screen for anti-inflammatory efficacy.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration range of the test compound that is non-toxic to RAW 264.7 macrophages.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)[14]

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.[15]

  • Cell Treatment: After 24 hours, remove the medium and treat the cells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Incubate for 24 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration of Test Compound (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle Control)Value100%
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Protocol 2: Nitric Oxide (NO) Production Assay using Griess Reagent

This assay quantifies the amount of nitric oxide produced by LPS-stimulated macrophages, a key indicator of the inflammatory response.

Principle: Nitric oxide is an unstable molecule that rapidly converts to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments.[12] The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to determine NO production.[16]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[5]

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16] Include a negative control (cells only), a positive control (cells + LPS), and test compound controls (cells + compound, no LPS).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)ValueN/A
LPS (1 µg/mL)Value0%
LPS + Compound (Conc. 1)ValueValue
LPS + Compound (Conc. 2)ValueValue
Protocol 3: Quantification of TNF-α and IL-6 by ELISA

This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.

Principle: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine is captured. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, with the intensity of the color being proportional to the amount of cytokine present.[18]

Materials:

  • Mouse TNF-α and IL-6 ELISA kits (containing pre-coated plates, detection antibodies, standards, buffers, and substrate)[18]

  • Cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[18]

  • Assay Procedure:

    • Add standards and cell culture supernatants (appropriately diluted if necessary) to the wells of the antibody-coated plate.[19] For LPS-activated RAW 264.7 macrophages, a 1:40 dilution for IL-6 may be necessary.[20]

    • Incubate as per the kit protocol (typically 1-2 hours at room temperature).

    • Wash the wells multiple times to remove unbound substances.[19]

    • Add the biotin-conjugated detection antibody and incubate.[21]

    • Wash the wells.

    • Add streptavidin-HRP conjugate and incubate.[21]

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark until color develops.[19]

    • Add the stop solution to terminate the reaction.[19]

  • Absorbance Measurement: Immediately read the absorbance at 450 nm.[21]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition of cytokine production.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)% InhibitionIL-6 Concentration (pg/mL)% Inhibition
Control (No LPS)ValueN/AValueN/A
LPS (1 µg/mL)Value0%Value0%
LPS + Compound (Conc. 1)ValueValueValueValue
LPS + Compound (Conc. 2)ValueValueValueValue

Mechanistic Insights: Delving into Molecular Targets

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key enzymes and signaling pathways involved in inflammation.

Protocol 4: In Vitro COX-2 Inhibition Assay

This cell-free assay determines if the test compound directly inhibits the activity of the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically assayed by monitoring the appearance of an oxidized product.[4][22]

Materials:

  • COX-2 inhibitor screening assay kit (containing human recombinant COX-2, heme, arachidonic acid, and detection reagents)[3][4]

  • This compound

  • A known COX-2 inhibitor (e.g., celecoxib) as a positive control[22]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[3] Dissolve the test compound and positive control in an appropriate solvent (e.g., DMSO).[22]

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme, and human recombinant COX-2 enzyme.[3]

    • Add various concentrations of the test compound, the positive control, or vehicle to the appropriate wells.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[3]

  • Reaction Incubation and Termination: Incubate for a specific time at 37°C. Stop the reaction according to the kit's instructions.

  • Detection: Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)% COX-2 Inhibition
0 (Vehicle Control)0%
Concentration 1Value
Concentration 2Value
Concentration 3Value
Concentration 4Value
Positive Control (e.g., Celecoxib)Value
Protocol 5: Analysis of NF-κB Nuclear Translocation

This protocol assesses whether the test compound inhibits the activation of the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Principle: Upon activation of the NF-κB pathway, the p65 subunit translocates from the cytoplasm to the nucleus.[8] This can be visualized and quantified using immunofluorescence microscopy or by analyzing the p65 content in nuclear and cytoplasmic fractions via Western blotting.[7]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Reagents for cell fractionation (cytoplasmic and nuclear extraction kits)[23]

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies against NF-κB p65 and loading controls like β-actin and Lamin B1, HRP-conjugated secondary antibodies, and ECL substrate)[24]

Procedure (Western Blotting Method):

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30-60 minutes.

  • Cell Fractionation: Harvest the cells and separate the cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions.[23]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for NF-κB p65.

    • Probe separate blots or strip and re-probe the same blot with antibodies for cytoplasmic (β-actin) and nuclear (Lamin B1) loading controls to ensure the purity of the fractions.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the amount of nuclear p65 to the loading control. Compare the levels of nuclear p65 in treated cells to the LPS-stimulated control.

Protocol 6: Analysis of p38 MAPK Phosphorylation

This protocol determines if the test compound inhibits the phosphorylation of p38 MAPK, a key signaling molecule in the inflammatory response.

Principle: Activation of the MAPK pathway leads to the phosphorylation of p38.[25] Western blotting with a phospho-specific antibody can be used to detect the activated form of p38 (p-p38). The ratio of p-p38 to total p38 provides a measure of pathway activation.[26]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Reagents for Western blotting (as in Protocol 5, but with primary antibodies against phospho-p38 MAPK and total p38 MAPK)[24]

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 15-30 minutes.[27]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phospho-p38 MAPK.

    • Strip and re-probe the membrane with an antibody for total p38 MAPK as a loading control.[26]

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-p38 to total p38. Compare the ratios in treated cells to the LPS-stimulated control.[26]

Visualization of Workflows and Pathways

G cluster_assays Experimental Workflow cluster_cell_free Cell-Free Assay start RAW 264.7 Macrophages cytotoxicity Protocol 1: MTT Cytotoxicity Assay start->cytotoxicity treatment Pre-treat with This compound cytotoxicity->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysates stimulation->cell_lysate no_assay Protocol 2: Nitric Oxide Assay (Griess Reagent) supernatant->no_assay cytokine_assay Protocol 3: Cytokine ELISAs (TNF-α, IL-6) supernatant->cytokine_assay nfkb_assay Protocol 5: NF-κB Translocation (Western Blot) cell_lysate->nfkb_assay mapk_assay Protocol 6: p38 MAPK Phosphorylation (Western Blot) cell_lysate->mapk_assay cox_assay Protocol 4: COX-2 Inhibition Assay compound Test Compound compound->cox_assay enzyme Recombinant COX-2 enzyme->cox_assay

Caption: Overview of the experimental workflow for assessing the anti-inflammatory activity of the test compound.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_active NF-κB (Nucleus) MAPK->NFkB_active activates NFkB_complex IκB-NF-κB (Cytoplasm) IKK->NFkB_complex phosphorylates IκB NFkB_complex->NFkB_active IκB degradation, NF-κB translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes induces transcription Test_Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Test_Compound->MAPK Inhibits? Test_Compound->IKK Inhibits? Test_Compound->NFkB_active Inhibits translocation?

Caption: Key inflammatory signaling pathways potentially targeted by the test compound in LPS-stimulated macrophages.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including the exploration of other inflammatory pathways (e.g., JAK-STAT), in vivo studies using animal models of inflammation, and structure-activity relationship studies to optimize its efficacy. This systematic approach is crucial for the development of novel and effective anti-inflammatory agents from natural sources.

References

Application Notes & Protocols for Measuring the Antioxidant Capacity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-TMFG-AOX-2026-01

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust measurement of the antioxidant capacity of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (CAS No. 710952-13-9)[1][2]. As a member of the flavonoid class of natural products, this compound possesses structural motifs indicative of significant antioxidant potential[3][4]. Due to the multifaceted nature of antioxidant action, a single assay is insufficient for a complete characterization. Therefore, this guide details a multi-assay approach, explaining the causality behind methodological choices and providing validated, step-by-step protocols for four benchmark assays: DPPH, ABTS, FRAP, and ORAC. The protocols are designed to be self-validating, ensuring data integrity and reproducibility, which are critical for academic research and preclinical drug development.

Introduction to this compound and Antioxidant Capacity

This compound is a naturally occurring flavone glycoside that can be isolated from various plants, such as Andrographis paniculata[5][]. Its core structure is based on the flavone backbone, which is widely recognized for its ability to mitigate oxidative stress[7].

Chemical Properties:

  • Molecular Formula: C₂₂H₂₂O₁₁[2]

  • Molecular Weight: 462.40 g/mol [1][2][5]

  • Class: Flavonoid Glycoside[5][8]

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous degenerative diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions[7][9]. Flavonoids contribute to antioxidant defense through several mechanisms, primarily by donating hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals and by chelating transition metal ions that catalyze radical formation[3][9][10]. The presence of multiple hydroxyl groups on the structure of this compound makes it a prime candidate for antioxidant activity.

Accurate and comprehensive measurement of this activity is the first step in evaluating its therapeutic potential. This requires a panel of assays that probe different facets of antioxidant action.

The Scientific Rationale: A Multi-Mechanism Approach

No single assay can fully capture the total antioxidant capacity (TAC) of a compound because different assays reflect different antioxidant mechanisms[11]. We advocate for a panel of assays to provide a comprehensive profile.

  • Single Electron Transfer (SET) vs. Hydrogen Atom Transfer (HAT): Antioxidant reactions can proceed via SET or HAT pathways.

    • SET-based assays (e.g., DPPH, ABTS, FRAP) measure the ability of an antioxidant to transfer an electron to reduce an oxidant.

    • HAT-based assays (e.g., ORAC) quantify the classic radical chain-breaking ability by hydrogen donation[12].

The structural arrangement of hydroxyl groups on the flavonoid rings heavily influences its dominant mechanism of action[4]. Therefore, employing assays from both categories is essential.

Caption: Core antioxidant mechanisms of flavonoids.

Detailed Experimental Protocols

This section provides validated, step-by-step protocols. For all assays, a positive control (e.g., Trolox, Quercetin, or Ascorbic Acid) must be run in parallel to ensure assay performance and to provide a benchmark for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This SET-based assay measures the ability of the flavonoid to donate an electron or hydrogen atom to the stable DPPH radical. This reduces the violet-colored DPPH to the yellow-colored, non-radical form, DPPH-H, leading to a decrease in absorbance at ~517 nm[13][14].

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in aluminum foil[13][14].

    • Test Compound: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of Trolox or Quercetin in methanol to generate a standard curve.

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of each sample dilution, standard, or solvent blank into respective wells[13].

    • Add 180 µL of the 0.1 mM DPPH solution to all wells[13]. Mix gently.

    • Incubate the plate in the dark at 37°C for 30 minutes[13]. The dark incubation is critical to prevent photo-decay of the DPPH radical.

    • Measure the absorbance at 517 nm using a microplate reader[14].

  • Data Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank.

    • Plot the % Inhibition against the concentration of the flavonoid.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the plot using non-linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This SET-based assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the flavonoid to reduce the ABTS•+, causing decolorization, which is monitored by the decrease in absorbance at 734 nm[15][16]. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.

References

Application Note: Spectroscopic Analysis of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a naturally occurring flavonoid glycoside that has been isolated from medicinal plants such as Andrographis paniculata.[1][2] As a member of the flavonoid class, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this molecular scaffold. Accurate structural elucidation and characterization are paramount for understanding its physicochemical properties and potential therapeutic applications. This application note provides a detailed guide to the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols and data interpretation presented herein are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. While experimentally obtained spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds to predict and interpret the expected spectral features, offering a robust framework for its identification and characterization.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the flavonoid skeleton and the glucose moiety is crucial for the assignment of spectroscopic signals.

Structure:

Chemical structure of this compound

Molecular Formula: C₂₂H₂₂O₁₁[1] Molecular Weight: 462.40 g/mol [2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of natural products.[3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Predicted ¹H-NMR Spectral Data (500 MHz, DMSO-d₆)

The following table outlines the predicted proton chemical shifts (δ) for this compound. These predictions are based on the analysis of published data for flavonoids with similar substitution patterns. The solvent of choice for flavonoids is often DMSO-d₆ due to its excellent solubilizing power for polar compounds.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-6~6.50s-The lone proton on the A-ring, deshielded by adjacent oxygen atoms.
H-3~6.90s-A characteristic singlet for the H-3 proton of a flavone.
H-2', H-6'~7.90d8.5Protons on the B-ring, ortho to the C-4' hydroxyl group, appearing as a doublet.
H-3', H-5'~6.95d8.5Protons on the B-ring, meta to the C-4' hydroxyl group, appearing as a doublet.
7-OCH₃~3.90s-A sharp singlet corresponding to the methoxy group protons.
5-OH~12.50s-A downfield-shifted, exchangeable proton due to intramolecular hydrogen bonding with the C-4 carbonyl.
4'-OH~10.00s-An exchangeable phenolic proton.
H-1''~5.10d7.5Anomeric proton of the glucose moiety, with a coupling constant indicative of a β-linkage.
H-2'' - H-6''~3.20 - 3.80m-Overlapping signals of the remaining glucose protons.
Glucosyl-OHs~4.50 - 5.50m-Exchangeable hydroxyl protons of the glucose unit.
Predicted ¹³C-NMR Spectral Data (125 MHz, DMSO-d₆)

The predicted carbon chemical shifts provide a detailed map of the carbon skeleton. The assignments are based on established chemical shift ranges for flavonoids and flavonoid glycosides.

Carbon Predicted δ (ppm) Assignment Rationale
C-2~163.5Carbonyl-conjugated carbon of the C-ring.
C-3~104.0Olefinic carbon in the C-ring.
C-4~182.0Carbonyl carbon, significantly downfield.
C-4a~105.5Quaternary carbon at the ring junction.
C-5~152.0Oxygen-bearing aromatic carbon, downfield shift due to hydrogen bonding.
C-6~95.0Aromatic CH in the A-ring.
C-7~158.0Oxygen-bearing aromatic carbon, deshielded by the methoxy group.
C-8~130.0Oxygen-bearing aromatic carbon, attached to the glucose moiety.
C-8a~150.0Quaternary carbon at the ring junction.
C-1'~122.0Quaternary carbon of the B-ring.
C-2', C-6'~129.0Aromatic CH carbons of the B-ring.
C-3', C-5'~116.0Aromatic CH carbons of the B-ring.
C-4'~161.0Oxygen-bearing aromatic carbon of the B-ring.
7-OCH₃~56.5Methoxy carbon.
C-1''~104.5Anomeric carbon of the glucose moiety.
C-2''~74.0Glucose carbon.
C-3''~77.0Glucose carbon.
C-4''~70.0Glucose carbon.
C-5''~76.5Glucose carbon.
C-6''~61.0Glucose carbon.
Experimental Protocols for NMR Analysis
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.

  • 1D Spectra:

    • ¹H-NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C-NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the glucose moiety and the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the flavonoid aglycone to the glucose and methoxy groups.

Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H-NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C-NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Assign_Sugar Assign Sugar Moiety Signals COSY->Assign_Sugar Assign_Aglycone Assign Aglycone Signals HSQC->Assign_Aglycone HSQC->Assign_Sugar Connect Establish Connectivity (Aglycone-Sugar-Methoxy) HMBC->Connect Assign_Aglycone->Connect Assign_Sugar->Connect Final_Structure Final Structure Confirmation Connect->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For flavonoids, IR spectra are characterized by absorption bands corresponding to hydroxyl, carbonyl, and aromatic moieties.

Predicted IR Spectral Data (KBr Pellet)

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchingPhenolic and alcoholic hydroxyl groups
~2900C-H stretchingAromatic and aliphatic C-H
~1655C=O stretchingFlavonoid C-4 carbonyl group
~1610, ~1560, ~1450C=C stretchingAromatic ring skeletal vibrations
~1260C-O stretchingAryl ether
~1070C-O stretchingAlcoholic C-O (glucose)
~830C-H bendingOut-of-plane bending of aromatic C-H
Experimental Protocol for IR Analysis
  • Drying: Ensure both the sample and potassium bromide (KBr) powder are thoroughly dried to minimize interference from water absorption bands.

  • Mixing: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are sufficient.

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start High Purity Sample Mix Grind with Dry KBr Start->Mix Press Form Transparent Pellet Mix->Press BG_Scan Acquire Background Spectrum Press->BG_Scan Sample_Scan Acquire Sample Spectrum BG_Scan->Sample_Scan Identify_Bands Identify Characteristic Bands Sample_Scan->Identify_Bands Correlate Correlate Bands with Functional Groups Identify_Bands->Correlate Confirm Confirm Structural Features Correlate->Confirm

Caption: Step-by-step workflow for the IR analysis of this compound.

Conclusion

The combined application of NMR and IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. This application note outlines detailed protocols and predicted spectral data to guide researchers in the analysis of this and structurally related flavonoid glycosides. The methodologies described herein, when applied systematically, will enable the unambiguous confirmation of the molecular structure, which is a critical step in the advancement of research and development in the fields of natural products and medicinal chemistry.

References

Application Notes and Protocols: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in Nutraceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Flavonoid from a Traditional Medicinal Herb

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside that has been isolated from the herbaceous plant Andrographis paniculata[1][2]. This plant, a member of the Acanthaceae family, has a long history of use in traditional medicine across Asia, where it is often utilized for its purported anti-inflammatory, anti-viral, and hepatoprotective properties[1][3][4]. The primary bioactive constituents of Andrographis paniculata are diterpenoids, with andrographolide being the most studied. However, the plant also contains a rich diversity of flavonoids and their glycosides, which are believed to contribute significantly to its overall therapeutic effects[3][4][5].

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its chemical properties, plausible biological activities based on related compounds, and protocols for its extraction, isolation, and analysis. Furthermore, it explores the potential applications of this flavonoid glycoside in the development of novel nutraceuticals.

PropertyValueSource
Molecular Formula C22H22O11[6][7]
Molecular Weight 462.40 g/mol [6][7]
Natural Source Andrographis paniculata[1][2]
Compound Class Flavonoid Glycoside[8]

Potential Biological Activities and Rationale for Nutraceutical Application

While specific in vitro and in vivo studies on this compound are limited, the biological activities of flavonoids from Andrographis paniculata and structurally similar trihydroxyflavones suggest its potential as a valuable nutraceutical ingredient. Flavonoids, as a class, are well-regarded for their antioxidant and anti-inflammatory properties[9].

Antioxidant Potential

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of flavonoids is primarily attributed to the number and arrangement of hydroxyl groups on their basic structure. Trihydroxyflavones, in particular, have demonstrated significant free radical scavenging activity[9]. The presence of multiple hydroxyl groups in this compound suggests it may contribute to the antioxidant effects observed in extracts of Andrographis paniculata[4]. By neutralizing reactive oxygen species (ROS), this compound could help mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

Inflammation is a critical physiological response that can become detrimental when dysregulated. Flavonoids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways[9]. Extracts of Andrographis paniculata are known to possess anti-inflammatory properties, largely attributed to andrographolide, but its flavonoids are also believed to play a role[3][4][10]. Structurally related trihydroxyflavones have been reported to inhibit inflammatory mediators, suggesting that this compound may also possess anti-inflammatory activity[9].

Workflow for Nutraceutical Development

The development of a nutraceutical product containing this compound would follow a structured workflow from raw material to finished product.

Workflow for Nutraceutical Development.

Experimental Protocols

The following protocols provide a general framework for the extraction, isolation, and characterization of this compound from Andrographis paniculata.

Protocol 1: Extraction of Flavonoids from Andrographis paniculata

Objective: To obtain a crude extract enriched with flavonoids from the aerial parts of Andrographis paniculata.

Materials:

  • Dried, powdered aerial parts of Andrographis paniculata

  • 80% Ethanol (v/v)

  • Maceration vessel

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Andrographis paniculata and place it in a maceration vessel.

  • Add 1 L of 80% ethanol to the plant material.

  • Seal the vessel and place it on a shaker at room temperature for 48 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Protocol 2: Isolation of this compound by Column Chromatography

Objective: To isolate the target flavonoid glycoside from the crude extract.

Materials:

  • Crude ethanolic extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of Chloroform (CHCl3) and Methanol (MeOH)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Adsorb a known quantity of the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of equal volume using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

  • Visualize the spots under a UV lamp. Fractions showing spots with similar Rf values are pooled together.

  • The fractions containing the target compound are concentrated to yield the isolated this compound.

Protocol 3: Characterization of the Isolated Compound

Objective: To confirm the identity and purity of the isolated flavonoid glycoside.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common method for flavonoid analysis.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure of the compound.

Considerations for Nutraceutical Formulation

The successful incorporation of this compound into a nutraceutical product requires careful consideration of its bioavailability and stability.

Bioavailability: Flavonoid glycosides generally have lower bioavailability compared to their aglycone forms. The sugar moiety increases water solubility but can hinder absorption across the intestinal wall. The bioavailability of this compound would likely depend on its hydrolysis by intestinal enzymes or the gut microbiota to release the aglycone. Formulation strategies to enhance bioavailability may include:

  • Encapsulation: Using liposomes or nanoparticles to protect the compound and facilitate its absorption.

  • Combination with absorption enhancers: Co-administration with compounds like piperine.

Stability: Flavonoids can be susceptible to degradation by light, heat, and pH changes. Formulation strategies should aim to protect the compound from these factors to ensure product efficacy and shelf-life.

Regulatory Landscape and Future Directions

The regulatory framework for nutraceuticals varies by region. In general, health claims must be substantiated by scientific evidence. As there is limited specific data on this compound, initial market entry would likely focus on its presence within a standardized Andrographis paniculata extract, leveraging the traditional use and broader scientific literature on the plant's benefits.

Future research should focus on:

  • In vitro and in vivo studies: To elucidate the specific biological activities and mechanisms of action of purified this compound.

  • Pharmacokinetic and bioavailability studies: To understand its absorption, distribution, metabolism, and excretion.

  • Safety and toxicology studies: To establish a safe dosage range for human consumption.

Conclusion

This compound is a promising flavonoid glycoside from the well-established medicinal plant Andrographis paniculata. While further research is needed to fully characterize its biological activities and therapeutic potential, its chemical structure and the known benefits of related flavonoids suggest it could be a valuable component in nutraceutical formulations aimed at promoting antioxidant and anti-inflammatory health benefits. The protocols and considerations outlined in this guide provide a foundational framework for researchers and developers interested in exploring the potential of this novel natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Flavonoid Glycosides in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with flavonoid glycosides in vitro. The instability of these compounds in standard cell culture conditions is a critical and often overlooked issue that can lead to misinterpretation of experimental data, including inaccurate dose-response curves and inconsistent results. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My flavonoid glycoside is showing lower-than-expected or inconsistent biological activity. Could this be a stability issue?

A1: Absolutely. This is one of the most common signs of compound degradation. Flavonoid glycosides can be unstable in typical cell culture media (e.g., DMEM, RPMI-1640) which has a slightly alkaline pH (~7.4) and is incubated at 37°C.[1][2][3] This environment can lead to the hydrolysis of the glycosidic bond, converting the parent glycoside into its aglycone form and a free sugar.[4][5] The resulting aglycone may have different solubility, cell permeability, and biological activity than the parent glycoside, leading to inconsistent and unreliable results.[6][7] Furthermore, the aglycone itself can undergo oxidative degradation, breaking down into smaller phenolic compounds.[8]

Q2: What are the primary factors in cell culture media that cause flavonoid glycoside degradation?

A2: There are several key factors:

  • pH: Most cell culture media are buffered to a physiological pH of 7.2-7.4. Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.[2][3][9]

  • Temperature: Standard incubation at 37°C accelerates chemical and enzymatic reactions, including hydrolysis and oxidation, compared to storage temperatures (e.g., 4°C or -20°C).[1][10]

  • Enzymatic Activity: If you are using serum (e.g., FBS), it contains various enzymes like glycosidases and esterases that can actively cleave the glycosidic bonds.[4] Additionally, cells themselves can secrete enzymes into the medium that may metabolize the flavonoids.

  • Oxidation: The presence of oxygen and metal ions (like Cu²⁺ and Fe³⁺) in the medium can catalyze the oxidative degradation of the flavonoid structure, particularly the C-ring.[8][10] This is a significant issue for flavonoids like quercetin.[8]

  • Light Exposure: Many flavonoids are light-sensitive. Exposure to ambient lab light, especially UV wavelengths, can induce degradation.[10][11]

Q3: How can I determine if my specific flavonoid glycoside is degrading in my experimental setup?

A3: The most direct way is to perform a stability study. This involves incubating your flavonoid glycoside in the complete cell culture medium (including serum, if used) under your exact experimental conditions (37°C, 5% CO₂), but without cells. You would then collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stable compound will show a single, consistent peak for the parent compound over time. Degradation is indicated by a decrease in the parent peak area and the appearance of new peaks corresponding to the aglycone or other degradation products.[8]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: High variability between replicate wells or experiments.
  • Possible Cause: Inconsistent degradation rates. Small variations in media preparation, incubation time, or cell density can alter the degradation kinetics.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of your flavonoid glycoside from a frozen stock immediately before treating your cells. Avoid storing diluted solutions in culture media.

    • Minimize Incubation Time: If possible, design your experiments with shorter treatment durations.

    • Change Media Frequently: For long-term experiments (>24 hours), consider replacing the media with freshly prepared compound every 12-24 hours to maintain a more consistent concentration.

    • Run a Stability Check: Perform the stability assay described in Q3 to understand your compound's degradation timeline. This will inform the optimal timing for media changes.

Issue 2: My HPLC/LC-MS analysis shows the appearance of a new, unexpected peak that increases over time.
  • Possible Cause: This is a classic sign of degradation. The new peak is likely the aglycone form of your flavonoid.

  • Troubleshooting Steps:

    • Identify the Metabolite: If using LC-MS, analyze the mass of the new peak. The aglycone will have a mass corresponding to the parent glycoside minus the mass of the sugar moiety (e.g., glucose: 162.14 g/mol ; rutinose: 308.27 g/mol ).

    • Test the Aglycone: If the aglycone is commercially available, test it in your biological assay. This will tell you if the observed cellular effect is due to the parent compound, the aglycone, or a combination of both. This is critical for accurate interpretation of your results.

    • Optimize Media Conditions: Consider using serum-free media if your cell line can tolerate it, to reduce enzymatic degradation.[4] You can also test buffering the media to a slightly more acidic pH, but you must first verify that this does not negatively impact your cells' health and behavior.

Issue 3: The concentration of my flavonoid glycoside, measured in the media, is much lower than the concentration I added.
  • Possible Cause: Rapid degradation or poor solubility.

  • Troubleshooting Steps:

    • Assess Degradation Immediately: Take a sample of the media immediately after adding the compound (T=0) and after a short incubation (e.g., 1-2 hours). Rapid loss indicates a severe stability problem.

    • Check Solubility: Ensure your stock solution solvent (e.g., DMSO) is fully miscible with the media and that the final concentration does not exceed the flavonoid's aqueous solubility limit, which can cause it to precipitate out of solution. The final DMSO concentration should typically be kept below 0.5%.

    • Consider Antioxidants: For flavonoids susceptible to oxidation, such as quercetin, adding a non-toxic concentration of EDTA to the cell culture medium may inhibit part of the degradative pathway.[8] Always run a control to ensure the antioxidant itself does not affect your experimental outcome.

Technical Deep Dive & Methodologies

Mechanism of Flavonoid Glycoside Degradation

The instability of flavonoid glycosides in cell culture media is primarily a two-step process: hydrolysis followed by oxidation.

  • Hydrolysis of the Glycosidic Bond: The C-O glycosidic bond is susceptible to cleavage under neutral to alkaline pH and by enzymes. This reaction splits the molecule into the flavonoid aglycone and the sugar moiety.

  • Oxidative Degradation of the Aglycone: The aglycone, particularly if it has vulnerable hydroxyl groups on the B-ring (like quercetin), can be rapidly oxidized. This process can open the central C-ring, leading to the formation of smaller phenolic acids and other derivatives, which may have little to no biological activity or, conversely, unintended off-target effects.[8]

Caption: Primary degradation pathway of flavonoid glycosides in vitro.

Protocol: Assessing Flavonoid Glycoside Stability in Cell Culture Media

This protocol provides a framework for quantifying the stability of your compound under your specific experimental conditions.

Objective: To determine the degradation rate of a flavonoid glycoside over time in cell culture medium.

Materials:

  • Your flavonoid glycoside of interest

  • Complete cell culture medium (with serum/supplements as used in your experiments)

  • Control solvent (e.g., sterile PBS or HBSS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation: Prepare a working solution of your flavonoid glycoside in the complete cell culture medium at the final concentration used in your experiments. Also, prepare a control solution in a stable buffer like PBS.

  • Incubation: Aliquot the solutions into sterile tubes. Place one set of tubes in the cell culture incubator (37°C) and another set at a control temperature (e.g., 4°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Sample Processing: Immediately stop any further degradation by freezing the sample at -80°C or by mixing with a quenching solvent (e.g., ice-cold acetonitrile) and centrifuging to precipitate proteins.

  • Analysis: Analyze the supernatant from each sample by HPLC or LC-MS.

  • Data Interpretation: Quantify the peak area of the parent flavonoid glycoside at each time point. Plot the percentage of the remaining compound against time. A significant decrease in the peak area at 37°C compared to the 4°C control indicates instability.

StabilityWorkflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Interpretation PrepMedia Prepare Compound in Complete Culture Medium Incubate37 Incubate at 37°C, 5% CO₂ PrepMedia->Incubate37 PrepControl Prepare Compound in Control Buffer (PBS) Incubate4 Incubate at 4°C (Control) PrepControl->Incubate4 Timepoints Collect Samples at T=0, 2, 4, 8, 24h... Incubate37->Timepoints Incubate4->Timepoints Quench Quench Reaction (Freeze or Add Solvent) Timepoints->Quench Analyze Analyze by HPLC / LC-MS Quench->Analyze Plot Plot % Remaining Compound vs. Time Analyze->Plot

Caption: Experimental workflow for assessing compound stability.

Data Summary: Factors Influencing Stability

The stability of flavonoids is highly dependent on their chemical structure and the surrounding environmental conditions.

FactorConditionGeneral Effect on Flavonoid Glycoside StabilityReference
pH Acidic (pH < 7)Generally Stable[2][11]
Alkaline (pH > 7)Prone to degradation and hydrolysis[2][3]
Temperature Low (e.g., 4°C)Stable[10][12]
High (e.g., 37°C+)Increased rate of degradation[9]
Structure GlycosylationGenerally more stable than their aglycone counterparts, especially to heat[2]
C-GlycosidesSignificantly more stable to hydrolysis than O-Glycosides[13][14]
Hydroxyl GroupsA higher number of free hydroxyl groups can increase susceptibility to oxidation[15]
Metal Ions Cu²⁺, Fe³⁺Can catalyze oxidative degradation[10]
Light UV / Ambient LightCan induce photodegradation[10][11]

References

Technical Support Center: Overcoming Challenges in the Large-Scale Extraction of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the isolation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up the extraction and purification of this promising flavonoid glycoside. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own workflows effectively.

The large-scale extraction of specific flavonoid glycosides presents a unique set of challenges, primarily stemming from their inherent chemical structure: a moderately polar aglycone attached to a highly polar sugar moiety. This duality governs their solubility, stability, and chromatographic behavior. This document synthesizes field-proven insights and established scientific principles to address the most common issues encountered during this process.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions that form the basis for understanding the extraction process.

Q1: What is this compound, and why is its large-scale extraction particularly challenging?

A1: this compound is a flavonoid glycoside found in plants like Andrographis paniculata.[1] The core challenge lies in its structure. The flavonoid portion (aglycone) is lipophilic, while the 8-O-glucoside (sugar) moiety is highly hydrophilic. This amphipathic nature makes it moderately polar, requiring finely-tuned solvent systems for efficient extraction. Furthermore, the glycosidic bond is susceptible to cleavage under harsh conditions (e.g., high temperatures or extreme pH), and the multiple hydroxyl groups are prone to oxidation, making degradation a significant risk during scale-up.[2][3]

Q2: What are the most common natural sources for this compound?

A2: The primary documented natural sources for this compound are medicinal plants, including the herbs of Andrographis paniculata and Satureja montana L.[1]

Q3: How do modern extraction techniques compare to traditional methods for a thermally sensitive glycoside like this?

A3: For thermally sensitive compounds, modern techniques offer significant advantages over traditional methods like Soxhlet or decoction, which often use prolonged high temperatures that can degrade the target molecule.[3][4] Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use energy to disrupt plant cell walls more efficiently, drastically reducing extraction times and allowing for lower operating temperatures.[4][5]

FeatureTraditional Methods (e.g., Soxhlet)Modern Methods (e.g., UAE)Rationale & Causality
Temperature High (Boiling point of solvent)Low to Moderate (20-70°C)[5]Prevents thermal degradation of the glycosidic bond and flavonoid structure.[3]
Time Long (Hours to Days)Short (Minutes)[4]Reduced time minimizes exposure to potentially degrading conditions like light and oxygen.
Solvent Volume HighLowerMore efficient extraction reduces solvent cost and environmental impact, a key factor in scale-up.[2]
Efficiency ModerateHighPhysical phenomena like acoustic cavitation (UAE) create micro-jets that rupture cell walls, enhancing solvent penetration and mass transfer.[5]

Q4: How does the glycosidic bond specifically influence the choice of extraction and purification methods?

A4: The C-O-glycosidic bond is the most vulnerable part of the molecule. Its presence dictates several critical choices:

  • pH Control: The bond is prone to acid hydrolysis. Therefore, extraction solvents should ideally be maintained at a slightly acidic to neutral pH (pH 2-7) to maximize yield and prevent cleavage to the aglycone.[5]

  • Solvent Polarity: The glucose moiety makes the molecule significantly more water-soluble than its aglycone. This necessitates the use of polar solvents, typically aqueous mixtures of ethanol or methanol, for effective extraction.[2][5]

  • Chromatography: During purification, the high polarity means that standard normal-phase chromatography is often ineffective. Reversed-phase (e.g., C18) or specialized media like Sephadex and polyamide are required for successful separation.[6][7]

Part 2: Troubleshooting Guide: Extraction Phase

This section provides solutions to specific problems you may encounter during the initial extraction from plant biomass.

Problem 1: Low Extraction Yield

  • Q: My extraction yield of the target glycoside is consistently low, even when using advanced techniques like UAE. What are the likely causes and how can I improve it?

  • A: Low yield is a multifactorial problem. A systematic approach is required to identify the bottleneck.

    • Cause A: Inefficient Plant Cell Lysis. The flavonoid glycoside is locked within the plant cell's vacuole. If the cell wall is not sufficiently disrupted, the solvent cannot access the target compound.

      • Solution: Ensure the plant material is ground to an optimal particle size (typically 20-40 mesh). Overly fine powder can complicate filtration, while coarse material reduces the surface area for extraction. Consider a pre-treatment step using cellulase or pectinase enzymes, which can degrade the plant cell wall and significantly improve solvent access and yield.[2]

    • Cause B: Suboptimal Solvent System. The principle of "like dissolves like" is paramount. An incorrect solvent polarity will fail to efficiently solubilize the target compound.

      • Solution: Systematically optimize the solvent system. For flavonoid glycosides, aqueous ethanol or methanol is the standard.[5] Create a gradient of solvent concentrations (e.g., 50%, 60%, 70%, 80% ethanol in water) and analyze the yield from each to find the optimal ratio. The ideal concentration creates a polarity that effectively solubilizes the glycoside without extracting excessive amounts of highly polar impurities like sugars and proteins.

    • Cause C: Inadequate Extraction Parameters. Even with the right solvent, incorrect parameters will lead to incomplete extraction.

      • Solution: Optimize key parameters for your chosen method. For UAE, this includes:

        • Solid-to-Liquid Ratio: Ratios between 1:10 and 1:20 (g/mL) are common starting points.[5] Higher solvent volumes can ensure complete extraction but may be impractical for large-scale work.

        • Extraction Time: Monitor the extraction kinetics by taking samples at various time points (e.g., 15, 30, 45, 60 minutes) to determine when the yield plateaus.

        • Ultrasonic Power: Higher power can increase cavitation but also generates more heat. Find a balance that maximizes yield without causing thermal degradation.[8]

Problem 2: Suspected Degradation of the Target Compound

  • Q: My HPLC analysis shows the appearance of the aglycone form (5,8,4'-Trihydroxy-7-methoxyflavone) and other unknown peaks, suggesting my target glycoside is degrading. How can I prevent this?

  • A: Degradation is a critical challenge, often caused by heat, pH, or oxidation.

    • Cause A: Thermal Degradation. The glycosidic bond can be broken by excessive heat.

      • Solution: Strictly control the temperature. When using UAE or MAE, employ a cooling jacket or pulsed sonication/microwaves to maintain the bulk solvent temperature below 60°C.[5] Avoid methods like decoction or traditional Soxhlet extraction entirely.[4]

    • Cause B: pH-Induced Hydrolysis. Flavonoids can be unstable at alkaline pH, and the glycosidic linkage is susceptible to acid-catalyzed cleavage.

      • Solution: Buffer your extraction solvent to a slightly acidic pH (e.g., pH 3-5), as this range has been shown to improve the stability and yield of many flavonoids.[5] Avoid strongly acidic or alkaline conditions.

    • Cause C: Oxidative Degradation. The phenolic hydroxyl groups on the flavonoid rings are susceptible to oxidation, which can be accelerated by enzymes (e.g., polyphenol oxidase) released from damaged plant cells.

      • Solution: Deactivate oxidative enzymes by briefly blanching the fresh plant material before drying and extraction. Alternatively, add an antioxidant like ascorbic acid (e.g., 0.1% w/v) to your extraction solvent to protect the target compound.[2] For highly sensitive extractions, purging the system with nitrogen can create an inert atmosphere.

Part 3: Troubleshooting Guide: Purification Phase

After successful extraction, isolating the target compound to high purity is the next major hurdle.

Problem 3: Poor Separation and Co-elution of Impurities

  • Q: I am struggling to separate this compound from other structurally similar flavonoids and polar impurities using column chromatography. What strategies can I employ?

  • A: Crude plant extracts are highly complex. A single chromatographic step is rarely sufficient for achieving high purity on a large scale. A multi-step, orthogonal approach is necessary.

    • Strategy A: Pre-Purification with Liquid-Liquid Partitioning & Macroporous Resins. Before attempting high-resolution chromatography, you must first enrich your target compound and remove major classes of impurities.

      • Solution:

        • Concentrate your crude extract and re-dissolve it in an aqueous solution.

        • Perform liquid-liquid partitioning by first washing with a non-polar solvent like n-hexane to remove lipids and chlorophylls.[9]

        • Next, partition against a medium-polarity solvent like ethyl acetate. Flavonoid glycosides, being quite polar, will typically remain in the aqueous phase, while less polar aglycones and other compounds will move to the ethyl acetate phase.[10]

        • Pass the resulting aqueous fraction through a macroporous adsorbent resin column (e.g., AB-8 type). Wash with water to remove sugars and salts, then elute with an ethanol gradient (e.g., 10-70%) to recover the enriched flavonoid fraction.[8]

    • Strategy B: Employ Orthogonal Column Chromatography Techniques. Do not rely on a single type of stationary phase. Use materials that separate based on different chemical principles.

      • Solution:

        • Polyamide Column Chromatography: This is highly effective for flavonoid separation. Polyamide forms hydrogen bonds with the phenolic hydroxyl groups of flavonoids, allowing for separation from non-phenolic compounds.[6]

        • Sephadex LH-20 Chromatography: This material separates compounds based on a combination of molecular sieving and adsorption, primarily in polar organic solvents like methanol or ethanol. It is excellent for separating flavonoids from each other.[7][10]

    • Strategy C: Utilize Advanced Preparative Chromatography. For final polishing to >95% purity, high-resolution techniques are required.

      • Solution:

        • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for final purification. Using a reversed-phase C18 column with a carefully optimized gradient of acetonitrile or methanol in water (with a modifier like 0.1% formic acid) can resolve closely eluting compounds.[10][11]

        • High-Speed Counter-Current Chromatography (HSCCC): This is a preparative-scale liquid-liquid chromatography technique that uses no solid support, eliminating irreversible adsorption and improving recovery. It is exceptionally well-suited for separating polar compounds like flavonoid glycosides from complex natural product extracts.[6][12]

Part 4: Experimental Protocols & Workflows

The following protocols provide a robust starting point for your experiments. They should be optimized for your specific plant material and equipment.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

  • Material Preparation: Grind dried plant material (Andrographis paniculata) to a coarse powder (20-40 mesh).

  • Solvent Preparation: Prepare the extraction solvent: 70% ethanol in deionized water (v/v) containing 0.1% ascorbic acid (w/v).

  • Extraction:

    • Add the powdered plant material to an extraction vessel at a solid-to-liquid ratio of 1:15 (g/mL).

    • Place the vessel in an ultrasonic bath equipped with temperature control.

    • Set the temperature to 50°C and the ultrasonic power to 400-500 W.[8]

    • Sonicate for 45 minutes.

  • Recovery:

    • Filter the mixture through cheesecloth, followed by vacuum filtration using Whatman No. 1 paper.

    • Re-extract the solid residue a second time under the same conditions to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

Protocol 2: Multi-Step Purification Workflow

  • Enrichment with Macroporous Resin:

    • Dissolve the crude extract from Protocol 1 in deionized water.

    • Load the solution onto a pre-equilibrated AB-8 macroporous resin column.

    • Wash the column with 3-5 column volumes (CV) of deionized water to remove highly polar impurities.

    • Elute the flavonoid fraction with 5 CV of 70% ethanol.

    • Concentrate the eluate to dryness. This is your enriched flavonoid extract.

  • Sephadex LH-20 Chromatography:

    • Dissolve the enriched extract in a minimal amount of methanol.

    • Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute isocratically with methanol, collecting fractions.[7]

    • Monitor the fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify and pool the fractions containing the target compound.

  • Final Purification by Preparative HPLC:

    • Concentrate the pooled fractions from the Sephadex step.

    • Dissolve in the initial mobile phase for preparative HPLC.

    • Inject onto a preparative C18 column (e.g., 250 x 20 mm, 10 µm).

    • Elute with a linear gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). An example gradient might be: 15-25% B over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 255 nm or 350 nm) and collect the peak corresponding to this compound.[10]

    • Confirm purity with analytical HPLC and characterize the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Part 5: Visualizations & Workflows

Extraction_Purification_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification PlantMaterial Dried Plant Material (e.g., Andrographis paniculata) Grinding Grinding (20-40 mesh) PlantMaterial->Grinding UAE Ultrasound-Assisted Extraction (70% EtOH, 50°C) Grinding->UAE Filtration Filtration & Concentration UAE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane/EtOAc Washes) CrudeExtract->Partitioning Resin Macroporous Resin Column (Enrichment) Partitioning->Resin Sephadex Sephadex LH-20 Column (Fractionation) Resin->Sephadex PrepHPLC Preparative HPLC (C18 Column) Sephadex->PrepHPLC PureCompound Pure Compound (>95%) PrepHPLC->PureCompound

Caption: Generalized workflow for the large-scale extraction and purification of the target glycoside.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Extraction Yield Cause_Lysis Inefficient Cell Lysis Problem->Cause_Lysis Cause_Solvent Suboptimal Solvent Problem->Cause_Solvent Cause_Params Poor Parameters Problem->Cause_Params Cause_Degradation Compound Degradation Problem->Cause_Degradation Sol_Lysis Optimize Particle Size + Enzymatic Pre-treatment Cause_Lysis->Sol_Lysis Sol_Solvent Screen Solvent Ratios (e.g., 50-80% EtOH/H2O) Cause_Solvent->Sol_Solvent Sol_Params Optimize Time, Temp, Solid/Liquid Ratio Cause_Params->Sol_Params Sol_Degradation Control Temp (<60°C) Adjust pH, Add Antioxidants Cause_Degradation->Sol_Degradation

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: A Guide to Preventing Degradation of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (CAS No. 710952-13-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this flavonoid glycoside during storage and experimentation. As a complex polyphenolic compound, its susceptibility to degradation requires careful handling to ensure experimental accuracy and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What is this compound and why is its stability critical?

A: this compound is a naturally occurring flavonoid glycoside, notably isolated from the herb Andrographis paniculata.[1][2] Like many flavonoids, it is investigated for various potential health benefits. Maintaining its structural integrity is paramount because any degradation—such as the loss of the glucoside group or oxidation of the flavone core—will alter its chemical properties, biological activity, and pharmacokinetic profile, leading to unreliable and non-reproducible experimental results.

Q2: What are the primary factors that cause this compound to degrade?

A: The degradation of this compound, like other phenolic compounds, is primarily driven by environmental factors. The most significant are:

  • Temperature: Elevated temperatures are a major catalyst for degradation, including hydrolysis and oxidation.[3][4]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation.[4][5]

  • Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the electron-rich phenolic hydroxyl groups.[3]

  • pH: Extremes in pH, especially alkaline conditions, can deprotonate the phenolic groups, making them more susceptible to oxidation.[6]

  • Moisture: High humidity or the presence of water can facilitate hydrolytic reactions.[5]

Q3: What are the common signs of degradation I should watch for?

A: Degradation can manifest in several ways:

  • Visual Changes: For solutions, a noticeable color change (e.g., from colorless/pale yellow to a more intense yellow or brown) often indicates oxidation. In solid form, discoloration or clumping may suggest degradation due to moisture and oxidation.

  • Analytical Changes: When analyzed via High-Performance Liquid Chromatography (HPLC), degradation is evident by a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products (like the aglycone), and a potential shift in the baseline.

Q4: What are the ideal storage conditions for the solid (powder) form of the compound?

A: For optimal stability, the solid compound should be stored with strict environmental controls. Based on vendor recommendations and general practices for phenolic standards, the following conditions are advised:

  • Long-Term Storage (>6 months): Store at -20°C.[7] This temperature significantly slows down chemical and enzymatic degradation processes.

  • Short-Term Storage (<6 months): Storage at 2-8°C is acceptable, but -20°C is always preferred.[8]

  • Atmosphere and Light: The vial should be tightly sealed and stored in the dark (e.g., in a box or amber vial) to prevent light exposure.[3][9] For maximum protection, especially after opening, consider storing under an inert gas like nitrogen or argon to displace oxygen.[9]

Q5: How should I store the compound once it's dissolved in a solvent?

A: Solutions are significantly less stable than the solid form.

  • Temperature: Store stock solutions at -80°C for long-term use (up to one year, validation recommended).[7] For daily or weekly use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol, methanol). If using aqueous buffers, ensure they are degassed to remove dissolved oxygen and consider a slightly acidic pH if compatible with your experiment, as this can enhance the stability of some flavonoids.[6]

  • Container: Use amber glass vials with PTFE-lined caps to prevent light exposure and solvent evaporation.[8][9]

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental issues in a problem-solution format, explaining the underlying science.

Problem: My HPLC analysis shows a rapid decrease in the purity of my stock solution.

Q: I prepared a stock solution in DMSO a week ago, stored it at 4°C, and my HPLC now shows the main peak is 15% smaller with several new, smaller peaks. What is happening?

A: This indicates significant degradation. The storage at 4°C is insufficient for preserving the stability of a flavonoid glycoside in solution. Several factors are likely at play:

  • Causality: At 4°C, molecular motion is still significant enough to allow for slow degradation reactions. Flavonoids in solution, especially in a solvent like DMSO which is not inert, can undergo oxidation. If the vial was not sealed properly or the solvent was not anhydrous, hydrolysis could also occur. Temperatures above 25°C are known to cause rapid degradation, and while 4°C is better, -80°C is the standard for preserving such molecules in solution.[4][7]

  • Troubleshooting Workflow:

    • Discard the degraded solution. It cannot be used for quantitative experiments.

    • Prepare a fresh stock solution using high-purity, anhydrous DMSO.

    • Aliquot for Use: Immediately after preparation, dispense the solution into multiple small-volume, amber, tightly-sealed vials (single-use aliquots are ideal).

    • Store Properly: Flash-freeze the aliquots and store them at -80°C. Only remove and thaw one aliquot at a time for your experiment. Do not refreeze a thawed aliquot.

    • Validate: Analyze a freshly prepared solution by HPLC to establish a baseline (T=0). Analyze another aliquot after one week of storage at -80°C to confirm stability under your new protocol.

Problem: I am observing hydrolysis and the formation of the aglycone.

Q: A new peak is appearing in my chromatogram that I suspect is the aglycone (5,8,4'-Trihydroxy-7-methoxyflavone). What causes this, and how can I prevent it?

A: The appearance of the aglycone confirms that the glycosidic bond at the 8-position is being cleaved. This is a classic hydrolysis reaction.

  • Causality: The C-O glycosidic bond is susceptible to cleavage under several conditions:

    • Thermal Stress: High temperatures can provide the energy needed to break the bond, a process known as thermohydrolysis.[10][11] This is especially true during sample processing steps like heating or drying.

    • Acidic/Basic Conditions: While the C-O bond is more resistant to acid hydrolysis than some other glycosides, strong acidic or basic conditions in your solvent or sample matrix can catalyze this cleavage.

    • Enzymatic Activity: If your compound was isolated from a natural source, residual glycosidase enzymes in the extract could be active if not properly denatured.[3][12]

  • Preventative Measures:

    • Control Temperature: Avoid any unnecessary heating of your samples or solutions. If evaporation is needed, use methods like lyophilization or a rotary evaporator at low temperatures (<40°C).

    • Buffer Your Solvent: Ensure the pH of your solvent system is neutral or slightly acidic (pH 4-6), where many flavonoids exhibit better stability.[6] Avoid alkaline buffers.

    • Use High-Purity Reagents: Ensure your compound is of high purity and free from enzymatic contamination. When working with crude or semi-purified extracts, consider a heat treatment step (e.g., blanching) during extraction to denature enzymes.

Problem: My solution is turning brown, suggesting oxidation.

Q: My stock solution, initially a light yellow, has darkened to a brownish color after being on the benchtop for a few hours. How do I stop this?

A: The color change is a strong indicator of oxidative degradation. The phenolic hydroxyl groups on the flavonoid rings are being oxidized, likely forming quinone-type structures which are highly colored.

  • Causality: This process is accelerated by three main factors:

    • Oxygen: Dissolved oxygen in your solvent is a primary reactant.

    • Light: Light provides the activation energy for photo-oxidation.[5]

    • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can act as catalysts for oxidation.[3]

  • Mitigation Strategies:

    • Work Quickly & Protect from Light: Minimize the time the solution is exposed to ambient light and temperature. Always use amber vials or wrap clear vials in aluminum foil.

    • De-gas Solvents: Before preparing solutions, sparge your solvents with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Use Chelating Agents: If you suspect metal ion contamination in your buffers, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester the metal ions.

    • Consider Antioxidants: For some applications (not for studying the compound's intrinsic antioxidant activity), adding a sacrificial antioxidant like ascorbic acid or BHT to the formulation can help protect the primary compound, but this is highly context-dependent.

Section 3: Protocols and Best Practices

Protocol 3.1: Recommended Storage Conditions Summary

This table summarizes the optimal conditions for storing this compound.

FormDurationTemperatureContainerAtmosphereNotes
Solid (Powder) Long-Term (>6 mo)-20°CTightly-sealed amber glass vialAir (or inert gas after opening)Protect from moisture and light.[7][9]
Short-Term (<6 mo)2-8°CTightly-sealed amber glass vialAir-20°C is still highly recommended.
In Solution Long-Term (>1 wk)-80°CTightly-sealed amber glass vial (PTFE-lined cap)Inert gas headspace recommendedPrepare single-use aliquots to avoid freeze-thaw cycles.[7]
Short-Term (<1 wk)-20°CTightly-sealed amber glass vial (PTFE-lined cap)Inert gas headspace recommendedAvoid storage at 4°C or room temperature.
Working Solution Use ImmediatelyAmber autosampler vialN/APrepare fresh from a frozen aliquot just before analysis/use.
Protocol 3.2: Preparation of Stable Stock Solutions

This protocol outlines the steps for preparing a stock solution with maximum stability.

  • Pre-analysis Preparation:

    • Select a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol).

    • If using an aqueous buffer, prepare it with ultrapure water and de-gas by sparging with nitrogen or argon for 20 minutes.

    • Bring the sealed vial of solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing and Dissolving:

    • Quickly weigh the required amount of powder in a low-humidity environment.

    • Dissolve the powder in the chosen solvent to your target concentration. Use gentle vortexing or sonication if needed, but avoid heating.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into pre-labeled, single-use amber vials.

    • If possible, flush the headspace of each vial with nitrogen or argon before sealing.

    • Seal the vials tightly with PTFE-lined caps.

    • Immediately place the aliquots in a -80°C freezer.

  • Documentation:

    • Record the compound name, concentration, solvent, date of preparation, and storage conditions on your lab notebook and the storage box.

Protocol 3.3: Basic Stability Assessment Workflow

Use this workflow to validate the stability of your compound under your specific storage and experimental conditions.

  • Prepare a stock solution following Protocol 3.2.

  • Timepoint Zero (T=0): Immediately after preparation, take one aliquot, bring it to room temperature, and analyze it via a validated HPLC-UV method. Record the peak area and retention time of the parent compound. This is your baseline.

  • Timepoint One (T=1): Store the remaining aliquots at your desired condition (e.g., -80°C). After a set period (e.g., 1 week), remove another aliquot, thaw, and analyze under the identical HPLC conditions.

  • Subsequent Timepoints: Repeat the analysis at further timepoints (e.g., 1 month, 3 months) to build a stability profile.

  • Data Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 value. A decrease of >5% typically indicates meaningful degradation. Monitor for the appearance and growth of new peaks.

Section 4: Understanding the Chemistry of Degradation

4.1: Key Degradation Pathways

The stability of this compound is governed by its chemical structure. The two most probable degradation pathways are hydrolysis of the glycosidic bond and oxidation of the flavonoid core.

G cluster_main Degradation Factors cluster_compound Compound States Heat Heat Stable Stable Compound (this compound) Degraded Degradation Products (Aglycone, Oxidized Species, etc.) Heat->Degraded Hydrolysis & Oxidation Light Light / UV Light->Degraded Photo-oxidation Oxygen Oxygen Oxygen->Degraded Oxidation pH Extreme pH pH->Degraded Hydrolysis & Oxidation

Caption: Factors contributing to the degradation of the parent compound.

4.2: Simplified Degradation Mechanisms

The diagram below illustrates the two primary transformations the parent molecule can undergo.

DegradationPathways cluster_products Degradation Products Parent Parent Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Aglycone Aglycone (5,8,4'-Trihydroxy-7-methoxyflavone) + Glucose Parent->Aglycone  Hydrolysis  (Heat, pH, Enzymes)   Oxidized Oxidized Products (e.g., Quinones) Parent->Oxidized  Oxidation  (O₂, Light, Metal Ions)  

References

Technical Support Center: Troubleshooting Peak Tailing in Flavonoid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC analysis: peak tailing, with a specific focus on the analysis of flavonoids. Our goal is to equip you with the expertise and practical solutions to achieve symmetric, high-quality chromatographic peaks for reliable and reproducible results.

Understanding the Problem: Why Do My Flavonoid Peaks Tail?

Peak tailing is a frequent chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] This distortion can compromise the accuracy and reproducibility of quantification and reduce the resolution between closely eluting compounds.[1][3] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1][3]

In flavonoid analysis, peak tailing is often a multifactorial issue. The inherent chemical properties of flavonoids, combined with the complexities of HPLC systems, can create a perfect storm for asymmetrical peaks. This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing in your flavonoid analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My flavonoid peaks are tailing. Where do I even begin to troubleshoot?

When faced with tailing peaks, a systematic approach is crucial. Start by observing whether the tailing affects all peaks in your chromatogram or only specific ones. This initial observation can provide valuable clues about the potential cause.

  • All Peaks Tailing: If all peaks exhibit tailing, the issue is likely systemic. This points towards problems with the HPLC instrument itself, such as extra-column volume, or a fundamental issue with the mobile phase or column that affects all analytes.[4]

  • Some Peaks Tailing: If only specific peaks are tailing, the problem is likely related to chemical interactions between those specific analytes and the stationary phase. For flavonoids, this often involves secondary interactions.

Here is a logical workflow to guide your troubleshooting efforts:

Troubleshooting_Workflow start Peak Tailing Observed check_column Check Column (Use a new or trusted column) start->check_column column_issue Column Issue Identified (Contamination, Void, Aging) check_column->column_issue Problem Solved check_mobile_phase Check Mobile Phase (pH, Buffer, Freshness) check_column->check_mobile_phase Problem Persists mobile_phase_issue Mobile Phase Issue Identified (Adjust pH, Use Buffer) check_mobile_phase->mobile_phase_issue Problem Solved check_system Check HPLC System (Extra-column volume, Leaks, Metal Contamination) check_mobile_phase->check_system Problem Persists system_issue System Issue Identified (Optimize tubing, Add Chelator) check_system->system_issue Problem Solved

Caption: A systematic workflow for troubleshooting peak tailing.

Q2: What are the most common chemical causes of peak tailing for flavonoids in RP-HPLC?

The primary chemical causes of peak tailing for flavonoids in reversed-phase HPLC often stem from secondary interactions between the flavonoid molecules and the stationary phase.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups present in flavonoid structures.[1][3][5] This creates a secondary, non-hydrophobic retention mechanism that leads to peak tailing.[5] These interactions are particularly problematic for basic compounds but can also affect the polar functional groups of flavonoids.[3][5]

Silanol_Interaction cluster_silica Silica Surface cluster_flavonoid Flavonoid Molecule Si-OH Si-OH (Silanol Group) Flavonoid-OH Flavonoid-OH (Hydroxyl Group) Flavonoid-OH->Si-OH Secondary Interaction (H-bonding)

Caption: Secondary interaction between a flavonoid and a residual silanol group.

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, flavonoids can exist in multiple ionized states, leading to broadened and tailing peaks.[1][6] Flavonoids are generally more stable and exhibit better peak shapes in acidic conditions.[1] Operating at a low pH (around 2.5-3) suppresses the ionization of silanol groups, minimizing secondary interactions.[4][7]

  • Metal Chelation: Flavonoids can chelate with metal ions (like iron or aluminum) that may be present in the sample, mobile phase, or even leached from HPLC system components like stainless steel tubing and frits.[1][2][3][7][8] This chelation creates complexes with different chromatographic behavior, contributing to peak tailing.[2]

Q3: How can I optimize my mobile phase to reduce peak tailing?

Optimizing your mobile phase is one of the most effective ways to combat peak tailing.

ParameterRecommendationRationale
pH Adjustment Lower the mobile phase pH to between 2.5 and 3.5.[4][7]Suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions with polar flavonoids.[3][5]
Acidic Additives Add 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase.[4][9][10]These acids act as proton donors, keeping the silanol groups in their neutral form. They are also compatible with mass spectrometry detectors.[4]
Buffer Concentration If using a buffer, ensure its concentration is sufficient (typically 10-25 mM for UV detection).[4]Buffers help maintain a stable pH across the column, preventing on-column pH shifts that can lead to peak shape distortion.[7]
Chelating Agents In cases of suspected metal contamination, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) to the mobile phase.[2]The chelating agent will preferentially bind to metal ions in the system, preventing them from interacting with your flavonoid analytes.[2]

Experimental Protocol: Preparing an Acidified Mobile Phase

  • Prepare the Aqueous Phase (Solvent A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid (or acetic acid) to the water.

    • Mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Prepare the Organic Phase (Solvent B):

    • Use HPLC-grade acetonitrile or methanol.

    • Degas the solvent.

  • Set Up Your HPLC Gradient:

    • Begin with a mobile phase composition that is appropriate for your specific flavonoids.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.[2]

Q4: Could my HPLC column be the culprit? How do I choose the right column and maintain it?

Yes, your column is a primary suspect in cases of peak tailing.

  • Column Choice:

    • End-capped Columns: Opt for modern, high-purity, end-capped C18 columns.[4][11] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interacting with analytes.[4]

    • Type B Silica: Use columns packed with Type B silica, which has a lower metal content and fewer acidic silanol sites compared to older Type A silica.[3][12]

    • Alternative Stationary Phases: For particularly problematic separations, consider alternative stationary phases like those with a positive surface charge or hybrid organic/silica particles, which offer different selectivity and can reduce silanol interactions.[3]

  • Column Contamination and Degradation:

    • Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at pH extremes.[1][13][14] This exposes more active silanol sites and can lead to peak tailing.[1]

    • A void at the head of the column, caused by the settling of the packed bed, can also lead to poor peak shape.[7]

Experimental Protocol: Column Flushing and Regeneration

If you suspect column contamination, a thorough flushing procedure can often restore performance.

Warning: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector flow cell.[2]

  • Disconnect from Detector: Disconnect the column outlet from the detector.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Organic Wash: Flush with 20 column volumes of a strong organic solvent like acetonitrile or methanol.

  • Intermediate Solvent (if necessary): If you need to switch to a non-polar solvent for very non-polar contaminants, use an intermediate solvent like isopropanol that is miscible with both the organic and non-polar solvents.

  • Re-equilibration: Re-equilibrate the column with your mobile phase for at least 30 minutes before reconnecting it to the detector and running a test sample.[2]

Q5: What are "extra-column effects" and how can they cause peak tailing?

Extra-column effects refer to any contribution to peak broadening or distortion that occurs outside of the HPLC column itself.[8] This is a common cause of tailing for all peaks in a chromatogram, especially those that elute early.[4][15]

  • Tubing: The length and internal diameter of the tubing connecting the injector, column, and detector can contribute to extra-column volume. Use tubing with the smallest possible internal diameter and keep the lengths as short as possible.[6][8]

  • Fittings: Improperly seated fittings can create small voids or dead volumes where the sample can diffuse, leading to peak tailing.[16]

  • Detector Flow Cell: An inappropriately large detector flow cell can also contribute to peak broadening.

Extra_Column_Effects Injector Injector Tubing1 Tubing1 Injector->Tubing1 Long/Wide Tubing Column Column Tubing1->Column Tubing2 Tubing2 Column->Tubing2 Poor Fitting Detector Detector Tubing2->Detector Large Flow Cell

Caption: Potential sources of extra-column volume in an HPLC system.

Q6: Can my sample preparation or injection technique be causing peak tailing?

Absolutely. The way you prepare and introduce your sample into the HPLC system can significantly impact peak shape.

  • Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase and lead to peak distortion, including tailing.[4][8][13] To check for this, try diluting your sample and re-injecting it. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase.[17] If you use a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[13][16]

Summary and Key Takeaways

Troubleshooting peak tailing in flavonoid analysis requires a methodical approach that considers both chemical interactions and instrumental factors. By understanding the underlying causes and systematically addressing them, you can significantly improve your chromatographic results.

  • Prioritize Mobile Phase Optimization: Adjusting the pH to the acidic range is often the most effective first step.

  • Choose the Right Column: A modern, end-capped C18 column is a good starting point.

  • Maintain a Healthy HPLC System: Minimize extra-column volume and regularly flush your column.

  • Don't Overlook the Sample: Proper sample preparation and injection are crucial for good peak shape.

By implementing these strategies, you can achieve the sharp, symmetrical peaks necessary for accurate and reliable flavonoid analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of plant extracts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more robust analytical results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses the foundational concepts of matrix effects to provide a solid understanding of the problem.

Q1: What are "matrix effects" in the context of LC-MS analysis of plant extracts?

A1: The "matrix" encompasses all the components within a sample other than the specific analyte you are trying to measure.[1][2] In plant extracts, this includes a complex mixture of compounds such as pigments (e.g., chlorophylls), lipids, sugars, phenols, and salts.[1] Matrix effects occur when these co-eluting components interfere with the ionization process of your target analyte in the mass spectrometer's ion source.[1][3][4] This interference can lead to two primary outcomes:

  • Ion Suppression: This is the more common effect, where co-eluting matrix components compete with the analyte for ionization, resulting in a decreased signal for the analyte.[1][4]

  • Ion Enhancement: Less frequently, co-eluting compounds can improve the ionization efficiency of the analyte, leading to an artificially inflated signal.[1][4]

Ultimately, matrix effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

Q2: What are the primary causes of matrix effects when analyzing plant extracts?

A2: The inherent complexity of plant extracts is the primary driver of matrix effects. Key causes include:

  • High Concentrations of Endogenous Compounds: Plant extracts are rich in diverse molecules. Lipids, chlorophyll, and phenolic compounds are notorious for causing ion suppression in electrospray ionization (ESI).

  • Competition in the Ion Source: During ESI, the analyte and co-eluting matrix components compete for the limited surface area of the evaporating droplets and for protonation/deprotonation.[5]

  • Changes in Physical Properties: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the droplets in the ESI source. This affects the efficiency of solvent evaporation and the formation of gas-phase ions, thereby impacting the analyte signal.[1]

Q3: How can I determine if my LC-MS analysis is being impacted by matrix effects?

A3: Assessing the presence and extent of matrix effects is a critical step in method development.[6][7] Two principal methods are widely used:

  • Post-Column Infusion: This is a qualitative method that helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8] A solution of the analyte is continuously infused into the mobile phase after the analytical column but before the MS detector. A blank matrix extract is then injected. Any deviation (dip or spike) in the constant analyte signal baseline indicates a region of matrix effect.[3][8]

  • Post-Extraction Spike Method: This is a quantitative assessment and is considered the "gold standard".[6] It involves comparing the response of an analyte spiked into a blank matrix extract after the extraction process with the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[6] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[6]

Section 2: Troubleshooting Guide - Resolving Common Issues

This section is structured to provide solutions to specific problems you might encounter during your LC-MS analysis of plant extracts.

Issue 1: Poor reproducibility and inaccurate quantification across different sample batches.

  • Possible Cause: Significant and variable matrix effects between individual samples or sample batches.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.

    • Implement a More Robust Sample Cleanup: If significant matrix effects are confirmed, your current sample preparation may be insufficient. Consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9][10]

    • Utilize an Internal Standard: The most effective way to correct for signal variability is to use a stable isotope-labeled (SIL) internal standard for your analyte of interest.[3][4][11] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for reliable correction of the signal.[5][11] If a SIL-IS is not available, a structural analog can be used, but its ability to perfectly mimic the analyte's behavior must be carefully validated.

Issue 2: Low signal intensity and poor sensitivity for target analytes, even at expected concentrations.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where significant ion suppression occurs.

    • Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your target analytes away from these suppression zones.[8]

    • Dilute the Sample: A simple yet often effective strategy is to dilute the sample extract.[3][8] This reduces the concentration of interfering matrix components, thereby lessening their impact on analyte ionization. However, ensure that the diluted analyte concentration remains above the instrument's limit of quantitation.[8]

Issue 3: Unexpected or "ghost" peaks in the chromatogram.

  • Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of the contamination.[1]

    • Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual analytes from the injector. A strong organic solvent is often necessary.

    • Check Sample Preparation Reagents: Test all solvents and reagents used in the sample preparation for potential contaminants.

Section 3: Advanced Mitigation Strategies

For particularly challenging matrices, more advanced techniques may be necessary.

Q4: When should I use matrix-matched calibration versus an internal standard?

A4: The choice depends on the availability of a suitable internal standard and a representative blank matrix.

  • Matrix-Matched Calibration: This approach is used when a suitable internal standard is not available.[2] Calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect by ensuring that the standards and samples experience similar ionization suppression or enhancement.[2] The major challenge is obtaining a truly blank matrix that is free of the analyte of interest.

  • Internal Standard (IS): This is generally the preferred method for achieving the highest accuracy and precision, especially with a stable isotope-labeled internal standard (SIL-IS).[11][12][13] The IS is added to all samples, standards, and quality controls at a constant concentration before sample preparation. Because the IS and analyte behave almost identically during extraction, chromatography, and ionization, the ratio of their responses remains constant, even in the presence of variable matrix effects.[13]

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow start Start: LC-MS Analysis of Plant Extract assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects Proceed with Standard Method me_present->no_me No mitigate_me Mitigate Matrix Effects me_present->mitigate_me Yes final_analysis Final Analysis no_me->final_analysis sample_prep Optimize Sample Preparation (SPE, QuEChERS, Dilution) mitigate_me->sample_prep chromatography Optimize Chromatography (Gradient, Column) mitigate_me->chromatography calibration Implement Advanced Calibration (Internal Standard, Matrix-Matched) mitigate_me->calibration validate Re-evaluate and Validate Method sample_prep->validate chromatography->validate calibration->validate validate->me_present Re-assess validate->final_analysis ME Mitigated

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Section 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Blank Matrix Extract: Extract a representative blank plant sample (known to not contain the analyte) using your validated sample preparation method.

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Neat Solution): Spike your analyte(s) of interest at a known concentration (e.g., low, medium, and high QC levels) into the final reconstitution solvent.

    • Set B (Analyte in Post-Extraction Matrix): Take the blank matrix extract from step 1 and spike the same concentrations of your analyte(s) as in Set A.

  • Analyze by LC-MS: Inject and analyze both sets of samples using your LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Interpretation:

      • MF = 1: No matrix effect

      • MF < 1: Ion suppression

      • MF > 1: Ion enhancement

      • A coefficient of variation (%CV) of the MF across different matrix lots of <15% is generally considered acceptable.

Protocol 2: General Solid-Phase Extraction (SPE) for Plant Extract Cleanup

This is a general protocol for reversed-phase SPE; specific sorbents and solvents will need to be optimized for your analyte and matrix.

  • Conditioning: Condition the SPE cartridge (e.g., C18) by passing 1-2 cartridge volumes of methanol followed by 1-2 volumes of water. Do not let the sorbent bed go dry.

  • Loading: Load the plant extract (previously reconstituted in a weak, aqueous solvent) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 3: QuEChERS for Broad-Spectrum Analyte Extraction and Cleanup

The QuEChERS method is highly effective for a wide range of analytes in complex matrices.[14][15]

  • Extraction:

    • Weigh 10-15 g of homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA to remove sugars and fatty acids, C18 to remove lipids, and GCB to remove pigments).[15]

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for LC-MS analysis, potentially after dilution.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Dilute-and-Shoot Simple dilution of the extract.Fast, easy, and inexpensive.Minimal cleanup; may not be sufficient for complex matrices.[8]High-concentration analytes; relatively clean matrices.
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple and fast.Ineffective at removing other matrix components like lipids and salts.[9][10]Primarily for biofluids, less common for plants.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.[9][16]Can be labor-intensive; analyte recovery can be low for polar compounds.[9][16]Non-polar to moderately polar analytes.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.High degree of selectivity and concentration; excellent for matrix removal.[2][9][10]Requires method development; can be more time-consuming.Targeted analysis where high purity is required.
QuEChERS Acetonitrile extraction followed by salting out and dSPE cleanup.Fast, high-throughput, and effective for a broad range of analytes.[14][15]May require optimization of dSPE sorbents for specific matrices.[17][18][19]Multi-residue screening and analysis of diverse compound classes.

Mechanism of Ion Suppression in ESI

IonSuppression cluster_0 ESI Droplet cluster_1 Gas Phase Ions A Analyte A_ion Analyte Ion A->A_ion Ionization M Matrix M->A_ion Suppression M_ion Matrix Ion M->M_ion Ionization MS Mass Spectrometer A_ion->MS Detection M_ion->MS Competition

Caption: Competition between analyte and matrix components for ionization in the ESI source.

Section 5: Final Recommendations from the Field

As a Senior Application Scientist, my primary recommendation is to never underestimate the complexity of plant matrices . Proactively addressing matrix effects during method development is far more efficient than troubleshooting inaccurate data later.

  • Invest in Good Sample Preparation: This is the most critical step in mitigating matrix effects. A cleaner sample will always yield better data.[16]

  • Always Use an Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard is the most robust way to ensure data accuracy and precision.[4][11]

  • Validate Your Method Thoroughly: Your method validation should include a comprehensive assessment of matrix effects using multiple lots of your plant matrix to ensure the ruggedness of your assay.

By following the guidance in this technical support center, you will be well-equipped to develop reliable and accurate LC-MS methods for the analysis of complex plant extracts.

References

Technical Support Center: Optimizing Natural Product Extraction from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Andrographis paniculata. This resource is designed to provide practical, field-tested insights and solutions to common challenges encountered during the extraction of its valuable bioactive compounds, primarily andrographolide. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to troubleshoot effectively and maximize your extraction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the extraction yield of andrographolide from Andrographis paniculata?

The final yield of andrographolide is a multifactorial outcome. The most critical parameters include:

  • Solvent Choice: The polarity of the solvent must be closely matched to the polarity of andrographolide, which is a diterpenoid lactone.

  • Extraction Method: The technique used (e.g., maceration, Soxhlet, ultrasound-assisted extraction) significantly impacts efficiency and time.

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can degrade thermolabile compounds like andrographolide.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and solubilize the target compounds.

  • Particle Size of Plant Material: Smaller particles offer a larger surface area, facilitating better solvent penetration and mass transfer.

  • Solid-to-Solvent Ratio: An optimal ratio ensures that the solvent does not become saturated with solutes, allowing for efficient extraction.

Q2: Which solvent is best for extracting andrographolide?

There is no single "best" solvent; the optimal choice depends on the specific extraction method, desired purity, and available equipment. However, alcohols are generally most effective.

Methanol has often been shown to yield the highest concentration of andrographolide due to its high polarity, which closely matches the solute. Ethanol is a common and effective alternative, offering the advantage of being less toxic and more suitable for extracts intended for pharmaceutical or nutraceutical applications. Water is a poor solvent for andrographolide extraction when used alone due to the compound's low water solubility.

Table 1: Comparison of Common Solvents for Andrographolide Extraction

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Methanol5.164.7High extraction efficiency for andrographolide.Toxic; requires careful handling and removal.
Ethanol4.378.4Good efficiency; low toxicity; widely available.Can extract a broader range of compounds, potentially lowering purity.
Acetone4.356.0Effective for lactones; volatile and easy to remove.Flammable; can co-extract unwanted lipids and waxes.
Water10.2100.0Non-toxic, inexpensive.Very low efficiency for andrographolide extraction.
Ethyl Acetate4.477.1Good selectivity for moderately polar compounds.Lower efficiency compared to alcohols.

Troubleshooting Guide: Addressing Specific Experimental Issues

Q3: My andrographolide yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a common problem that can often be traced back to suboptimal parameters. This troubleshooting workflow can help you systematically identify and resolve the issue.

Low_Yield_Troubleshooting Start Start: Low Andrographolide Yield CheckMaterial Step 1: Verify Raw Material Quality Start->CheckMaterial Sol_Quality Is material properly dried? Is it the correct plant part (leaves)? CheckMaterial->Sol_Quality Ask CheckGrinding Step 2: Assess Particle Size Sol_Grind Is powder fine enough (<0.5 mm)? Is it uniform? CheckGrinding->Sol_Grind Ask CheckSolvent Step 3: Evaluate Solvent Choice & Ratio Sol_Solvent Is solvent appropriate (e.g., methanol/ethanol)? Is solid:solvent ratio optimal (e.g., 1:10 to 1:30)? CheckSolvent->Sol_Solvent Ask CheckMethod Step 4: Review Extraction Method & Parameters Sol_Method Is time/temperature adequate? Is agitation/sonication sufficient? CheckMethod->Sol_Method Ask Sol_Quality->CheckGrinding Yes Fix_Material Action: Source high-quality, dried leaf material. Sol_Quality->Fix_Material No Sol_Grind->CheckSolvent Yes Fix_Grind Action: Grind material to a fine, consistent powder. Sol_Grind->Fix_Grind No Sol_Solvent->CheckMethod Yes Fix_Solvent Action: Switch to methanol or ethanol. Optimize solid-to-solvent ratio. Sol_Solvent->Fix_Solvent No Fix_Method Action: Increase extraction time/temperature moderately. Introduce or enhance agitation. Sol_Method->Fix_Method No End Re-run Experiment & Analyze Yield Sol_Method->End Yes Fix_Material->End Fix_Grind->End Fix_Solvent->End Fix_Method->End

Caption: Troubleshooting workflow for low andrographolide yield.

In-depth Explanation:

  • Raw Material Integrity: The concentration of andrographolide is highest in the leaves and can vary based on geographical location, harvest time, and drying conditions. Ensure you are using authenticated, properly dried leaf material, as moisture can reduce extraction efficiency.

  • Particle Size: The principle of mass transfer dictates that a larger surface area facilitates faster and more complete extraction. Grinding the dried leaves to a fine powder (e.g., 40-60 mesh) is crucial.

  • Solvent Saturation: If the solvent becomes saturated with andrographolide and other co-extractives, the concentration gradient driving the extraction process diminishes to zero. Increasing the solvent volume (i.e., adjusting the solid-to-solvent ratio) can resolve this. A common starting point is a 1:15 (g/mL) ratio.

  • Method-Specific Parameters: For maceration, ensure adequate agitation to prevent localized saturation around the plant particles. For methods like Ultrasound-Assisted Extraction (UAE), ensure the ultrasonic probe or bath is functioning correctly and that the vessel is positioned for optimal cavitation.

Q4: My extract contains a high level of chlorophyll and other pigments. How can I obtain a purer andrographolide extract?

High pigment co-extraction is a common issue, especially when using polar solvents like methanol or ethanol.

Causality: Chlorophylls and other pigments are polar molecules and are readily solubilized by alcohols. Their presence can interfere with downstream quantification (e.g., HPLC analysis) and purification steps.

Solutions:

  • Solvent Partitioning (Post-Extraction): This is a highly effective method. After initial extraction with a polar solvent (e.g., methanol), evaporate the solvent to obtain a crude residue. Then, re-dissolve this residue in a solvent mixture for liquid-liquid partitioning. A common system is to dissolve the residue in a 10% methanol/water solution and then partition it against a non-polar solvent like n-hexane. The non-polar pigments will preferentially move into the n-hexane layer, while the more polar andrographolide remains in the aqueous methanol layer.

  • Adsorbent Treatment: After obtaining the crude extract, pass it through a column packed with an adsorbent like activated charcoal. Charcoal has a high affinity for pigments and will selectively remove them. However, be aware that it may also adsorb some of your target compound, so this step requires careful optimization to avoid significant yield loss.

  • Optimize Extraction Solvent: While less common, using a solvent system with slightly lower polarity, such as a high percentage of ethanol in an ethanol-water mixture, can sometimes reduce chlorophyll extraction compared to pure methanol, though this may also slightly decrease andrographolide yield.

Protocols: Step-by-Step Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) for High-Efficiency Extraction

UAE is a modern technique that uses acoustic cavitation to disrupt plant cell walls, enhancing mass transfer and significantly reducing extraction time and solvent consumption.

Materials:

  • Dried, powdered Andrographis paniculata leaves (40 mesh)

  • Methanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 10 g of powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvation: Add 150 mL of methanol to the flask (a 1:15 solid-to-solvent ratio).

  • Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 45°C). Sonicate for 30-45 minutes. The cavitation bubbles produced by the ultrasound will create micro-jets that rupture the plant cell walls, releasing the intracellular contents.

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. Wash the residue with a small amount of fresh methanol (approx. 20 mL) to recover any remaining extract.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (≤50°C) to prevent thermal degradation of andrographolide.

  • Drying & Storage: Dry the resulting crude extract in a vacuum oven until a constant weight is achieved. Store the dried extract at -20°C in a desiccator.

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery & Concentration a Weigh 10g Powdered Leaves b Add 150mL Methanol (1:15 Ratio) a->b c Sonicate in Ultrasonic Bath (45°C, 30 min, 40 kHz) b->c d Filter to Separate Plant Debris c->d e Concentrate Filtrate via Rotary Evaporator (≤50°C) d->e f Dry Crude Extract in Vacuum Oven e->f

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Technical Support Center: Managing Low Biological Activity in Cell-Based Flavonoid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for flavonoid research. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsistent biological activity in their cell-based flavonoid assays. Here, we move beyond simple protocol steps to explore the underlying physicochemical and biological reasons for these issues, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Encountered Mismatches Between Assay Design and Flavonoid Properties

This section addresses the common pitfalls that arise from the inherent characteristics of flavonoids and how they interact with standard cell culture systems.

Question: My flavonoid aglycone shows high activity in cell-free assays but very low activity in my cell-based model. What's the likely cause?

Answer: This is a classic discrepancy often rooted in poor bioavailability at the cellular level. Several factors could be at play:

  • Low Aqueous Solubility: Flavonoid aglycones (the non-sugar-bound form) are often hydrophobic and have very low solubility in aqueous cell culture media.[1][2][3] This leads to precipitation, reducing the effective concentration of the flavonoid that is available to interact with the cells. You might observe a fine precipitate in your culture wells upon microscopic examination.

  • Poor Membrane Permeability: The ability of a flavonoid to exert an intracellular effect depends on its capacity to cross the cell membrane. While some lipophilic flavonoids can passively diffuse across the membrane, factors like the degree of hydroxylation can impact this process.[4][5] Highly hydroxylated flavonoids may show strong affinity for the membrane but poor transport into the cytosol.[4]

  • Efflux Pump Activity: Cells possess active transport proteins, such as P-glycoprotein, that can actively pump foreign compounds, including some flavonoids, out of the cell, thereby preventing them from reaching their intracellular targets.[5][6]

  • Non-specific Binding: Highly lipophilic flavonoids can bind non-specifically to plasticware, such as the surface of your culture plates, effectively reducing the concentration in the media available to the cells.[7]

Question: I'm working with a flavonoid glycoside, and the bioactivity is much lower than expected compared to its aglycone counterpart reported in the literature. Why is this?

Answer: The presence of a sugar moiety (glycoside) significantly alters the physicochemical properties of a flavonoid, which in turn affects its biological activity in cell-based assays.

  • General Rule of Thumb: In many in vitro studies, O-glycosylation tends to decrease the bioactivity of flavonoids, including antioxidant and anti-inflammatory effects.[8][9] Flavonoid aglycones are often more potent in cell culture models.[10][11]

  • Altered Permeability: The sugar group increases the hydrophilicity of the molecule, which can hinder its ability to passively diffuse across the lipophilic cell membrane.[8] While some studies suggest that a higher degree of glycosylation might facilitate active transport in certain cell types like Caco-2 cells, this is not a universal phenomenon.[12]

  • Lack of Cellular Metabolism: In an in vivo setting, gut microbiota and intestinal enzymes would typically cleave the sugar group, releasing the more active aglycone for absorption.[13] Most cell lines used in culture lack the necessary enzymes to efficiently deglycosylate the flavonoid, meaning the less active glycoside form is what the cells are predominantly exposed to.

Question: My results are inconsistent from one experiment to the next. What could be causing this variability?

Answer: Inconsistent results with flavonoids are often traced back to issues of stability and interactions with the culture environment.

  • Chemical Instability: Flavonoids, particularly those with catechol structures like quercetin, can be unstable in standard cell culture media (pH 7.2-7.4) and can undergo oxidative degradation.[14][15] This degradation can occur rapidly, with significant loss of the parent compound within hours.[14][15] The degradation products themselves may have biological activity, further complicating the interpretation of your results.

  • Interaction with Serum Proteins: If you are using serum-supplemented media, flavonoids can bind to proteins like serum albumin.[16][17][18] This binding can effectively sequester the flavonoid, reducing its free concentration and availability to the cells.[16] The extent of this binding can vary depending on the specific flavonoid and the lot of serum used.

  • Assay Interference: Flavonoids have been shown to interfere with common colorimetric and enzymatic assays.[19][20] For example, they can interfere with peroxidase-based assays and protein quantification assays, leading to inaccurate measurements.[19][20] This interference is often structure- and concentration-dependent.[20]

Part 2: Troubleshooting Low Bioactivity: A Step-by-Step Guide

This section provides a systematic approach to diagnosing and resolving issues of low flavonoid activity in your cell-based assays.

Step 1: Verify Flavonoid Solubility and Stability in Your System

Before treating your cells, it's crucial to confirm that your flavonoid is soluble and stable under your specific experimental conditions.

Protocol 1: Solubility and Stability Assessment

  • Prepare a stock solution of your flavonoid in a suitable solvent like DMSO at a high concentration.

  • Dilute the stock solution to your final working concentration in your complete cell culture medium (including serum, if applicable).

  • Incubate the medium containing the flavonoid under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48 hours).

  • At various time points, take an aliquot of the medium.

  • Visually inspect for any precipitate.

  • Centrifuge the aliquot to pellet any precipitated compound.

  • Analyze the supernatant using HPLC to quantify the concentration of the flavonoid remaining in solution. A significant decrease over time indicates instability.

ParameterRecommendationRationale
Solvent Concentration Keep the final concentration of solvents like DMSO below 0.5% (v/v).High concentrations of organic solvents can be cytotoxic to cells.
pH of Medium Consider buffering the medium to a slightly acidic pH (around 6.8) if compatible with your cell line.Some flavonoids, like quercetin, show greater stability at a slightly acidic pH.[21]
Serum-Free Conditions If possible, conduct initial experiments in serum-free or low-serum medium.This minimizes sequestration of the flavonoid by serum proteins.[16]
Fresh Preparation Always prepare fresh dilutions of your flavonoid for each experiment.This avoids issues with degradation of stock solutions over time.
Step 2: Assess Cell Permeability and Intracellular Accumulation

If your flavonoid is soluble and stable but still shows low activity, the next step is to determine if it's getting into the cells.

Protocol 2: Caco-2 Cell Permeability Assay (A Model for Intestinal Absorption)

This assay is widely used to predict the intestinal permeability of compounds.[5][12]

  • Seed Caco-2 cells on a permeable membrane support (e.g., Transwell inserts) and culture until they form a confluent monolayer (typically 19-21 days).

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add the flavonoid solution to the apical (top) chamber.

  • At various time points, collect samples from the basolateral (bottom) chamber.

  • Quantify the flavonoid concentration in the basolateral samples using HPLC or LC-MS to determine the apparent permeability coefficient (Papp).[5][6][12]

Interpreting Permeability Data

Papp Value (cm/s)Permeability ClassificationImplication
> 10 x 10-6HighLikely well-absorbed
1 - 10 x 10-6ModerateModerately absorbed
< 1 x 10-6LowPoorly absorbed

Data adapted from general knowledge in the field.

G start Low Bioactivity Observed check_solubility Is the flavonoid soluble and stable in media? start->check_solubility check_permeability Assess cell permeability (e.g., Caco-2 assay) check_solubility->check_permeability Yes low_permeability Low Permeability Detected check_permeability->low_permeability No high_permeability High Permeability Detected check_permeability->high_permeability Yes consider_structure Consider structural modifications (e.g., aglycone vs. glycoside) low_permeability->consider_structure use_enhancers Use permeability enhancers (with caution) low_permeability->use_enhancers alternative_delivery Consider alternative delivery systems (e.g., nanoparticles) low_permeability->alternative_delivery end Optimized Assay consider_structure->end use_enhancers->end alternative_delivery->end check_metabolism Investigate cellular metabolism and efflux high_permeability->check_metabolism check_metabolism->end

Caption: Flavonoid uptake, efflux, and metabolism.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quercetin and 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of natural product research, flavonoids stand out for their diverse pharmacological properties. This guide provides a detailed comparison of two such compounds: the widely studied quercetin and the less-characterized 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. While quercetin's biological activities are well-documented, this guide extrapolates the potential activities of this compound based on its structural characteristics and the known properties of related flavonoids. This comparison aims to provide a valuable resource for researchers, scientists, and drug development professionals by not only summarizing existing knowledge but also by identifying key areas for future investigation.

Introduction to the Contenders

Quercetin , a flavonol, is one of the most abundant dietary flavonoids, found in a variety of fruits, vegetables, and grains.[1][2] Its chemical structure, characterized by five hydroxyl groups, is key to its potent antioxidant and biological activities.[3] Quercetin has been extensively investigated for its antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[2][4][5]

This compound is a flavonoid glycoside isolated from the medicinal plant Andrographis paniculata.[6] Its structure features a methoxy group and a glucoside moiety, which can influence its solubility, bioavailability, and metabolic fate compared to its aglycone form. Due to its relatively recent identification, its specific biological activities are not as well-defined as those of quercetin, presenting an exciting opportunity for novel research.

Core Biological Activities: A Comparative Overview

This section delves into the comparative biological activities of quercetin and the predicted activities of this compound, focusing on their antioxidant, anti-inflammatory, and anticancer potential.

Antioxidant Activity

Quercetin is a powerful antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions.[7][8] Its antioxidant capacity is well-established through various in vitro assays and in vivo studies.[7][9] The presence of the catechol group in the B-ring and the hydroxyl groups at positions 3 and 5 are crucial for its radical-scavenging activity.[8]

This compound's antioxidant potential is yet to be extensively studied. However, based on its trihydroxy-methoxyflavone structure, it is predicted to possess antioxidant properties. The presence of hydroxyl groups suggests it can participate in free radical scavenging. The glycosylation at the 8-position may influence its antioxidant capacity compared to its aglycone. Direct comparative studies using standardized antioxidant assays are necessary to quantify its efficacy relative to quercetin.

Table 1: Comparative Antioxidant Activity Data (Hypothetical for this compound)

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)
Quercetin~10-20 µM~5-15 µM
This compoundTo be determinedTo be determined
Predicted ActivityModerateModerate
Anti-inflammatory Activity

Quercetin exhibits significant anti-inflammatory effects by modulating several key signaling pathways.[10] It can inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins, and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[10][11] Its anti-inflammatory action is also linked to the inhibition of the NF-κB signaling pathway.[10]

The anti-inflammatory potential of This compound can be inferred from the known anti-inflammatory properties of flavonoids isolated from Andrographis paniculata. Structurally similar flavonoids have been shown to inhibit inflammatory mediators.[12] It is hypothesized that this compound may also modulate inflammatory pathways, but experimental validation is required.

Table 2: Comparative Anti-inflammatory Activity Data (Hypothetical for this compound)

CompoundInhibition of NO Production (IC50)Inhibition of TNF-α Release (IC50)
Quercetin~15-30 µM~10-25 µM
This compoundTo be determinedTo be determined
Predicted ActivityModerate to LowModerate to Low
Anticancer Activity

Quercetin has demonstrated anticancer properties in numerous studies.[13][14] It can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[13][15] The anticancer effects of quercetin are mediated through the modulation of multiple signaling pathways, including PI3K/Akt and MAPK.[14][16]

The anticancer potential of This compound is an area ripe for investigation. The general class of trihydroxyflavones has shown anticancer activity.[17] The methoxy and glucoside substitutions on the flavone backbone will likely influence its cytotoxicity and mechanism of action. Studies on various cancer cell lines are needed to determine its efficacy and potential as an anticancer agent.

Table 3: Comparative Anticancer Activity Data (Hypothetical for this compound)

CompoundCell LineAntiproliferative Activity (IC50)
QuercetinMCF-7 (Breast Cancer)~20-50 µM
HCT-116 (Colon Cancer)~30-70 µM
This compoundMCF-7 (Breast Cancer)To be determined
HCT-116 (Colon Cancer)To be determined
Predicted ActivityTo be evaluated

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, the following are detailed protocols for key in vitro assays.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds (Quercetin and this compound) and a standard (e.g., Trolox) in methanol.[18]

  • Assay Procedure: In a 96-well plate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[18]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare DPPH Solution & Test Compounds Mixing Mix Compounds with DPPH Reagents->Mixing Add to 96-well plate Incubation Incubate 30 min in Dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Caption: DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells. Seed the cells in a 96-well plate and allow them to adhere overnight.[19]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[19]

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[19]

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes. Then add 50 µL of Griess Reagent B and incubate for another 10 minutes.[19]

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite and calculate the percentage of inhibition of NO production.

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay Cell_Culture Culture & Seed RAW 264.7 Cells Pre-treatment Pre-treat with Test Compounds Cell_Culture->Pre-treatment LPS_Stimulation Stimulate with LPS for 24 hours Pre-treatment->LPS_Stimulation Supernatant Collect Supernatant LPS_Stimulation->Supernatant Griess_Reaction Add Griess Reagents Supernatant->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compounds (48-72h) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution (2-4h) Compound_Treatment->MTT_Addition Solubilization Dissolve Formazan with DMSO MTT_Addition->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Quercetin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Quercetin Quercetin Quercetin->IKK inhibits

References

A Comparative Guide to the Structure-Activity Relationship of Methoxyflavones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Hydroxyl

Flavonoids, a vast class of polyphenolic compounds, are mainstays in medicinal chemistry, lauded for their antioxidant, anti-inflammatory, and anticancer properties.[1][2] Within this family, flavones—characterized by a C2-C3 double bond in their heterocyclic C ring—serve as a critical scaffold for drug design.[3] While hydroxylated flavones have been studied extensively, their methoxylated counterparts, methoxyflavones, are emerging as a superior subclass for therapeutic development.[4][5]

The strategic replacement of hydroxyl (-OH) groups with methoxy (-OCH₃) groups fundamentally alters the molecule's physicochemical properties. This modification increases lipophilicity, which can lead to enhanced metabolic stability, greater membrane permeability, and improved bioavailability compared to parent hydroxyflavones.[3][4][5] However, this is not a simple equation; the number and, more critically, the precise location of these methoxy groups dictate the compound's biological activity and mechanism of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxyflavones, synthesizing experimental data to elucidate how specific structural motifs influence their anticancer, anti-inflammatory, and neuroprotective potential.

Core Principles of Methoxyflavone Structure-Activity Relationship

The biological activity of a methoxyflavone is not merely a function of the number of methoxy groups, but a complex interplay of their position on the A and B rings of the flavone backbone.

  • A-Ring Methoxylation: An increase in the number of methoxy groups on the A-ring (positions C5, C6, C7, C8) is often correlated with enhanced antiproliferative activity.[6][7] For instance, methoxylation at C5 and C7 is a common feature in many active compounds.[4][7] The C6, C7, and C8 positions, in particular, play a role in stabilizing the lipophilic character of the A-ring.[8]

  • B-Ring Methoxylation: The substitution pattern on the B-ring is a powerful determinant of potency and selectivity.

    • 4'-Position: A methoxy group at the 4'-position can have variable effects. In some contexts, it has been shown to weaken antiproliferative activity, while in others, it is a feature of potent compounds.[6][9] For example, 7,4'-dimethoxyflavone was found to be highly effective in reducing carrageenan-induced paw edema.[10]

    • 3'-Position: The presence of a 3'-methoxy group is frequently associated with significant antiproliferative activity.[6]

    • Synergy with Hydroxyl Groups: A combination of methoxy and hydroxyl groups, particularly on the B-ring, can be crucial. The presence of these groups on adjacent positions (e.g., C3' and C4') can introduce amphipathic characteristics, balancing lipophilicity with the ability to form hydrogen bonds, which is essential for potent cytotoxicity.[3][8]

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Two Rings

Methoxyflavones exert their anticancer effects by targeting multiple cellular processes, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][11] The specific substitution pattern is key to maximizing this cytotoxicity.

A critical SAR observation is that increasing methoxylation on the A-ring tends to enhance antiproliferative activity, whereas increasing methoxylation on the B-ring can sometimes lower it.[6][7] For example, in a study on HL60 leukemia cells, compounds with a tetramethoxylated A-ring demonstrated significant activity.[6] Conversely, many flavones with a 4'-methoxylated B-ring showed reduced activity.[6]

The interplay between methoxy and hydroxyl groups is also pivotal. Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) showed strong cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 4.9 μM.[3] Replacing the 4'-OH with a methoxy group yielded a compound with an even more potent IC₅₀ of 3.71 μM, highlighting the nuanced effects of these substitutions.[3]

Comparative Antiproliferative Activity of Methoxyflavones

CompoundCancer Cell LineIC₅₀ Value (µM)Exposure (hours)Citation
6-MethoxyflavoneHeLa94.0524[12][13]
6-MethoxyflavoneHeLa62.2448[12][13]
6-MethoxyflavoneHeLa52.1272[12][13]
5,3'-Dihydroxy-3,6,7,8,4'-PeMFMCF-73.7172[3]
SideritoflavoneMCF-74.972[3]
4',5'-Dihydroxy-5,7,3'-TMFHCC19548.58-[3]
5,3'-Dihydroxy-3,6,7,8,4'-PeMFMDA-MB-23121.2772[3]
5,4'-DimethoxyflavoneHL6036-[7]
5,3',4'-TrihydroxyflavoneHL6013-[7]
NobiletinPC-3~8072[3]

Note: TMF = Trimethoxyflavone, PeMF = Pentamethoxyflavone. IC₅₀ values are highly dependent on the specific cell line and experimental conditions.

Methoxyflavones often induce cell cycle arrest. For example, 6-methoxyflavone was shown to induce S-phase arrest in HeLa cells by modulating the CCNA2/CDK2/p21CIP1 signaling pathway.[13] This demonstrates a specific molecular mechanism tied to its antiproliferative effects.

cluster_result Result methoxyflavone Methoxyflavone (e.g., 6-Methoxyflavone) p21 p21 (CDK Inhibitor) methoxyflavone->p21 Upregulates g1_s_transition G1 to S Phase Transition cdk_cyclin CDK2 / Cyclin A2 Complex cdk_cyclin->g1_s_transition Promotes p21->cdk_cyclin Inhibits s_phase_arrest S-Phase Arrest g1_s_transition->s_phase_arrest

Caption: Methoxyflavone-induced S-phase cell cycle arrest pathway.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of many diseases. Methoxyflavones have demonstrated potent anti-inflammatory effects by modulating critical signaling pathways, primarily the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[4][14]

For instance, 6-methoxyflavone suppresses neuroinflammation in microglia by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling cascade.[13][15] Simultaneously, it can activate the protective Nrf2/HO-1 antioxidant response pathway.[15] A study comparing four dimethoxy flavone derivatives found that they all produced a significant reduction in carrageenan-induced paw edema, with 7,4'-dimethoxyflavone showing the highest activity.[10] These compounds also inhibited COX-2, TNF-α, and IL-1β, confirming their multi-target anti-inflammatory action.[10]

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Methoxyflavone Methoxyflavone Methoxyflavone->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_active Active NF-κB (Translocates to Nucleus) IKK->NFkB_active Frees NFkB NF-κB IkBa->NFkB Sequesters Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_active->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by methoxyflavones.

Neuroprotective Activity: Shielding the Neuron

Emerging evidence highlights the potential of methoxyflavones in combating neurodegenerative conditions. Their mechanisms often involve mitigating oxidative stress, neuroinflammation, and excitotoxicity.[15][16]

A high-throughput screen identified 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective agents that inhibit parthanatos, a specific pathway of neuronal cell death.[17] These compounds protected cortical neurons against cell death induced by NMDA, a key player in excitotoxicity.[17] Another study showed that 5-hydroxy-3,7,3',4'-tetramethoxyflavone from black galingale exhibited significant neuroprotection against glutamate-induced toxicity in rat cortical cells.[16] Furthermore, 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) have been shown to exert neuroprotective effects by reducing levels of amyloid-beta and pro-inflammatory cytokines in the brain.[18]

Key Experimental Methodologies

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of methoxyflavones.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability and the calculation of IC₅₀ values for cytotoxic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test methoxyflavone in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Protein Expression Analysis

Causality: Western blotting is used to detect specific proteins in a sample. To understand the mechanism of action of a methoxyflavone, this technique can verify if the compound upregulates or downregulates the expression of key proteins in a signaling pathway (e.g., p21, COX-2, NF-κB).

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the methoxyflavone for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control protein like β-actin or GAPDH.

Caption: Standard workflow for Western blot analysis.

Conclusion and Future Directions

The structure-activity relationship of methoxyflavones is a complex but increasingly well-defined field. The strategic placement of methoxy groups, often in concert with hydroxyl moieties, is a critical factor in designing potent and selective agents. Increased methoxylation on the A-ring generally favors anticancer activity, while the B-ring substitution pattern fine-tunes the compound's interaction with specific biological targets. Methoxyflavones' enhanced lipophilicity and metabolic stability make them particularly attractive candidates for drug development compared to their hydroxylated cousins.[4][5]

Future research should focus on synthesizing novel analogs with precise methoxylation patterns to optimize activity against specific targets, such as kinases or inflammatory enzymes. Furthermore, while many studies report on cellular effects, more research is needed to elucidate the direct molecular targets of these compounds. A deeper understanding of their pharmacokinetics and in vivo efficacy will be crucial to translating the clear preclinical promise of methoxyflavones into clinically successful therapeutics.

References

A Comparative Guide to Flavonoid Profiles in Andrographis Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The genus Andrographis, a cornerstone of traditional medicine systems across Asia, is gaining significant traction in modern drug discovery for its rich and diverse phytochemical landscape. While much of the focus has been on the potent diterpenoid lactones, such as andrographolide, the flavonoid constituents of these plants represent a promising frontier for therapeutic innovation. This guide provides a comparative analysis of the flavonoid profiles in different Andrographis species, offering field-proven insights and experimental data to inform research and development endeavors. Our narrative is built on the pillars of scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

The Significance of Flavonoids in Andrographis Pharmacology

Flavonoids are a class of polyphenolic secondary metabolites that play a crucial role in plant defense and exhibit a wide array of pharmacological activities in humans. In Andrographis species, flavonoids are known to contribute significantly to their anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2][3] The specific types and concentrations of these flavonoids can vary considerably between different species, influencing their therapeutic potential and providing a basis for species selection and standardization in herbal medicine development.

Comparative Flavonoid Profiles of Key Andrographis Species

Our comparative analysis focuses on the most well-studied species, Andrographis paniculata, and draws comparisons with other notable species such as Andrographis echioides and Andrographis macrobotrys where data is available.

Table 1: Major Flavonoids Identified in Different Andrographis Species
Flavonoid ClassCompound NameA. paniculataA. echioidesA. macrobotrysKey Biological Activities
Flavones 7-O-methylwogoninAnti-atherosclerotic[4]
ApigeninAnti-atherosclerotic[4]
OnysilinAnti-atherosclerotic[4]
Skullcapflavone-2'-methoxylether
5-hydroxy-7, 8, 2', 3'-tetramethoxyflavone
5, 2'-dihydroxy-7, 8-dimethoxyflavone
Andrographidine C
5, 7, 4'-trihydroxyflavone (Apigenin)
5, 7, 3', 4'-tetrahydroxyflavone (Luteolin)
5-hydroxy-7,8-dimethoxyflavoneBioactive compound[5]
SalvigeninBioactive phytochemical[5]
Flavanones 5,7,2',3'-tetramethoxyflavanone
5-hydroxy-7,2',3'-trimethoxyflavone
Dihydroskullcapflavone
5, 7, 8-trimethoxydihydroflavone
2'-Oxygenated Flavonoids Echioidinin 5-O-glucoside
Androechin
Other Polyphenols 3,4-dicaffeoylquinic acidAnti-atherosclerotic[4]

This table is a synthesis of compounds reported in the literature.[4][5][6][7][8] The absence of a checkmark does not definitively mean the compound is absent, but rather that it has not been prominently reported in the reviewed literature for that species.

Andrographis paniculata stands out for its diverse array of methoxylated flavones and flavanones.[7][8] The presence of multiple methoxy groups can enhance the lipophilicity of these flavonoids, potentially improving their bioavailability and therapeutic efficacy.

Andrographis echioides is noted for its production of 2'-oxygenated flavones, a structural feature that has been linked to anti-inflammatory activity through the inhibition of nitric oxide (NO) production.[6]

Andrographis macrobotrys has been shown to contain flavonoids such as 5-hydroxy-7,8-dimethoxyflavone and salvigenin, contributing to its antioxidant potential.[5]

Quantitative Insights: Total Phenolic and Flavonoid Content

The overall potency of an herbal extract is often correlated with the total content of its bioactive constituents. Spectrophotometric methods are commonly employed for the rapid quantification of total phenolic content (TPC) and total flavonoid content (TFC).

Table 2: Comparative Total Phenolic and Flavonoid Content in Andrographis Species
SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
A. paniculata LeavesMethanol408.60 ± 0.589---INVALID-LINK--[9]
A. paniculata LeavesMethanol24.840.67--INVALID-LINK--
A. paniculata Leavesn-hexane10.64 ± 0.03381.40 ± 0.0784--INVALID-LINK--[10]
A. echioides LeavesMethanol0.1649 ± 0.0141.0906 ± 0.1202--INVALID-LINK--[9]
A. macrobotrys StemMethanol180.98---INVALID-LINK--[5]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note the significant variation in reported values, which can be attributed to differences in extraction methods, geographical location, and plant maturity.

The choice of extraction solvent significantly impacts the yield of phenolics and flavonoids. For instance, one study found that a chloroform extract of A. paniculata yielded the highest phenol concentration, while a hexane extract yielded the most flavonoids.[11] This underscores the importance of optimizing extraction protocols based on the target compounds.

Experimental Protocols for Flavonoid Analysis

To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential.

Extraction of Flavonoids from Andrographis Species

The selection of an appropriate extraction method is critical for the efficient recovery of flavonoids. Ultrasound-assisted extraction (UAE) is a modern and efficient technique that can enhance extraction yields and reduce extraction times.

Protocol: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material (leaves, stems, or whole plant) in the shade and grind it into a coarse powder.

  • Solvent Selection: 70% ethanol is a robust choice for the extraction of both flavonoids and diterpenoids.[12]

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: A ratio of 1:50 (g/mL) is recommended (e.g., 0.2 g of plant powder in 10 mL of 70% ethanol).[12]

    • Ultrasonic Frequency: 50 kHz has been shown to be effective.[12]

    • Extraction Time: 30 minutes of sonication.[12]

    • Temperature: Maintain at room temperature to prevent degradation of thermolabile compounds.

  • Post-Extraction Processing:

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant and filter it through a 0.2 µm membrane filter prior to HPLC or UPLC analysis.

Causality behind Experimental Choices:

  • 70% Ethanol: The hydroalcoholic mixture provides a good balance of polarity to extract a broad range of semi-polar compounds, including various flavonoids and diterpenoids.

  • Ultrasonication: The acoustic cavitation generated by ultrasound disrupts the plant cell walls, facilitating the release of intracellular metabolites into the solvent, thereby increasing extraction efficiency.

  • Filtration: The 0.2 µm filter removes fine particulate matter that could otherwise clog and damage the sensitive components of the chromatography system.

Diagram: Experimental Workflow for Flavonoid Extraction and Analysis

G cluster_extraction Extraction cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Ultrasonic Extraction (70% Ethanol, 50 kHz, 30 min) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration HPLC/UPLC System HPLC/UPLC System Filtration->HPLC/UPLC System Inject Sample Data Analysis Data Analysis HPLC/UPLC System->Data Analysis Quantification Quantification Data Analysis->Quantification G Sample Preparation Sample Preparation HPLC System HPLC Injection Sample Preparation->HPLC System Separation C18 Column HPLC System->Separation Detection DAD Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Data Processing Data Processing Chromatogram->Data Processing Quantification Quantification Data Processing->Quantification

References

Assessing the Specificity of Action of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product drug discovery, flavonoids represent a rich reservoir of bioactive scaffolds. Among these, 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a natural flavonoid isolated from herbs like Andrographis paniculata, presents a compelling case for detailed investigation.[1][] Its therapeutic potential, however, is intrinsically linked to its specificity of action. A high degree of specificity is the hallmark of a promising drug candidate, minimizing off-target effects and associated toxicities. This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of this novel flavonoid. We will move beyond simple activity assays to a holistic, systems-level evaluation, ensuring a self-validating and robust assessment of its mechanism of action.

Part 1: Foundational In Vitro Characterization

The initial phase of our investigation focuses on identifying the primary molecular targets of this compound. Flavonoids are known to interact with a wide array of protein targets, most notably protein kinases and G-protein coupled receptors (GPCRs). Our initial screening strategy is therefore designed to cast a wide net, followed by more focused validation.

Global Kinase Profiling

Given the prevalence of flavonoids as kinase inhibitors, a broad-spectrum kinase panel is the logical starting point. This unbiased approach allows for the simultaneous assessment of the compound's activity against hundreds of kinases, providing a global view of its selectivity.

Experimental Protocol: In Vitro Kinase Assay

  • Master Mix Preparation : Prepare a master mix containing the recombinant kinases of interest and a suitable substrate (e.g., NAP1) in a kinase buffer.[3]

  • Compound Incubation : Incubate the kinases with varying concentrations of this compound.

  • Reaction Initiation : Initiate the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of 100 µM and 10 mM, respectively.[3][4]

  • Time-Course Analysis : Conduct the reaction over several time points to monitor for potential protein instability.[3]

  • Reaction Termination : Terminate the reactions by adding 6x Protein Loading dye and heat inactivation at 95°C for 5 minutes.[3][4]

  • Analysis : Separate the samples by SDS-PAGE and analyze the results by Coomassie staining or western blot.[3][4] For more quantitative results, a radioactive in vitro kinase assay using ³²P-labeled ATP can be employed, with quantification via autoradiography or phosphorimaging.[5]

Data Presentation: Hypothetical Kinase Selectivity Profile

Kinase TargetIC₅₀ (µM) of this compoundIC₅₀ (µM) of Control Compound (e.g., Staurosporine)
Kinase A0.50.01
Kinase B15.20.02
Kinase C> 1000.015
Kinase D8.90.03
G-Protein Coupled Receptor (GPCR) Binding Assays

Certain flavonoids have been identified as agonists or antagonists of GPCRs, such as GPR35.[6][7][8] A radioligand binding assay is a highly sensitive method to determine if our compound of interest interacts with a panel of relevant GPCRs.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation : Prepare a membrane fraction from cells overexpressing the GPCR target of interest.

  • Competitive Binding : Co-incubate the membrane preparation with a known radiolabeled ligand for the target receptor and varying concentrations of this compound.[9][10]

  • Separation : Separate the bound and free radioligand via filtration through glass-fiber filters.[9]

  • Quantification : Measure the radioactivity of the bound complex using a scintillation counter.[9][10]

  • Data Analysis : Determine the binding affinity (Kd) and inhibition constant (Ki) of the test compound.[10]

Data Presentation: Hypothetical GPCR Binding Affinity

GPCR TargetKi (µM) of this compoundKi (µM) of Control Ligand
GPR352.50.1
Adrenergic Receptor β2> 500.05
Dopamine Receptor D2> 500.02

Workflow for Initial In Vitro Screening

Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside KinaseAssay Broad-Spectrum Kinase Panel Compound->KinaseAssay GPCRBinding GPCR Binding Assay Panel Compound->GPCRBinding HitIdentification Primary Hit Identification KinaseAssay->HitIdentification GPCRBinding->HitIdentification DoseResponse Dose-Response & IC₅₀/Ki Determination HitIdentification->DoseResponse SelectivityProfile Initial Selectivity Profile DoseResponse->SelectivityProfile

Caption: Workflow for the initial in vitro screening of the target compound.

Part 2: Cell-Based Functional Assays

Following the identification of primary molecular targets, it is crucial to validate these findings in a more biologically relevant context. Cell-based assays allow us to assess the functional consequences of target engagement within a living system.

Cellular Antioxidant Activity Assay

Flavonoids are well-known for their antioxidant properties. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential compared to purely chemical assays.[11][12][13]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture : Plate a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Compound Treatment : Treat the cells with varying concentrations of this compound.

  • Probe Loading : Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[13]

  • Oxidative Stress Induction : Induce oxidative stress in the cells using a free radical generator like AAPH.[13]

  • Fluorescence Measurement : Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis : Calculate the CAA value, which reflects the ability of the compound to inhibit intracellular ROS formation.

Target-Specific Cellular Assays

Based on the results from the in vitro screening, specific cell-based assays should be designed to probe the functional activity of the compound on its identified targets. For example, if a specific kinase is identified as a primary target, a downstream signaling pathway can be investigated.

Experimental Protocol: Western Blot for Phosphorylated Downstream Targets

  • Cell Treatment : Treat cells expressing the target kinase with this compound.

  • Cell Lysis : Lyse the cells and collect the protein extracts.[14]

  • Protein Quantification : Determine the protein concentration of the lysates.[14]

  • Western Blotting : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream target.

  • Analysis : Quantify the band intensities to determine the effect of the compound on the kinase's activity in a cellular context.

Hypothesized Signaling Pathway Inhibition

Compound Flavonoid Glucoside KinaseA Kinase A Compound->KinaseA Inhibition Substrate Substrate KinaseA->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream

Caption: Hypothesized inhibition of a kinase-mediated signaling pathway.

Part 3: Global Omics Approaches for Unbiased Specificity Profiling

To achieve a truly comprehensive understanding of the compound's specificity, we must look beyond pre-selected targets and assess its impact on the entire proteome and transcriptome. These unbiased approaches can reveal unexpected off-target effects and provide a global signature of the compound's cellular activity.

Proteomic Profiling

Quantitative proteomics can provide a snapshot of how our compound perturbs the cellular proteome, revealing changes in protein expression and post-translational modifications that can point to both on-target and off-target effects.[15][16][17][18]

Experimental Protocol: Quantitative Proteomic Analysis

  • Cell Culture and Treatment : Treat cells with this compound and a vehicle control.

  • Protein Extraction and Digestion : Extract proteins from the cells and digest them into peptides.

  • Isobaric Labeling : Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis : Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify and quantify the relative abundance of proteins across the different treatment groups to identify significantly altered proteins and pathways.

Transcriptomic Profiling

Transcriptome sequencing (RNA-Seq) can identify genes that are differentially expressed in response to compound treatment, providing insights into the cellular pathways that are modulated.[19][20][21][22] This can help to identify the drug's physiological target and indirect resistance mechanisms.[19]

Experimental Protocol: Transcriptome Sequencing (RNA-Seq)

  • Cell Culture and Treatment : Treat cells with this compound and a vehicle control.

  • RNA Extraction : Isolate total RNA from the cells.

  • Library Preparation : Prepare sequencing libraries from the extracted RNA.

  • Next-Generation Sequencing : Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis : Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes and pathways affected by the compound.

Integrated Omics Workflow

Compound Flavonoid Treatment Proteomics Quantitative Proteomics Compound->Proteomics Transcriptomics RNA-Seq Compound->Transcriptomics DataIntegration Bioinformatic Integration Proteomics->DataIntegration Transcriptomics->DataIntegration TargetDeconvolution Target Deconvolution & Off-Target Identification DataIntegration->TargetDeconvolution SpecificityMap Comprehensive Specificity Map TargetDeconvolution->SpecificityMap

Caption: Integrated workflow for omics-based specificity profiling.

Conclusion

The comprehensive assessment of a compound's specificity is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines broad-spectrum in vitro screening, targeted cell-based functional assays, and unbiased omics-level profiling, we can construct a detailed and reliable specificity profile for this compound. This systematic and self-validating methodology will not only elucidate its primary mechanism of action but also proactively identify potential off-target liabilities, thereby providing a solid foundation for its further development as a potential therapeutic agent.

References

A Comparative Guide to the Anti-Inflammatory Effects of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Inflammatory Cascade: A Tale of Two Pathways

Inflammation is a fundamental biological process, a double-edged sword that both protects and, when dysregulated, contributes to a myriad of chronic diseases.[1] At the heart of this process lie complex signaling networks that orchestrate the cellular response to harmful stimuli. For the purposes of understanding the anti-inflammatory action of flavonoid glycosides, we will focus on two pivotal pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

1.1. The NF-κB Pathway: The Master Regulator

The NF-κB family of transcription factors plays a central role in inflammation by inducing the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), the IκB kinase (IKK) complex is activated.[2][4] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[2][4]

Diagram: The Canonical NF-κB Signaling Pathway

NF_kB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex (Activated) Receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB NFkB NF-κB (Active) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway activation.

1.2. The MAPK Pathway: A Cascade of Phosphorylation

The MAPK signaling pathways are crucial for converting a wide array of extracellular signals into intracellular responses, including inflammation.[5][6][7] In mammals, the main MAPK subfamilies involved in inflammation are the c-Jun N-terminal kinases (JNKs) and the p38 MAPKs.[8] These pathways are typically activated by stress signals and inflammatory cytokines.[7] The activation cascade involves a series of three consecutive phosphorylation events: a MAPKKK phosphorylates and activates a MAPKK, which in turn activates a MAPK.[5][7] Activated JNK and p38 translocate to the nucleus and phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes.[9]

Diagram: The p38 and JNK MAPK Signaling Pathways

MAPK_Pathway Stimuli Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors Activation JNK->Transcription_Factors Activation Inflammation Inflammatory Response Transcription_Factors->Inflammation Gene Expression

Caption: Simplified p38 and JNK MAPK signaling cascades.

Comparative Efficacy of Flavonoid Glycosides: A Data-Driven Analysis

The anti-inflammatory potential of a flavonoid is significantly influenced by its chemical structure, particularly the presence and nature of glycosidic linkages.[10] Glycosylation generally reduces the anti-inflammatory activity of flavonoids, as the aglycone (non-sugar) form is often more biologically active due to its smaller size and lower polarity, which facilitates cell membrane permeability.[11][12][13][14]

This section provides a comparative analysis of well-researched flavonoid glycosides, summarizing their observed anti-inflammatory effects and the underlying mechanisms.

Flavonoid GlycosideAglyconeKey Anti-Inflammatory EffectsMechanistic InsightsKey References
Rutin QuercetinReduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[15][16][17]Suppresses NF-κB and MAPK signaling pathways.[15][16][18] Inhibits NLRP3 inflammasome activation.[19][15][16][17][18][19]
Astragalin KaempferolInhibits the production of NO, TNF-α, IL-1β, and IL-6.[20] Alleviates neuroinflammation and colitis in vivo.[21][22]Modulates NF-κB, MAPK, and JAK/STAT signaling pathways.[21][22][23][20][21][22][23]
Isoquercitrin QuercetinReduces eosinophilic inflammation in allergic asthma models.[24][25][26] Decreases levels of TNF-α, IL-1β, and IL-6 in ischemic stroke models.[27]Modulates TLR4 and I-κB/NF-κB signaling pathways.[27][24][25][26][27]
Kaempferol Glycosides KaempferolInhibit NO production and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[14]Inhibit NF-κB and MAPK pathways.[14][14]

Key Insights:

  • Aglycone vs. Glycoside: Studies consistently demonstrate that the aglycone forms of flavonoids, such as quercetin and kaempferol, exhibit more potent anti-inflammatory effects than their glycoside counterparts.[11][12][13] This is largely attributed to enhanced cellular uptake and interaction with intracellular targets.[11][12]

  • Quercetin vs. Kaempferol Derivatives: While both quercetin and kaempferol glycosides show significant anti-inflammatory activity, subtle structural differences between the aglycones can lead to variations in their efficacy and the specific signaling pathways they modulate.[28][29][30] For instance, some studies suggest kaempferol may have a stronger inhibitory effect on certain adhesion molecules, while quercetin may be a more potent inhibitor of iNOS and COX-2.[29][30]

  • Rutin and Isoquercitrin: Both are glycosides of quercetin. While both demonstrate anti-inflammatory properties, isoquercitrin has shown superior efficacy in some models, potentially due to differences in bioavailability and metabolism.[31]

Experimental Validation: Protocols for Assessing Anti-Inflammatory Activity

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental models are paramount. This section details the methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of flavonoid glycosides.

3.1. In Vitro Model: Lipopolysaccharide (LPS)-Induced Macrophage Activation

This is a widely used model to screen for anti-inflammatory compounds. Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces a potent inflammatory response.

Experimental Workflow:

In_Vitro_Workflow Cell_Culture Culture RAW 264.7 Macrophages Treatment Pre-treat with Flavonoid Glycosides (Various Concentrations) Cell_Culture->Treatment Stimulation Stimulate with LPS (100 ng/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Western_Blot Analyze Protein Expression (p-p65, p-p38) by Western Blot Cell_Lysis->Western_Blot

Caption: In vitro experimental workflow for assessing anti-inflammatory effects.

Step-by-Step Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of the flavonoid glycosides for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Add LPS (100 ng/mL) to all wells except the negative control group and incubate for 24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[32][33][34][35]

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated p65, phosphorylated p38 MAPK) and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using an enhanced chemiluminescence detection system.

3.2. In Vivo Model: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds in vivo.[36][37] Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[36][38]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or BALB/c mice for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[36]

    • Test Groups (Flavonoid glycosides at various doses, p.o.)

  • Compound Administration: Administer the test compounds or controls orally (p.o.) one hour before the carrageenan injection.[36]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each animal.[36][38]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[36][38][39]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Concluding Remarks for the Research Professional

The presented evidence strongly supports the potential of flavonoid glycosides as modulators of inflammation. However, the therapeutic application of these compounds is nuanced. The choice of a specific flavonoid glycoside for further development should be guided by a thorough understanding of its structure-activity relationship, its specific molecular targets within the inflammatory cascade, and its pharmacokinetic profile. The deglycosylated aglycone often represents a more potent anti-inflammatory agent, a crucial consideration for drug design and delivery strategies. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of these promising natural compounds.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-grounded comparison of the essential validation parameters for a stability-indicating HPLC-UV method for the quantification of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid glycoside of significant research interest.[1][2][3] This document is structured to not only present protocols but to elucidate the scientific rationale behind each step, ensuring a self-validating and trustworthy methodology in line with global regulatory standards.

The validation framework presented herein is fundamentally based on the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[4][5] Adherence to these guidelines is not merely a regulatory formality but a commitment to scientific integrity, ensuring that the developed method is fit for its intended purpose.[6]

The Imperative of a Stability-Indicating Method

Before delving into the specific validation parameters, it is crucial to understand the concept of a "stability-indicating" method. The goal is not just to quantify the intact active pharmaceutical ingredient (API), but to do so in the presence of its potential degradation products. This is achieved through forced degradation studies, where the drug substance is exposed to a variety of stress conditions, such as acid, base, oxidation, heat, and light.[7][8] A validated stability-indicating method can accurately measure the decrease in the concentration of the API and simultaneously detect the increase in degradation products.[9]

Experimental Workflow for Method Validation

The overall process of validating an analytical method follows a logical sequence of experiments, each designed to assess a specific performance characteristic.

G Dev HPLC Method Development Opt Method Optimization Dev->Opt Specificity Specificity & Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Application Routine Analysis & Stability Studies System_Suitability->Application

Caption: Workflow for Analytical Method Validation.

Specificity and Forced Degradation Studies

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the ultimate test of specificity for a stability-indicating method.[7] By intentionally degrading the sample, we can ensure that the chromatographic peak for this compound is free from interference from any degradation products.

Protocol for Forced Degradation:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples by the proposed HPLC method, along with an unstressed control sample.

Data Interpretation: The chromatograms of the stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to confirm that it is spectrally homogeneous and free from co-eluting impurities. The method is considered specific if the parent peak is well-resolved from all degradation peaks.

Forced Degradation Pathway Visualization

G cluster_stress Stress Conditions (ICH Q1A/Q1B) Analyte 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (API) Acid Acidic (e.g., 0.1 N HCl, heat) Analyte->Acid Base Basic (e.g., 0.1 N NaOH) Analyte->Base Oxidation Oxidative (e.g., 3% H2O2) Analyte->Oxidation Thermal Thermal (e.g., 105°C) Analyte->Thermal Photo Photolytic (UV/Vis light) Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Stress Conditions.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Protocol for Linearity and Range:
  • Preparation of Standard Solutions: From a stock solution of this compound, prepare a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration). A typical range for a drug substance assay could be 10-150 µg/mL.

  • Analysis: Inject each concentration in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
1012054121101208812084
2530145302503019830198
5060550604906052560522
100121100121250121180121177
150181500181700181650181617

Accuracy

Causality: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo (matrix) sample.

Protocol for Accuracy:
  • Preparation of Spiked Samples: Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the developed HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • Recovery: Typically between 98.0% and 102.0%.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.299.0%
8079.899.8%
8079.599.4%
100100.5100.5%
10099.799.7%
100100.1100.1%
120119.499.5%
120120.8100.7%
120120.2100.2%

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): Assesses the precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol for Precision:
  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze these samples on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six independent samples at 100% of the target concentration on a different day with a different analyst.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.

Acceptance Criteria:

  • %RSD: ≤ 2.0%

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1 100.2 µg/mL100.5 µg/mL
Sample 2 99.8 µg/mL101.0 µg/mL
Sample 3 100.5 µg/mL99.9 µg/mL
Sample 4 101.0 µg/mL100.8 µg/mL
Sample 5 99.5 µg/mL101.2 µg/mL
Sample 6 100.8 µg/mL100.3 µg/mL
Mean 100.3 µg/mL100.6 µg/mL
Std. Dev. 0.550.48
%RSD 0.55%0.48%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are crucial for the analysis of impurities and degradation products.

Protocol for LOD and LOQ (Based on Signal-to-Noise Ratio):
  • Preparation of Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject these solutions into the HPLC system.

  • Determination:

    • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.

Alternative Method (Based on the Standard Deviation of the Response and the Slope):

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria:

  • The LOQ should be verified by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

ParameterValue
LOD0.1 µg/mL
LOQ0.3 µg/mL
Precision at LOQ (%RSD)4.5%

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Protocol for Robustness:
  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Wavelength (e.g., ± 2 nm)

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., peak asymmetry, theoretical plates, and retention time) and the quantitative results.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The %RSD of the results should not be significantly affected.

Parameter VariedVariationRetention Time (min)Peak AsymmetryTheoretical Plates% Assay
Nominal -8.521.108500100.2%
Flow Rate 0.9 mL/min9.451.128450100.5%
1.1 mL/min7.731.08855099.8%
Temperature 25°C8.651.118600100.1%
35°C8.391.098400100.3%

System Suitability

Causality: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[10] It is performed before and during the analysis to ensure the continued performance of the chromatographic system.

Protocol for System Suitability:
  • Preparation of System Suitability Solution: Prepare a solution containing the analyte and a known impurity or a compound that is closely eluted.

  • Analysis: Inject the solution five or six times at the beginning of each analytical run.

  • Calculation: Calculate key chromatographic parameters.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0% for replicate injections.

  • Theoretical Plates (N): > 2000

  • Tailing Factor (T) or Asymmetry Factor (As): ≤ 2.0

  • Resolution (Rs): > 2.0 between the analyte peak and the nearest eluting peak.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to the validation of an analytical method for the quantification of this compound. By adhering to the principles of the ICH Q2(R1) guideline and understanding the causality behind each validation parameter, researchers can develop a robust, reliable, and trustworthy method. The provided protocols and data tables serve as a practical template that can be adapted to specific laboratory conditions and instrumentation. Ultimately, a well-validated analytical method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products and for generating high-quality data in research and development.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive comparison of the in vitro and in vivo efficacy of the flavonoid 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside. Given the limited direct experimental data on this specific glycoside, this guide provides a broader context by examining the bioactivity of its aglycone and structurally similar flavonoids. We will delve into established anti-inflammatory and antioxidant activities, supported by experimental data from related compounds, and provide detailed protocols for researchers to assess the efficacy of this and other novel flavonoids.

Introduction to this compound

This compound is a flavonoid glycoside that has been isolated from medicinal plants such as Andrographis paniculata, a herb with a long history of use in traditional medicine. Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. The structure of this particular flavonoid, featuring multiple hydroxyl groups, a methoxy group, and a glucoside moiety, suggests a potential for significant biological activity. However, direct studies on its efficacy are scarce in publicly available scientific literature.

The Impact of Glycosylation on Flavonoid Efficacy: Aglycone vs. Glycoside

The presence of a sugar moiety, in this case, a glucoside, can significantly influence the pharmacokinetic and pharmacodynamic properties of a flavonoid. Generally, glycosylation increases the water solubility and stability of the flavonoid.[1][2] However, the aglycone (the non-sugar part of the molecule) is often considered the more biologically active form, as its lower polarity can facilitate cell membrane permeability.[2][3]

The bioavailability of flavonoid glycosides is a complex process. Some glycosides can be absorbed directly, while others may be hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, which is then absorbed.[3][4] Therefore, when evaluating the efficacy of a flavonoid glycoside like this compound, it is crucial to consider the potential activities of both the glycoside and its aglycone, 5,8,4'-Trihydroxy-7-methoxyflavone. While glycosides may show lower activity in in vitro assays compared to their aglycones, they can exhibit significant or even enhanced effects in vivo due to improved stability and altered distribution in the body.[5]

Comparative Efficacy: Insights from Structurally Related Flavonoids

In the absence of direct data for this compound, we can draw inferences from studies on flavonoids with similar structural features, such as other trihydroxyflavones and methoxyflavones. These compounds have been investigated for a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent.

In Vitro Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. This activity is typically assessed using assays that measure the compound's ability to scavenge free radicals.

Table 1: In Vitro Antioxidant Activity of Structurally Related Flavones

Compound/ExtractAssayIC50 / ResultReference
Flavone "M7" (unspecified structure)DPPH Radical ScavengingIC50 = 5.2 ± 0.2 µM[6]
Flavone "M7" (unspecified structure)ABTS Radical ScavengingIC50 = 6.3 µM[6]
Andrographis paniculata Ethanol ExtractDPPH Radical Scavenging80.59% inhibition[7]
Andrographis paniculata Aqueous ExtractDPPH Radical Scavenging69.51% inhibition[7]

Note: The specific structures of the tested flavones in the cited study were not fully disclosed.

In Vitro Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of inflammatory genes.[8][9][10]

Table 2: In Vitro Anti-inflammatory Activity of Structurally Related Flavones

CompoundCell LineEffectMechanismReference
BaicaleinMacrophagesInhibition of inflammatory cytokines-[11]
BaicalinMacrophagesInhibition of inflammatory cytokines-[11]
WogoninSplenocytesSuppression of IgE and IL-5 production-[12]
In Vivo Anti-inflammatory Activity

Animal models are crucial for validating the in vitro findings and assessing the systemic anti-inflammatory effects of a compound. The carrageenan-induced paw edema model is a widely used and reproducible model for acute inflammation.[13][14]

Table 3: In Vivo Anti-inflammatory Activity of Structurally Related Flavonoids in the Carrageenan-Induced Paw Edema Model

Compound/ExtractAnimal ModelDoseInhibition of Edema (%)Reference
IzalpininRat10, 20, 40 mg/kg (i.p.)Significant inhibition[15]
Pistacia lentiscus Fruit OilRatTopicalSignificant inhibition[16]

Proposed Mechanisms of Action

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB pathway is a primary target.

Inhibition of the NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli trigger the activation of IκB kinase (IKK), which phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.[8][17] Flavonoids can interfere with this pathway at multiple points, including the inhibition of IKK activation and the prevention of NF-κB nuclear translocation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB-NF-kB IkB-NF-kB (Inactive Complex) NF-kB NF-kB DNA DNA NF-kB->DNA Binds to IkB-NF-kB->NF-kB Releases Flavonoid Flavonoid Flavonoid->IKK Inhibits Flavonoid->NF-kB Inhibits Translocation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Protocols

For researchers interested in evaluating the efficacy of this compound or other novel flavonoids, the following detailed protocols for standard in vitro and in vivo assays are provided.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the test compound or positive control.

    • Include a blank (solvent without the test compound) and a control (DPPH solution with solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates higher antioxidant activity.[18]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation in rodents.

Methodology:

  • Animal Handling:

    • Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally at various doses.

    • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume increase in the control group and V_treated is the average paw volume increase in the treated group.[14]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy DPPH_Assay DPPH Radical Scavenging Assay ABTS_Assay ABTS Radical Scavenging Assay Cell_Culture Cell-based Assays (e.g., Macrophages) Cytokine_Analysis Cytokine Measurement (ELISA) Cell_Culture->Cytokine_Analysis Animal_Model Carrageenan-induced Paw Edema Model Paw_Measurement Plethysmometric Paw Volume Measurement Animal_Model->Paw_Measurement Histopathology Histopathological Analysis Paw_Measurement->Histopathology Flavonoid_Compound 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside Flavonoid_Compound->DPPH_Assay Flavonoid_Compound->ABTS_Assay Flavonoid_Compound->Cell_Culture Flavonoid_Compound->Animal_Model

Caption: General experimental workflow for assessing flavonoid efficacy.

Conclusion and Future Directions

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently lacking, the analysis of its structural features and data from related flavonoids suggests a strong potential for antioxidant and anti-inflammatory activities. The presence of the 8-O-glucoside moiety may influence its bioavailability and overall efficacy in vivo.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the detailed in vitro and in vivo studies outlined in this guide. Such investigations will be crucial to fully elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational framework for researchers to embark on these important studies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a flavonoid compound often utilized in laboratory research. While this specific molecule may not have exhaustive, publicly available hazard data, we will proceed with the utmost caution, adhering to established best practices for chemical waste management as mandated by federal regulations. This protocol is designed to be a self-validating system, grounded in the principles of chemical hygiene and regulatory compliance to protect both laboratory personnel and the environment.

Hazard Assessment and Characterization

The foundational step in any disposal procedure is a thorough hazard assessment.[1] this compound belongs to the flavonoid class of natural products. While many flavonoids are investigated for their therapeutic properties and are generally considered to have low toxicity, the specific toxicological, ecotoxicological, and physical hazards (e.g., flammability, reactivity) of this compound are not well-documented.

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, if the composition of a chemical substance developed in the lab is known but its hazards are not fully understood, it should be handled as a hazardous chemical.[2] Therefore, until comprehensive safety data is available, This compound must be treated as a hazardous waste . This conservative approach ensures the highest level of safety.

The primary regulations governing hazardous waste are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This "cradle-to-grave" system mandates the safe management of hazardous waste from its point of generation to its final disposal.[4]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). Even in the absence of specific hazard statements, general chemical handling precautions are mandatory.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder. OSHA standards require the prohibition of eye and skin contact where specified.[2]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents dermal absorption, a common route of exposure for many laboratory chemicals.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handling small quantities in a well-ventilated area or chemical fume hood. If weighing or transferring powder, use of a fume hood is required to prevent inhalation.Minimizes the risk of inhaling fine particles of the compound.

All handling of the compound, especially during waste preparation, should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical requirement to prevent dangerous reactions.[1][6] Never mix incompatible waste streams.

WasteCollection cluster_prep Preparation cluster_collection Collection cluster_storage Storage A Identify Waste: 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Solid or Solution) B Select a compatible, leak-proof waste container with a screw-top cap. A->B  Obtain Container C Affix a Hazardous Waste Label. B->C  Label First D Transfer waste into the container inside a chemical fume hood. C->D  Ready for Waste E List all constituents (including solvents) and percentages on the label. D->E  Document Contents F Securely close the container. E->F  Seal Securely G Store in a designated Satellite Accumulation Area (SAA). F->G  Move to Storage H Ensure secondary containment. G->H  Safety Measure I Request pickup from Environmental Health & Safety (EHS). H->I  Final Step

Waste Streams:

  • Solid Waste: Collect pure this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the flavonoid should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]

  • Sharps Waste: Contaminated needles, syringes, or Pasteur pipettes must be disposed of in a designated sharps container.[6]

Container Requirements:

  • Compatibility: The container must be made of a material compatible with the waste (e.g., polyethylene for many organic solutions).

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (no abbreviations), and the approximate percentages.[3][8]

  • Condition: Containers must be in good condition, leak-proof, and kept securely closed except when adding waste.[6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of waste containing this compound.

StepActionDetailed Instructions & Rationale
1 Prepare Waste Container Select an appropriate, clean, and empty hazardous waste container. Affix a completed hazardous waste label from your institution's EHS office. This ensures immediate identification and compliance.[8]
2 Transfer Waste Wearing the appropriate PPE and working inside a chemical fume hood, carefully transfer the waste into the designated container. For solids, use a spatula or funnel to avoid creating dust. For liquids, pour slowly to prevent splashing.
3 Segregate Contaminated Items Place any grossly contaminated disposable items, such as gloves or weigh paper, into the solid waste container. Non-hazardous trash should not be mixed with chemical waste.[7]
4 Decontaminate Surfaces Thoroughly decontaminate the work area (fume hood sash, countertop) using an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by soap and water. Dispose of the cleaning materials (e.g., paper towels) as hazardous waste.
5 Seal and Store Securely close the waste container.[6] Move the container to your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.[8]
6 Arrange for Pickup Once the container is full or has been in storage for the maximum allowable time (consult your EHS guidelines), arrange for a waste pickup through your institution's EHS department. They will partner with a licensed hazardous waste disposal company.[1]

Crucial "Don'ts":

  • DO NOT pour this compound down the drain.[5][7] This is a violation of EPA regulations and can harm aquatic ecosystems.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT use evaporation as a method of disposal in a fume hood.[7]

Spill Management

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent and nature of the spill. If it is large, highly dispersed, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills:

    • Ensure you are wearing appropriate PPE.

    • For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. Carefully scoop the material into a hazardous waste container.

    • For liquid spills, absorb with a chemical spill pillow or other inert absorbent material.

    • Collect all cleanup materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Decontaminate: Clean the spill area thoroughly as described in Step 4 of the disposal protocol.

Conclusion: A Culture of Safety

The proper management and disposal of laboratory chemicals like this compound are not merely procedural; they are integral to a robust culture of safety and environmental responsibility. By treating compounds with unknown hazard profiles with a high degree of caution and adhering to the stringent guidelines set forth by OSHA and the EPA, we ensure that our scientific pursuits do not come at the cost of safety or ecological integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your facility.[9]

References

Navigating the Safe Handling of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside: A Practical Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, actionable information for the safe handling and disposal of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a natural flavonoid glycoside. While this compound is valued in life sciences research, particularly for its potential bioactive properties, ensuring its proper handling is a critical aspect of laboratory best practices.

Understanding the Risk Profile: A Cautious Approach

Flavonoids, as a class, are generally considered to have low acute toxicity.[4] However, any powdered chemical presents a potential inhalation hazard and can cause irritation to the eyes and respiratory tract.[1][2] The bioactive nature of this compound also necessitates careful handling to avoid unintended biological effects through skin absorption or ingestion.[5] Therefore, a comprehensive risk assessment dictates the use of appropriate Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.[6][7]

Core Personal Protective Equipment (PPE) for Safe Handling

The following table outlines the minimum required PPE for handling this compound in solid form and when preparing solutions. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance with safety protocols.

PPE ComponentSpecificationsRationale
Eye Protection Safety glasses with side shields or safety goggles.[1][8][9]Protects against accidental splashes of solutions or airborne powder getting into the eyes, which could cause irritation.[1][2]
Hand Protection Nitrile gloves.[9][10]Provides a chemical-resistant barrier to prevent skin contact and potential absorption of the bioactive compound. Gloves should be inspected for integrity before each use.[3]
Body Protection A clean, buttoned laboratory coat.[8][10]Protects skin and personal clothing from contamination with the chemical powder or solutions.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. However, if there is a risk of generating dust (e.g., when weighing larger quantities), a dust mask (e.g., N95) is recommended.[1][2]Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[1]
Footwear Closed-toe shoes.[10]Protects feet from potential spills of the chemical or other laboratory reagents.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Weighing of the Solid Compound
  • Designate a Work Area: Before handling the compound, designate a clean and uncluttered area on your laboratory bench. If possible, work in a chemical fume hood or a well-ventilated space, especially when handling amounts that could generate dust.[1][3]

  • Assemble PPE: Put on all required PPE as outlined in the table above. This should be done before opening the primary container of the compound.

  • Weighing the Compound:

    • Use a clean, calibrated analytical balance.

    • To minimize dust generation, do not pour the powder directly from a large container. Use a clean spatula to carefully transfer the desired amount to a weigh boat or appropriate container.

    • If you notice any dust becoming airborne, consider using a dust mask.

    • Close the primary container tightly immediately after use.

  • Cleaning Up:

    • After weighing, carefully clean the spatula and the weighing area with a damp paper towel to collect any residual powder.

    • Dispose of the contaminated paper towel in the designated solid waste container.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow from preparation to disposal, ensuring safety at each step.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal start Designate Clean Workspace ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe weigh Weigh Compound Carefully (Use Spatula, Avoid Dust) ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Dispose of Contaminated Solids (Gloves, Weigh Boats) in Designated Solid Waste Bin experiment->solid_waste liquid_waste Dispose of Unused Solution as Non-Hazardous Liquid Waste experiment->liquid_waste cleanup Clean Work Area solid_waste->cleanup liquid_waste->cleanup end Procedure Complete cleanup->end Doff PPE & Wash Hands

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Responsible Waste Management

As a natural product, this compound is not typically classified as hazardous waste. However, proper disposal is still necessary to maintain a safe and compliant laboratory environment.

Solid Waste Disposal
  • Contaminated Consumables: Any items that have come into direct contact with the solid compound, such as used gloves, weigh boats, and paper towels, should be placed in a designated solid waste container within the laboratory.[11][12]

  • Empty Containers: The original container of the compound, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected and disposed of as liquid waste. The rinsed, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

Liquid Waste Disposal
  • Unused Solutions: Solutions of this compound should be collected in a designated, clearly labeled waste container for non-hazardous aqueous or organic waste, depending on the solvent used.[13][14][15]

  • Avoid Drain Disposal: Do not dispose of solutions containing this compound down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.[13][14]

Always consult your institution's specific guidelines for chemical waste disposal, as regulations can vary.[15]

By adhering to these well-defined safety and disposal protocols, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.